3-Bromo-5-methylaniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c1-5-2-6(8)4-7(9)3-5;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMJEUXFWOIXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656878 | |
| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-79-6 | |
| Record name | 3-Bromo-5-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methylaniline Hydrochloride: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Bromo-5-methylaniline hydrochloride (CAS No. 957034-79-6), a versatile building block in modern organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development and material science, this document synthesizes key data, proven applications, and safety protocols to facilitate its effective and safe utilization in the laboratory.
Core Compound Identification and Properties
This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline ring, offers distinct reactivity and steric properties that are advantageous in various synthetic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 957034-79-6 | [1][2][3] |
| Molecular Formula | C₇H₈BrN·HCl | [1] |
| Molecular Weight | 222.51 g/mol | [1][2] |
| Appearance | Brown powder | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 3-Bromo-5-methylaniline typically involves the bromination of 3-methylaniline. The subsequent treatment with hydrochloric acid affords the hydrochloride salt, which often presents as a more stable and easily handled solid compared to the free base. The regioselectivity of the bromination is directed by the activating and ortho-, para-directing amino group and the weakly activating and ortho-, para-directing methyl group.
A generalized synthetic workflow is depicted below. The choice of brominating agent and reaction conditions is critical to control the formation of isomers and polysubstituted byproducts.
References
A Technical Guide to the Molecular Weight and Characterization of 3-Bromo-5-methylaniline Hydrochloride
Executive Summary: This guide provides a detailed analysis of the molecular weight of 3-Bromo-5-methylaniline hydrochloride (CAS No: 957034-79-6), a key intermediate in pharmaceutical and materials science research. We will cover its theoretical calculation, methods for experimental verification, and the scientific rationale behind these analytical choices. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound's fundamental properties.
Chemical Identity and Significance
This compound is a versatile organic compound used extensively as a building block in chemical synthesis.[1] Its structure, featuring bromine and methyl functional groups on an aniline backbone, makes it a valuable precursor for creating complex molecular architectures.[1]
Key applications include:
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of therapeutic agents, particularly those targeting neurological disorders.[1]
-
Materials Science: The compound is used to formulate advanced polymers and coatings, contributing to innovations in durable materials.[1]
-
Organic Electronics: It plays a role in the synthesis of organic semiconductors for devices such as OLEDs (Organic Light Emitting Diodes).[1]
Key Identifiers:
-
Chemical Name: this compound
Determination of Molecular Weight
The molecular weight of this compound is definitively calculated by summing the molecular weights of its two constituent parts: the free base (3-Bromo-5-methylaniline) and hydrogen chloride.
Theoretical Calculation
The process begins with calculating the molecular weight of the free base, 3-Bromo-5-methylaniline (C₇H₈BrN).
-
3-Bromo-5-methylaniline (Free Base): The molecular weight is the sum of the atomic weights of its constituent atoms.
-
Hydrogen Chloride (HCl): The molecular weight is the sum of hydrogen and chlorine.
-
Hydrogen (H): 1 × 1.008 u = 1.008 u
-
Chlorine (Cl): 1 × 35.453 u = 35.453 u
-
Total Molecular Weight (HCl): 36.461 g/mol [6]
-
-
This compound: The final molecular weight is the sum of the free base and the HCl salt.
-
186.052 g/mol + 36.461 g/mol = 222.513 g/mol
-
This calculated value aligns with the reported molecular weights of 222.51 g/mol , 222.5101 g/mol , and 222.5 g/mol from various chemical suppliers.[1][2][3]
Data Summary
| Component | Molecular Formula | Atomic Components | Atomic Weights ( g/mol ) | Subtotal ( g/mol ) | Total Molecular Weight ( g/mol ) |
| 3-Bromo-5-methylaniline | C₇H₈BrN | 7 x C8 x H1 x Br1 x N | 12.0111.00879.90414.007 | 84.0778.06479.90414.007 | 186.052 [4] |
| Hydrogen Chloride | HCl | 1 x H1 x Cl | 1.00835.453 | 1.00835.453 | 36.461 [6][7] |
| 3-Bromo-5-methylaniline HCl | C₇H₉BrClN | - | - | - | 222.513 |
Experimental Verification of Molecular Weight and Structure
While theoretical calculations provide a precise molecular weight, experimental verification is essential to confirm the compound's identity and purity. As a Senior Application Scientist, I advocate for a dual-method approach using Mass Spectrometry and Elemental Analysis for a self-validating system.
Mass Spectrometry (MS)
Causality: Mass spectrometry is the premier technique for determining the mass-to-charge ratio (m/z) of a molecule, providing direct experimental evidence of its molecular weight.[8][9] For a salt like this, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization, which minimizes fragmentation and keeps the molecule intact.
Protocol: ESI-MS Analysis
-
Sample Preparation: Dissolve 1-2 mg of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, transferring charge to the analyte molecules.
-
Detection: Analyze the resulting ions in positive ion mode. The mass analyzer separates ions based on their m/z ratio.
Expected Outcome & Interpretation: In the mass spectrum, the primary peak will not be at m/z 222.5. Instead, the salt will dissociate in solution, and the free base will be protonated. The expected major ion observed will be the protonated free base, [M+H]⁺, where M is 3-Bromo-5-methylaniline.
-
Expected Peak (m/z): 186.052 (MW of free base) + 1.008 (MW of H⁺) ≈ 187.06
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks at m/z ~187 and m/z ~189, providing unambiguous confirmation of a bromine-containing compound. The absence of a peak at 222.5 and the presence of the correct protonated free base confirms both the molecular weight of the core structure and its formulation as a salt.[10]
Elemental Analysis (EA)
Causality: Elemental analysis provides the mass percentages of the constituent elements (C, H, N, Cl, Br) in the sample.[11] This technique is a cornerstone for verifying the empirical and molecular formula of a synthesized compound, thereby validating its purity. For a result to be considered valid, the experimental percentages should typically be within ±0.4% of the theoretical values.[12]
Protocol: CHN and Halogen Analysis
-
Sample Preparation: Accurately weigh a small amount (2-3 mg) of the dry compound into a tin capsule.
-
Combustion: The sample is combusted at high temperatures (≥900 °C) in an oxygen-rich atmosphere. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.
-
Separation & Detection: The resulting gases are separated by chromatography and measured by a thermal conductivity detector.
-
Halogen Determination: Bromine and chlorine are determined by separate methods, often involving combustion followed by titration or ion chromatography.
Self-Validating System: The power of this method lies in comparing the experimental results to the theoretical percentages calculated from the molecular formula (C₇H₉BrClN).
| Element | Theoretical Mass % |
| Carbon (C) | 37.78% |
| Hydrogen (H) | 4.08% |
| Bromine (Br) | 35.91% |
| Chlorine (Cl) | 15.93% |
| Nitrogen (N) | 6.30% |
If the experimental percentages match these theoretical values within the accepted ±0.4% margin, it provides strong, independent validation of the molecular formula and, by extension, the molecular weight.
Visualization of Workflows
Calculation of Molecular Weight
Caption: Workflow for the theoretical calculation of the final molecular weight.
Experimental Verification Logic
Caption: A dual-method approach for the experimental validation of the compound.
Conclusion
The molecular weight of this compound is determined to be 222.513 g/mol . This value is established through a robust theoretical calculation based on the summation of its free base (186.052 g/mol ) and hydrogen chloride (36.461 g/mol ). For rigorous scientific validation, this theoretical value must be supported by a dual-method experimental approach employing mass spectrometry to confirm the mass of the core structure and elemental analysis to verify the complete molecular formula and purity. This comprehensive characterization ensures the reliability of this crucial chemical intermediate in research and development applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 6. Hydrogen chloride [webbook.nist.gov]
- 7. webqc.org [webqc.org]
- 8. howengineeringworks.com [howengineeringworks.com]
- 9. studyrocket.co.uk [studyrocket.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
3-Bromo-5-methylaniline hydrochloride chemical properties
An In-Depth Technical Guide to 3-Bromo-5-methylaniline Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound (CAS No: 957034-79-6) is a substituted aromatic amine salt that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its molecular structure, featuring a bromine atom and a methyl group meta-substituted on an aniline ring, provides a unique combination of reactivity and steric properties. This makes it a valuable building block for the synthesis of a wide array of complex molecules.[1][4] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and materials science. The compound's utility spans the creation of pharmaceuticals, particularly those targeting neurological disorders, agrochemicals, dyes, and advanced polymers.[1][4]
Physicochemical and Structural Properties
The hydrochloride salt form of 3-Bromo-5-methylaniline enhances its stability and handling characteristics compared to the free base. Key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 957034-79-6 | [1][2][3] |
| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][2][3] |
| Molecular Weight | 222.51 g/mol | [1][2] |
| Appearance | Brown or white to light yellow powder/lump | [1][5] |
| Purity | Typically ≥95% to ≥98% (by HPLC or GC) | [1][3] |
| Melting Point | 37 °C (for the free base, 3-Bromo-5-methylaniline) | [5] |
| Boiling Point | 150-151 °C at 15 Torr (for the free base) | [5] |
| Solubility | Slightly soluble in water | [5][6] |
| Storage Conditions | Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere. Keep container tightly closed. | [1][3][5][7] |
Structural Identifiers (for the free base, 3-Bromo-5-methylaniline):
Synthesis and Reactivity
Synthetic Pathway
A common and efficient method for synthesizing 3-Bromo-5-methylaniline involves the reduction of its nitro precursor, 3-bromo-5-nitrotoluene. This transformation is a standard procedure in aromatic chemistry, leveraging the selective reduction of a nitro group in the presence of a halogen.
General Protocol for the Synthesis of 3-Bromo-5-methylaniline:
-
Dissolution: 3-bromo-5-nitrotoluene is dissolved in a suitable solvent system, such as a mixture of dioxane and water.[5]
-
Addition of Reducing Agents: Zinc powder and a proton source like ammonium chloride are added sequentially to the solution.[5] The zinc acts as the reducing metal, while ammonium chloride maintains a suitable pH for the reaction.
-
Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent, such as ethyl acetate.[5]
-
Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[5] Further purification can be achieved through crystallization or column chromatography to yield 3-bromo-5-methylaniline as a solid.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent and treated with hydrochloric acid.
Caption: Synthesis workflow for this compound.
Reactivity Profile
The chemical behavior of 3-Bromo-5-methylaniline is dictated by its three key functional components:
-
Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, its high reactivity can lead to polysubstitution and is incompatible with Friedel-Crafts reactions due to complexation with the Lewis acid catalyst.[10] The amino group can be readily converted into a diazonium salt, which is an exceptionally versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.[10]
-
Bromine Atom (-Br): As a halogen, bromine is a deactivating but ortho-, para-directing substituent. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions under certain conditions and is a crucial handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group that enhances the electron density of the aromatic ring.
The interplay of these groups makes 3-Bromo-5-methylaniline a versatile scaffold. Electrophilic substitution will be directed to the positions ortho and para to the amino group, while the bromine atom provides a site for metal-catalyzed cross-coupling reactions.
Spectral Characterization
Spectroscopic analysis is essential for verifying the identity and purity of this compound. While specific spectral data for the hydrochloride salt is not detailed in the provided search results, the expected characteristics can be inferred from the structure of the free base and related compounds.[11][12]
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (in the 6.5-7.5 ppm range), the methyl group protons (singlet around 2.2-2.4 ppm), and the amine protons (a broad signal which shifts depending on solvent and concentration). The protonation in the hydrochloride salt would significantly shift the amine proton signal downfield. |
| ¹³C NMR | Resonances for seven distinct carbon atoms: four aromatic carbons (two C-H, one C-Br, one C-N, one C-C), and one methyl carbon. The C-Br and C-N carbons would have characteristic chemical shifts. |
| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C aromatic ring stretching (around 1450-1600 cm⁻¹), and C-Br stretching (in the fingerprint region). The hydrochloride salt will show broad N-H⁺ stretching bands. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
Applications in Research and Drug Development
This compound is not an end-product but a crucial intermediate. Its bifunctional nature allows for sequential and site-selective modifications, making it a valuable tool for medicinal chemists and material scientists.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure is incorporated into molecules designed to be biologically active, with applications in developing therapeutics for neurological disorders.[1] Bromoaniline derivatives are widely used in drug discovery to create compounds with specific pharmacological properties and to modify the pharmacokinetic profiles of drug candidates.[4][13]
-
Agrochemicals: The bromo-methyl-aniline scaffold is used in the development of crop protection agents, such as herbicides and pesticides.[4]
-
Advanced Materials: The compound finds applications in material science for creating high-performance polymers, coatings, and dyes.[1][4] It is also used in the development of organic electronics, such as organic light-emitting diodes (OLEDs), where it contributes to the synthesis of organic semiconductors.[1]
-
Protein Degrader Building Blocks: The molecule is classified within the family of Protein Degrader Building Blocks, indicating its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other related modalities for targeted protein degradation.[3]
Caption: Key application areas derived from 3-Bromo-5-methylaniline HCl.
Safety, Handling, and Storage
3-Bromo-5-methylaniline and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions. The following information is synthesized from safety data sheets (SDS).[7][14]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][14]
-
Eye Damage/Irritation: Causes serious eye irritation.[8][14]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[8][14]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[7]
Recommended Safety Protocols:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[7][14]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles and a face shield.[14]
-
Skin and Body Protection: Wear a lab coat or chemical-resistant apron.[14]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, or vapors.[14] Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7][14] Do not eat, drink, or smoke when using this product.[7]
-
Storage: Store locked up in a dry, cool, and well-ventilated place.[7][14] Keep the container tightly closed and store under an inert atmosphere, as the compound may be air or light-sensitive.[7]
-
First Aid:
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[7][14]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7][14]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Caption: Core safety protocols for handling 3-Bromo-5-methylaniline HCl.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the versatile reactivity of its constituent functional groups. Its ability to participate in a wide range of chemical transformations, including electrophilic substitution, diazotization, and metal-catalyzed cross-coupling, makes it an indispensable building block in modern organic synthesis. For professionals in drug discovery and materials science, a thorough understanding of its properties, reactivity, and handling requirements is crucial for leveraging its full potential in the development of novel and high-value products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. echemi.com [echemi.com]
- 5. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- 6. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - 3-bromo-5-methylaniline (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 3-BROMO-N-METHYLANILINE(66584-32-5) 1H NMR [m.chemicalbook.com]
- 12. 3-Bromo-N-methylaniline | C7H8BrN | CID 7018299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. fishersci.com [fishersci.com]
Introduction: Understanding the Molecule and Its Associated Risks
An In-Depth Technical Guide to the Safe Handling of 3-Bromo-5-methylaniline Hydrochloride
This compound (CAS No. 957034-79-6) is a substituted aniline derivative utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its molecular structure, featuring a bromine atom and a methyl group on the aniline ring, makes it a versatile building block in medicinal chemistry and material science.[1] However, the same reactivity that makes it valuable also necessitates a thorough understanding of its toxicological profile to ensure safe handling. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary protocols for its safe use in a research and development setting.
The primary hazards associated with this compound are typical of many halogenated anilines. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Furthermore, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[2][3][4] The hydrochloride salt form is typically a brown powder.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 957034-79-6 | [1][5][6] |
| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][5] |
| Molecular Weight | 222.51 g/mol | [1][5] |
| Appearance | Brown powder | [1] |
| Purity | ≥ 95% - 98% | [1][6] |
| Storage Conditions | Store at 0-8°C or room temperature | [1][6] |
Note: Some safety data is extrapolated from the free base, 3-Bromo-5-methylaniline (CAS 74586-53-1), as it is more widely reported. The toxicological properties are expected to be very similar.
PART 1: Hazard Identification and Toxicological Assessment
A rigorous understanding of the specific health hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) provides a standardized framework for classifying the hazards of 3-Bromo-5-methylaniline and its salts.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |
Expert Insight: The toxicity of aniline derivatives often stems from their ability to be absorbed and metabolized, potentially leading to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity. While this specific endpoint is not listed in the summary classifications, it is a known risk for the aniline class of compounds and justifies the stringent controls against inhalation, ingestion, and dermal contact.
PART 2: Risk Mitigation and Safe Handling Protocols
A multi-layered approach, starting with engineering controls and culminating in personal protective equipment (PPE), is essential for mitigating the risks associated with handling this compound.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize exposure to the powdered form of the chemical.
-
Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to control airborne dust and vapors.[7]
-
Containment: Use of a powder-containment balance enclosure is recommended for weighing operations to prevent the generation of dust.
-
Proximity of Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][8]
Administrative Controls and Work Practices
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.
-
Hygiene Practices: Users must wash hands thoroughly with soap and water after handling.[4][7] Do not eat, drink, or smoke in areas where the chemical is handled.[4][8]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate GHS hazard pictograms.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][8]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Lab coats are required. For larger quantities or where significant contact is possible, consider additional protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) or an ammonia/organic amine cartridge may be necessary.[8]
Workflow: Pre-Use Safety Checklist
The following diagram outlines the mandatory safety check workflow before commencing any experiment involving this compound.
Caption: Pre-experiment safety workflow for handling hazardous powders.
PART 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First-Aid Measures
The immediate response to an exposure is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][9] |
Accidental Release Measures (Spills)
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated (use fume hood if spill is inside).
-
Wear appropriate PPE (gloves, goggles, lab coat).
-
Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.[4]
-
Wipe the spill area with a damp cloth, then decontaminate the area.
-
-
Major Spill:
-
Evacuate all non-essential personnel from the area and move upwind.[7]
-
Alert the institutional emergency response team or fire brigade.[7]
-
Prevent the spill from entering drains or waterways.[7]
-
Cleanup should only be performed by trained personnel with appropriate respiratory protection (self-contained breathing apparatus) and protective clothing.[7]
-
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[7][9]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]
PART 4: Storage, Disposal, and Transportation
Proper long-term management of the chemical is a crucial component of the safety lifecycle.
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[4]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]
Waste Disposal
Disposal must be conducted in accordance with all local, regional, and national regulations.
-
Segregation: Collect waste material in a dedicated, clearly labeled, and sealed container.
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[4]
-
Disposal: Dispose of the container through a licensed professional waste disposal service. Do not empty into drains.[4]
Workflow: Spill Response Decision Tree
Caption: Decision-making workflow for responding to a chemical spill.
Transportation
3-Bromo-5-methylaniline and its salts are regulated for transport.
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Bromo-5-methylaniline)[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. calpaclab.com [calpaclab.com]
- 6. calpaclab.com [calpaclab.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Stability and Storage of 3-Bromo-5-methylaniline Hydrochloride
Introduction: Understanding the Criticality of Stability
3-Bromo-5-methylaniline hydrochloride is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors.[1] Its molecular structure, featuring bromine and methyl functional groups, allows for versatile reactions, including electrophilic substitution, making it invaluable in medicinal chemistry and the development of complex, biologically active compounds.[1] The integrity of this compound is paramount; degradation not only reduces yield but can also introduce impurities that may lead to unforeseen side reactions, altered biological activity, and significant safety concerns in final products. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its long-term viability for research and manufacturing.
Core Chemical and Physical Properties
A foundational understanding of the compound's properties is essential for designing appropriate storage solutions. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 957034-79-6 | [1][2][3] |
| Molecular Formula | C₇H₈BrN·HCl (or C₇H₉BrClN) | [1][2] |
| Molecular Weight | 222.51 g/mol | [1][2] |
| Appearance | Brown or off-white powder/solid | [1] |
| Purity | ≥ 95-98% (typically analyzed by HPLC) | [1][3] |
| Solubility | Slightly soluble in water | [4] |
| Storage Temperature | 0-8°C recommended by some suppliers | [1] |
Factors Governing the Stability of Aromatic Amine Salts
The stability of this compound is not absolute. Like many aromatic amines, it is susceptible to degradation from several environmental factors. The hydrochloride salt form generally offers improved stability over the free base, particularly against oxidation, but it introduces a sensitivity to moisture.
Oxidation by Atmospheric Oxygen
Aromatic amines are notoriously prone to oxidation, a process often catalyzed by light and trace metal impurities.[5] This is the most common degradation pathway and is visibly indicated by a color change, with the compound darkening over time from an off-white or light brown to a very dark or even black solid.[5] Oxidation can lead to the formation of complex polymeric impurities and nitroso or nitro compounds, fundamentally altering the compound's reactivity.
Hygroscopicity and Hydrolysis
As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] While the salt form protects the amine from direct oxidation, absorbed water can create an acidic microenvironment that may facilitate other degradation reactions or simply cause the material to clump, making it difficult to handle and weigh accurately.
Thermal Stress
Elevated temperatures accelerate all chemical degradation processes. For aromatic amines, heat can promote oxidation and decomposition.[6] Upon combustion, hazardous decomposition products are formed, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[7] While stable under recommended storage temperatures, prolonged exposure to ambient or elevated temperatures will compromise purity.
Photostability
Exposure to light, particularly UV radiation, can provide the activation energy needed to initiate oxidation reactions in aromatic amines.[5] For this reason, storage in light-resistant containers is a mandatory precaution.
Chemical Incompatibility
Contact with strong oxidizing agents, strong bases, and certain metals must be strictly avoided. Strong bases will deprotonate the hydrochloride salt to the free amine, which is significantly more susceptible to oxidation. Strong oxidizers will directly degrade the compound.[8]
Diagram: Key Factors Influencing Degradation
The following diagram illustrates the primary environmental stresses that can compromise the integrity of this compound.
Caption: Environmental factors leading to the degradation of the target compound.
Recommended Long-Term Storage Protocol
To ensure maximum shelf-life and preserve purity, a multi-faceted approach to storage is required. The following protocol integrates best practices for handling sensitive aromatic amine salts.
Step-by-Step Storage Methodology
-
Container Selection:
-
Primary Container: Use an amber glass bottle with a PTFE-lined screw cap.[6] Amber glass prevents light exposure, while the PTFE liner provides an inert seal against moisture and air ingress.
-
Secondary Containment: Place the primary container inside a larger, sealed, and clearly labeled secondary container as a precaution against breakage and cross-contamination.
-
-
Atmosphere Control:
-
Inert Gas Blanket: Before sealing the primary container for long-term storage, purge the headspace with an inert gas like argon or dry nitrogen. This displaces atmospheric oxygen, the primary driver of oxidation.[5]
-
Rationale: The amine functional group is susceptible to oxidation, leading to colored impurities. An inert atmosphere is the most effective preventative measure.
-
-
Moisture Control:
-
Desiccation: Place the sealed secondary container in a desiccator containing a suitable desiccant (e.g., silica gel with a moisture indicator). This creates a low-humidity environment, preventing the hygroscopic salt from absorbing atmospheric water.[6]
-
Rationale: As a hydrochloride salt, the compound can attract water, which can lead to clumping and potential hydrolytic decomposition.
-
-
Temperature Control:
-
Refrigeration: Store the desiccator in a refrigerator maintained at 0-8°C .[1]
-
Rationale: Low temperatures significantly slow the rate of all potential degradation reactions.[6][9] This temperature range is a balance between maximizing stability and avoiding the energy costs and potential freeze-thaw issues of deep-freezing.
-
-
Labeling and Logging:
-
Ensure the container is clearly labeled with the compound name, CAS number, date received, and date opened.
-
Maintain a log for each container, noting the date it is accessed. Limit the frequency of opening the container to minimize exposure to ambient conditions.
-
Workflow: Optimal Storage Procedure
Caption: Step-by-step workflow for the ideal storage of the compound.
Stability Testing and Quality Control
Regularly assessing the stability of the stored compound is a critical component of a self-validating system.
Visual Inspection
The simplest, albeit non-quantitative, test is a visual check. Any noticeable darkening of the material from its original color is a primary indicator of oxidative degradation.[5]
Analytical Verification Protocol
For quantitative assessment, especially before use in a critical synthesis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
-
Standard Preparation: Prepare a standard solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration from a freshly opened or high-purity reference sample.
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
Chromatographic Conditions: Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or TFA) and UV detection at an appropriate wavelength.
-
Analysis:
-
Purity Assessment: Compare the peak area of the main compound in the stored sample to the total peak area of all components to calculate purity. A significant increase in impurity peaks or a decrease in the main peak area relative to the initial analysis indicates degradation.
-
Identity Confirmation: The retention time of the main peak in the sample should match that of the reference standard.
-
Advanced Analysis: For more detailed investigation into the identity of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed.[10][11]
-
Conclusion
While this compound is a versatile and essential chemical, its utility is directly linked to its purity. Its inherent susceptibility to oxidation, moisture, and thermal stress necessitates a rigorous and systematic approach to storage and handling. By implementing the protocols outlined in this guide—utilizing inert gas, desiccated and refrigerated conditions, and light-proof containers—researchers and drug development professionals can effectively mitigate degradation, ensuring the compound's integrity and the reliability of their experimental outcomes. Routine analytical verification provides the final layer of quality assurance in this self-validating system, guaranteeing that the material meets the high standards required for its applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
A Senior Application Scientist's Guide to 3-Bromo-5-methylaniline Hydrochloride: A Privileged Scaffold in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-5-methylaniline hydrochloride, a versatile chemical intermediate of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will move beyond a simple cataloging of properties to explore the strategic utility of this compound, focusing on the causality behind its application in complex molecular syntheses. This guide will detail its nomenclature and physicochemical properties, delve into the mechanistic principles of its synthesis, provide robust experimental protocols, and illuminate its role as a privileged structural motif, particularly in the development of targeted therapeutics such as kinase inhibitors. The content herein is structured to provide not only foundational knowledge but also actionable insights for laboratory application, grounded in established scientific principles and supported by authoritative references.
Introduction: Defining the Asset
This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its strategic value lies in the specific arrangement of its functional groups: an amine group that can be readily modified or used to form larger structures, a bromine atom that provides a reactive handle for cross-coupling reactions, and a methyl group that influences the electronic properties and steric profile of the molecule. This unique combination makes it a favored intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Researchers appreciate its role in synthesizing biologically active compounds, which can lead to the discovery of new therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and ease of handling in a laboratory setting.
Nomenclature and Identification
Precise communication in scientific research is paramount. As such, it is crucial to be familiar with the various synonyms and identifiers for this compound.
Table 1: Synonyms and Identifiers
| Category | Identifier | Source |
| IUPAC Name | This compound | N/A |
| Common Synonyms | 3-Bromo-5-methylbenzenamine hydrochloride | [2] |
| 3-Amino-5-bromotoluene hydrochloride | [2] | |
| 5-Bromo-m-toluidine hydrochloride | [3] | |
| 3-Bromo-5-toluidine hydrochloride | N/A | |
| CAS Number | 957034-79-6 | [1][4] |
| Free Amine CAS | 74586-53-1 | [2][3] |
| Molecular Formula | C₇H₉BrClN | [4] |
| PubChem CID | 44118557 | N/A |
Physicochemical and Handling Properties
A thorough understanding of a compound's physical and chemical properties is essential for its safe and effective use in experimental design.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 222.51 g/mol | [4] |
| Appearance | Brown powder | N/A |
| Purity | ≥ 98% (Typical) | [4] |
| Solubility | Slightly soluble in water | [3] |
| Storage Conditions | 0-8°C, under inert atmosphere | N/A |
The Chemistry of Synthesis: A Mechanistic Perspective
The synthesis of 3-Bromo-5-methylaniline is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry. The strategic challenge lies in achieving the desired 1,3,5-substitution pattern. A common and logical approach begins with a starting material where the directing effects of the substituents can be leveraged to install the bromine atom at the correct position.
The Underlying Principle: Electrophilic Aromatic Substitution
The aniline ring is highly activated towards electrophilic attack due to the electron-donating nature of the amino group. This activation is so strong that direct bromination of aniline often leads to polysubstitution, yielding the 2,4,6-tribromoaniline product.[5] To achieve mono-substitution and control the regioselectivity, the powerful activating effect of the amine must be tempered. This is expertly achieved by protecting the amine, typically as an acetamide.
The acetyl group is electron-withdrawing, which moderates the activating nature of the nitrogen lone pair, making the ring less reactive and preventing over-bromination. Furthermore, the steric bulk of the acetamido group favors substitution at the para position.
Caption: General mechanism of electrophilic aromatic bromination.
A Validated Synthetic Workflow
While a specific protocol for this compound is proprietary to manufacturers, a robust and scientifically sound procedure can be constructed based on established methods for analogous compounds, such as the synthesis of 3-bromo-4-aminotoluene. The following protocol is a representative, multi-step synthesis that an experienced chemist could adapt.
Caption: A representative synthetic workflow for 3-Bromo-5-methylaniline HCl.
Experimental Protocol (Illustrative)
-
Protection: To a stirred solution of m-toluidine in glacial acetic acid, slowly add acetic anhydride. Heat the mixture under reflux for 2 hours to form N-(m-tolyl)acetamide.
-
Bromination: Cool the reaction mixture and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 55°C. The bromine will add to the aromatic ring, directed by the acetamido and methyl groups.
-
Hydrolysis (Deprotection): After the bromination is complete, add concentrated hydrochloric acid and reflux the mixture for several hours. This will hydrolyze the amide back to the free amine, yielding 3-Bromo-5-methylaniline.
-
Isolation and Salt Formation: Cool the mixture. The hydrochloride salt of the product may precipitate. Filter the crude product. The free base can be liberated by neutralization with a base (e.g., NaOH), extracted, and then converted back to the hydrochloride salt by treatment with HCl in a suitable solvent like isopropanol or ether to yield the final, purified product.
Self-Validation: Each step of this protocol includes a purification or isolation step, and the identity and purity of the intermediates and final product would be confirmed using standard analytical techniques such as NMR, IR, and melting point analysis. This ensures the integrity of the final compound.
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a versatile building block. Its unique substitution pattern makes it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.
A Cornerstone in Kinase Inhibitor Synthesis: The Nilotinib Case Study
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors are a major focus of modern drug discovery. The substituted aniline motif is a key pharmacophore in many FDA-approved kinase inhibitors.
A compelling example is Nilotinib , a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7] While Nilotinib itself uses the 3-(trifluoromethyl)-5-amino-benzoimidazole intermediate, the synthesis of this key fragment starts from 3-bromo-5-(trifluoromethyl)aniline .[2] The synthetic logic and the role of the bromo-aniline core are directly analogous and illustrative of the utility of 3-Bromo-5-methylaniline.
In the synthesis of Nilotinib's core, the bromo-aniline derivative undergoes a palladium-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination) with 4-methylimidazole.[2] Here, the bromine atom serves as the essential reactive handle for forming a new carbon-nitrogen bond, a crucial step in building the final complex drug molecule.
Caption: Role of bromo-aniline scaffolds in kinase inhibitor synthesis.
This demonstrates the core utility of this compound: it provides a pre-functionalized, sterically defined aromatic ring onto which further complexity can be built with high regiochemical control.
Advanced Materials: Organic Light-Emitting Diodes (OLEDs)
Beyond pharmaceuticals, this compound is a valuable intermediate in materials science. It is used in the development of organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs).[1] In this context, the bromo-aniline core is built into larger, conjugated molecular systems. The bromine atom facilitates the construction of these systems via cross-coupling reactions, similar to its role in drug synthesis. The electronic properties of the final material, which determine its light-emitting characteristics, can be finely tuned by the choice of substituents on the aniline ring.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for molecular architects. Its value is derived from a stable, easy-to-handle form, and a trifecta of functional groups that offer synthetic chemists precise control over reactivity and molecular design. Its demonstrated utility as a privileged scaffold in the synthesis of high-value targets, from life-saving kinase inhibitors to next-generation electronic materials, underscores its importance. The mechanistic principles and synthetic strategies outlined in this guide provide a framework for researchers, scientists, and drug development professionals to effectively leverage this versatile building block in their own innovative research endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 3. WO2018071348A1 - Quinoxaline compounds as type iii receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 4. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]
- 5. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 6. Preparation method and intermediate of nilotinib - Eureka | Patsnap [eureka.patsnap.com]
- 7. Nilotinib synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Discovery and History of 3-Bromo-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-5-methylaniline
3-Bromo-5-methylaniline, a seemingly unassuming aromatic amine, holds a significant position in the landscape of modern organic synthesis. Its strategic placement of a bromine atom and a methyl group on the aniline scaffold makes it a highly versatile building block, particularly in the realms of pharmaceutical and agrochemical development. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, allowing for the introduction of molecular complexity, while the methyl and amino groups provide additional points for functionalization and influence the molecule's electronic properties and steric profile. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, and key applications of this important chemical intermediate, offering valuable insights for researchers and professionals in the field.
Table 1: Physicochemical Properties of 3-Bromo-5-methylaniline [1]
| Property | Value |
| IUPAC Name | 3-bromo-5-methylaniline |
| Synonyms | 5-Bromo-m-toluidine, 3-Amino-5-bromotoluene |
| CAS Number | 74586-53-1 |
| Molecular Formula | C₇H₈BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Brown powder or solid |
| Melting Point | 37 °C |
| Boiling Point | 150-151 °C (at 15 Torr) |
| Solubility | Slightly soluble in water |
Part 1: The Genesis of a Building Block - Discovery and Early Synthesis
While a singular, definitive publication marking the "discovery" of 3-Bromo-5-methylaniline is not readily apparent in the historical chemical literature, its synthesis can be understood within the broader context of the late 19th and early 20th-century advancements in aromatic chemistry. The development of methods for the selective halogenation and manipulation of substituted anilines provided the foundational knowledge for the creation of this molecule.
One of the earliest and most logical routes to 3-Bromo-5-methylaniline would have involved the direct bromination of m-toluidine (3-methylaniline). However, the powerful activating and ortho-, para-directing nature of the amino group would likely lead to a mixture of polybrominated products. To achieve the desired 3,5-disubstituted pattern, early chemists would have employed a strategy of protecting the amino group to modulate its directing effect.
A plausible historical synthesis, drawing upon well-established reactions of the era, would involve the acetylation of m-toluidine to form N-acetyl-m-toluidine. The acetyl group, being less activating than the amino group, would still direct bromination to the positions ortho and para to itself. However, the steric hindrance of the acetyl group would favor bromination at the less hindered para position (position 5 relative to the methyl group). Subsequent hydrolysis of the acetamido group would then yield the desired 3-Bromo-5-methylaniline.
Experimental Protocol: A Plausible Historical Synthesis of 3-Bromo-5-methylaniline
This protocol is a hypothetical reconstruction based on common late 19th and early 20th-century organic chemistry techniques.
Step 1: Acetylation of m-Toluidine
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-toluidine in an excess of glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the mixture to reflux for a period of 1-2 hours to ensure complete acetylation.
-
Allow the reaction mixture to cool, then pour it into a beaker of cold water to precipitate the N-acetyl-m-toluidine.
-
Collect the solid product by filtration and wash with water to remove any remaining acetic acid.
-
Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure N-acetyl-m-toluidine.
Step 2: Bromination of N-acetyl-m-toluidine
-
Dissolve the purified N-acetyl-m-toluidine in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The reaction is exothermic and the temperature should be carefully controlled.
-
After the addition is complete, allow the reaction to stir at room temperature until the color of bromine persists.
-
Pour the reaction mixture into water to precipitate the crude 3-bromo-N-acetyl-m-toluidine.
-
Collect the solid by filtration and wash with a solution of sodium bisulfite to remove any excess bromine, followed by washing with water.
Step 3: Hydrolysis of 3-Bromo-N-acetyl-m-toluidine
-
Suspend the crude 3-bromo-N-acetyl-m-toluidine in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for several hours to effect hydrolysis of the acetamido group.
-
Cool the reaction mixture and neutralize with a base, such as sodium hydroxide, to precipitate the free amine.
-
Extract the 3-Bromo-5-methylaniline into an organic solvent like ether.
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by distillation, and purify the resulting crude 3-Bromo-5-methylaniline by distillation under reduced pressure or recrystallization.
Caption: Plausible historical synthesis of 3-Bromo-5-methylaniline.
Part 2: Evolution of Synthetic Methodologies
While the classical approach laid the groundwork, modern synthetic chemistry has introduced more efficient and selective methods for the preparation of 3-Bromo-5-methylaniline. A prominent contemporary route involves the reduction of a nitro precursor, 3-bromo-5-nitrotoluene. This method offers excellent regioselectivity and often proceeds with high yields.
Table 2: Comparison of Historical and Modern Synthetic Routes
| Feature | Plausible Historical Method | Modern Method (via Nitro Reduction) |
| Starting Material | m-Toluidine | 3-Bromo-5-nitrotoluene |
| Key Steps | Acetylation, Bromination, Hydrolysis | Reduction of nitro group |
| Reagents | Acetic anhydride, Bromine, Strong acid/base | Reducing agents (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) |
| Selectivity | Moderate to good, potential for isomers | Excellent |
| Yield | Generally lower | Often high |
| Environmental Impact | Use of halogenated reagents, multiple steps | Can be optimized for greener reducing agents |
Experimental Protocol: Modern Synthesis of 3-Bromo-5-methylaniline via Nitro Reduction [2]
This protocol is adapted from a general procedure for the reduction of a nitro group in a similar compound.
Step 1: Reduction of 3-Bromo-5-nitrotoluene
-
In a round-bottom flask, dissolve 3-bromo-5-nitrotoluene in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a reducing agent. Common choices include:
-
Tin(II) chloride (SnCl₂): Add an excess of SnCl₂ dihydrate and heat the mixture at reflux.
-
Iron powder in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid and heat the mixture.
-
Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
-
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, if using metal reductants, filter the reaction mixture to remove the metal salts.
-
If the reaction was conducted in an acidic medium, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the solution is alkaline.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-5-methylaniline.
-
Purify the product by column chromatography or distillation under reduced pressure.
Caption: Modern synthesis of 3-Bromo-5-methylaniline.
Part 3: Applications in Drug Discovery and Beyond
The true value of 3-Bromo-5-methylaniline lies in its utility as a versatile intermediate in the synthesis of a wide range of high-value compounds. Its application spans across pharmaceuticals, agrochemicals, and the dye industry.
Pharmaceutical Applications
In the pharmaceutical sector, 3-Bromo-5-methylaniline serves as a crucial building block for the synthesis of various therapeutic agents. It is particularly noted for its use in the development of compounds targeting neurological disorders.[3] The bromo substituent allows for the introduction of diverse functionalities through modern cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures necessary for biological activity.
While specific drug names containing the 3-Bromo-5-methylaniline moiety are not always publicly disclosed in early-stage research, its presence as a key intermediate is frequently cited in the patent literature for the synthesis of novel kinase inhibitors, receptor modulators, and other biologically active molecules. The strategic positioning of the methyl and amino groups on the brominated aniline ring allows for fine-tuning of a drug candidate's properties, including its potency, selectivity, and pharmacokinetic profile.
Agrochemical and Dye Industries
Similar to its role in pharmaceuticals, 3-Bromo-5-methylaniline is a valuable precursor in the agrochemical industry for the synthesis of novel herbicides, insecticides, and fungicides. The ability to readily modify the aromatic core allows for the creation of compounds with specific biological activities against agricultural pests and diseases. In the dye industry, substituted anilines are fundamental components in the synthesis of azo dyes and other colorants.
Caption: Key application areas of 3-Bromo-5-methylaniline.
Conclusion
3-Bromo-5-methylaniline, a compound likely first synthesized through classical methods of aromatic substitution in the late 19th or early 20th century, has evolved into a cornerstone of modern chemical synthesis. The development of more efficient and selective synthetic routes, particularly through the reduction of its nitro analogue, has solidified its importance as a readily accessible and highly versatile building block. Its strategic utility in the construction of complex molecules continues to drive innovation in drug discovery, agrochemical development, and materials science, underscoring the enduring value of well-designed chemical intermediates.
References
Methodological & Application
Application Note: Synthesis of 3-Bromo-5-methylaniline Hydrochloride
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 3-Bromo-5-methylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the reduction of 3-bromo-5-nitrotoluene using tin(II) chloride in an acidic medium. This application note elaborates on the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines comprehensive safety protocols, and details the analytical characterization of the final product. The information is tailored for researchers, scientists, and drug development professionals, emphasizing reproducibility and a deep understanding of the synthetic pathway.
Introduction
3-Bromo-5-methylaniline and its hydrochloride salt are important building blocks in organic synthesis. The presence of the bromine atom, the methyl group, and the amino group on the aromatic ring provides multiple reactive sites for further functionalization, making it a versatile precursor for the synthesis of more complex molecules, including various pharmaceutical agents.[1]
The described method focuses on the reduction of a nitroaromatic compound, a fundamental transformation in organic chemistry.[2] While various methods exist for the reduction of nitroarenes, such as catalytic hydrogenation, the use of tin(II) chloride (SnCl₂) in acidic conditions is a classic and reliable method that is often preferred for its functional group tolerance and mild reaction conditions.[3][4] This protocol has been optimized for high yield and purity.
Reaction Mechanism and Rationale
The synthesis proceeds via the reduction of the nitro group of 3-bromo-5-nitrotoluene to an amino group. Tin(II) chloride (SnCl₂) acts as the reducing agent in the presence of a strong acid, typically concentrated hydrochloric acid (HCl).
The overall reaction is as follows:
3-Bromo-5-nitrotoluene + 3 SnCl₂ + 7 HCl → this compound + 3 SnCl₄ + 2 H₂O
The acidic environment is crucial for this reaction. The nitro group is first protonated, which makes it more susceptible to electron transfer from the tin(II) ions. The reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[5][6] The resulting aniline is protonated by the excess acid to form the more stable anilinium chloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Key considerations for this protocol:
-
Choice of Reducing Agent: Tin(II) chloride is an effective reducing agent for nitro groups and is generally selective, leaving other functional groups like halogens intact. While other metals like iron or zinc can be used, SnCl₂ often provides cleaner reactions and milder conditions.[4]
-
Acidic Medium: Concentrated hydrochloric acid serves multiple purposes: it activates the nitro group, provides the protons necessary for the reduction, and converts the final amine product into its hydrochloride salt. This prevents side reactions like the formation of azo or azoxy compounds.[5]
-
Temperature Control: The reaction is exothermic, and controlling the temperature is important to prevent side reactions and ensure a safe procedure.
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-Bromo-5-nitrotoluene | ≥98% | Major Chemical Supplier |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | ACS Reagent | Major Chemical Supplier |
| Concentrated Hydrochloric Acid (HCl) | 37% | Major Chemical Supplier |
| Ethanol | 95% | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Major Chemical Supplier |
| Ethyl Acetate | ACS Reagent | Major Chemical Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Major Chemical Supplier |
| Equipment |
| Three-neck round-bottom flask (250 mL) |
| Reflux condenser |
| Dropping funnel |
| Magnetic stirrer with heating mantle |
| Thermometer |
| Buchner funnel and filter flask |
| Separatory funnel (250 mL) |
| Rotary evaporator |
| Standard laboratory glassware |
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add tin(II) chloride dihydrate (15.0 g, 66.5 mmol).
-
Acid Addition: Carefully add concentrated hydrochloric acid (50 mL) to the flask. Stir the mixture until the tin(II) chloride is fully dissolved. An ice bath can be used to control the initial exotherm.
-
Substrate Addition: Dissolve 3-bromo-5-nitrotoluene (5.0 g, 23.1 mmol) in 50 mL of ethanol.[7] Add this solution to the dropping funnel.
-
Reaction: Slowly add the solution of 3-bromo-5-nitrotoluene to the stirred tin(II) chloride solution over a period of 30 minutes. The reaction is exothermic, so maintain the temperature below 50 °C during the addition.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3) until the starting material is no longer visible.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to precipitate the this compound salt.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The final product should be a white to off-white crystalline solid.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 37 °C (for the free amine)[7] |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic and methyl protons |
| ¹³C NMR (DMSO-d₆) | Peaks corresponding to aromatic and methyl carbons |
| IR (KBr) | Characteristic peaks for N-H and C-Br bonds |
| Mass Spectrometry | m/z (M+H)⁺ of 186.2 for the free amine[7] |
Safety and Handling
Hazard Identification and Personal Protective Equipment (PPE):
| Compound | Hazards | Recommended PPE |
| 3-Bromo-5-nitrotoluene | Toxic, Irritant | Safety goggles, lab coat, nitrile gloves |
| Tin(II) chloride dihydrate | Corrosive, Irritant, Sensitizer | Safety goggles, lab coat, nitrile gloves |
| Concentrated HCl | Corrosive, Causes severe burns | Safety goggles, face shield, lab coat, acid-resistant gloves |
| 3-Bromo-5-methylaniline HCl | Harmful if swallowed or in contact with skin, Causes skin and eye irritation | Safety goggles, lab coat, nitrile gloves[8][9] |
Handling Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.[8][9]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[8][11]
-
Contaminated clothing should be removed and washed before reuse.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][11]
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations.
-
Tin-containing waste should be collected separately for proper disposal due to its environmental impact.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and ensure the temperature is maintained at reflux. |
| Loss of product during work-up | Ensure the product has fully precipitated before filtration by cooling for an adequate amount of time. Use minimal cold solvent for washing. | |
| Impure Product | Incomplete reaction | Monitor the reaction closely with TLC to ensure full conversion of the starting material. |
| Inadequate washing | Wash the product thoroughly with the recommended cold solvent to remove impurities. | |
| Reaction does not start | Inactive reducing agent | Use a fresh bottle of tin(II) chloride dihydrate. |
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemistry and adhering to the detailed procedure and safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic needs. The method is scalable and offers a high yield of the desired product with good purity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 7. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
Application Notes & Protocols: 3-Bromo-5-methylaniline Hydrochloride as a Versatile Pharmaceutical Intermediate
Abstract
3-Bromo-5-methylaniline hydrochloride is a pivotal intermediate in contemporary pharmaceutical and agrochemical synthesis.[1] Its distinct structural arrangement, featuring a nucleophilic aniline, a versatile bromine handle for cross-coupling, and a methyl group for steric and electronic modulation, makes it a highly valuable building block.[1] This guide provides an in-depth exploration of its applications, focusing on its role in constructing complex molecular architectures central to modern drug discovery. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.
Introduction: Chemical Profile and Strategic Value
This compound serves as a foundational scaffold in medicinal chemistry. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be prone to oxidation.[2] The strategic placement of the bromo and amino functionalities at the meta-position relative to each other allows for directed and regioselective synthesis, preventing steric hindrance that might be observed in ortho-substituted analogs.
The true synthetic power of this intermediate lies in the orthogonal reactivity of its key functional groups:
-
The Amine Group (-NH₂): Acts as a potent nucleophile or as a precursor for diazotization. In drug synthesis, it is most commonly engaged in acylation or palladium-catalyzed C-N bond-forming reactions to link with other molecular fragments.
-
The Bromo Group (-Br): Serves as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.[3][4]
This dual functionality allows for sequential, controlled elaboration of the molecular structure, making it a preferred choice for building libraries of compounds in lead optimization campaigns.[5][6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 957034-79-6 | [1][7][8] |
| Molecular Formula | C₇H₈BrN · HCl | [1] |
| Molecular Weight | 222.51 g/mol | [1][7] |
| Appearance | Brown powder | [1] |
| Purity | Typically ≥ 95-98% (HPLC) | [1][7] |
| Storage Conditions | Store at 0-8°C, tightly closed, in a dry, well-ventilated place. | [1][9] |
Core Application: Scaffolding for Kinase Inhibitors
While not a direct precursor in the most widely published routes for drugs like Lapatinib or Pazopanib, the 3-bromo-5-methylaniline core is emblematic of the scaffolds used to synthesize analogs of such tyrosine kinase inhibitors (TKIs).[10][11] TKIs often feature a central heterocyclic core (like a quinazoline or indazole) linked to various substituted aniline moieties. The protocols described below are directly applicable to the synthesis of novel TKI candidates and other complex pharmacophores.
Logical Workflow: From Intermediate to Complex Molecule
The strategic utility of this compound is best visualized as a divergent synthetic hub. The choice of the first reaction (e.g., targeting the amine vs. the bromide) dictates the subsequent synthetic possibilities.
Caption: Divergent synthetic pathways using 3-Bromo-5-methylaniline.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
Note on Preparation: Before use in the following protocols, the hydrochloride salt must be converted to the free base, 3-bromo-5-methylaniline (CAS: 74586-53-1). This is typically achieved by dissolving the salt in a suitable solvent and neutralizing with a base like sodium bicarbonate or sodium hydroxide, followed by extraction and drying.
Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is fundamental for coupling the aniline nitrogen to an aryl or heteroaryl halide, a key step in constructing many pharmaceutical scaffolds.[3][12] The choice of ligand is critical and depends on the specific substrates, with bulky, electron-rich phosphine ligands often providing the best results.[13][14]
Objective: To couple 3-bromo-5-methylaniline with a generic aryl bromide (e.g., 4-bromopyridine) to form a diarylamine.
Workflow Diagram:
Caption: Standard workflow for Buchwald-Hartwig amination.
Materials & Reagents:
-
3-Bromo-5-methylaniline (free base, 1.0 eq.)
-
Aryl Halide (e.g., 4-bromopyridine, 1.1 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand (e.g., XPhos, RuPhos, or BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq.)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times. This is crucial as the Pd(0) active species is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by 3-bromo-5-methylaniline and the aryl halide.
-
Heating & Monitoring: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-18 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction utilizes the bromide of 3-bromo-5-methylaniline to form a new carbon-carbon bond with an organoboron reagent, a powerful method for creating biaryl structures or introducing alkyl/alkenyl chains.[15][16][17]
Objective: To couple 3-bromo-5-methylaniline with a generic boronic acid (e.g., phenylboronic acid) to form a substituted biphenyl derivative.
Materials & Reagents:
-
3-Bromo-5-methylaniline (free base, 1.0 eq.)
-
Boronic Acid or Ester (e.g., Phenylboronic acid, 1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ or K₂CO₃, 2-3 eq.)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
Vessel Preparation: To a round-bottom flask, add 3-bromo-5-methylaniline, the boronic acid, and the solvent (e.g., Toluene).
-
Base Addition: Add the aqueous base solution to the mixture.
-
Degassing: Bubble inert gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst to the mixture under a blanket of inert gas.
-
Heating & Monitoring: Attach a condenser and heat the reaction to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling
As with any chemical intermediate, proper safety protocols are mandatory. 3-Bromo-5-methylaniline and its hydrochloride salt are classified as harmful and irritants.[8][18]
| Hazard Category | Description & Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[18][19] (P261, P270, P280) Avoid breathing dust. Do not eat, drink or smoke when using. Wear protective gloves/clothing. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[19][20] (P264, P302+P352, P305+P351+P338) Wash skin thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. |
| Target Organ Toxicity | May cause respiratory irritation.[18][19] (P271) Use only outdoors or in a well-ventilated area. |
| Personal Protective Equipment (PPE) | Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile). |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound is a strategically designed intermediate that offers chemists a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its capacity for undergoing sequential and regioselective C-N and C-C bond formations via robust palladium-catalyzed methodologies makes it an invaluable asset in the drug discovery and development pipeline. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 957034-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rroij.com [rroij.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Introduction: The Challenge and Opportunity of Bromoaniline Substrates
An Application Guide for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-5-methylaniline Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. By delving into the mechanistic nuances and practical considerations specific to this substrate, this document serves as an essential resource for the synthesis of complex biaryl amine structures, which are prevalent in medicinal chemistry and materials science.[1][2]
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[3][4] Its application in synthesizing biaryl and heteroaryl structures is fundamental to the creation of novel pharmaceuticals and advanced materials.[5]
3-Bromo-5-methylaniline is a valuable building block, offering a strategic point for molecular diversification.[2] However, its use in Suzuki-Miyaura coupling, particularly in its hydrochloride salt form, presents a unique set of challenges that must be addressed for efficient and reproducible synthesis. The electron-rich nature of the aniline ring and the presence of the acidic proton on the amine require careful optimization of catalytic systems and reaction conditions.[1] This guide elucidates these challenges and provides a clear, experience-driven pathway to success.
Mechanistic Considerations and Core Principles
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base with Hydrochloride Substrates
The use of this compound introduces a crucial initial step: neutralization. The reaction requires a basic medium for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7][8] The hydrochloride salt will consume one equivalent of the base before the catalytic cycle can even begin efficiently.
Causality: Failure to account for this initial acid-base neutralization will result in insufficient base to activate the boronic acid, stalling the catalytic cycle at the transmetalation stage and leading to low or no product formation. Therefore, a minimum of three equivalents of base is recommended:
-
1 equivalent: To neutralize the aniline hydrochloride.
-
2 equivalents: To facilitate the catalytic reaction, primarily the formation of the reactive boronate species [-B(OR)₃]⁻ needed for transmetalation.[9]
Catalyst and Ligand Selection for an Electron-Rich Substrate
The aniline moiety is an electron-donating group, which increases the electron density on the aromatic ring. This can make the initial oxidative addition of the aryl bromide to the Pd(0) center more challenging compared to electron-deficient systems.[10]
Expertise in Action: To overcome this hurdle, the choice of ligand is critical. Standard phosphine ligands like triphenylphosphine (PPh₃) may be ineffective.[11] The state-of-the-art approach involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[11][12] These ligands promote the formation of a monoligated, highly reactive palladium species that readily undergoes oxidative addition and subsequent reductive elimination.[13]
Protocol Design: A Self-Validating System
The following section outlines a robust, general protocol for the Suzuki-Miyaura coupling of this compound. This protocol is designed to be a starting point for optimization and can be adapted based on the specific boronic acid partner.
Reagent and Condition Optimization
Successful coupling hinges on the careful selection and handling of each component. The following table summarizes key parameters and provides field-proven recommendations.
| Parameter | Recommended Choice(s) | Rationale & Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-IPr, Buchwald Precatalysts | Pd(II) sources like Pd(OAc)₂ require in situ reduction to active Pd(0). Precatalysts offer better air stability and reliable activation.[6][14] |
| Ligand | SPhos, XPhos, RuPhos, other bulky, electron-rich phosphines | Essential for coupling electron-rich aryl bromides. Promotes both oxidative addition and reductive elimination.[11][12][15] L:Pd ratio is typically 1:1 to 2:1. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Strong, non-nucleophilic bases are preferred. Must be anhydrous and finely powdered to ensure reactivity.[11] Use ≥ 3 equivalents. |
| Boronic Acid Partner | Arylboronic acids or Arylboronic acid pinacol esters | Pinacol esters offer enhanced stability, reducing side reactions like protodeboronation, especially with sensitive substrates.[13][16] |
| Solvent | 1,4-Dioxane, Toluene, 2-MeTHF | Must be anhydrous and rigorously degassed to prevent catalyst oxidation and protodeboronation.[11] |
| Temperature | 80-110 °C | Substrate-dependent. Higher temperatures may be needed for less reactive partners but can increase side reactions. |
| Atmosphere | Nitrogen or Argon | Strict exclusion of oxygen is critical to protect the active Pd(0) catalyst from deactivation.[11] |
Detailed Step-by-Step Protocol
This procedure details the coupling of this compound with a generic arylboronic acid.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Materials:
-
This compound (1.0 mmol, 222.5 mg)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)
-
SPhos (0.08 mmol, 32.8 mg, 8 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (3.0 mmol, 636 mg)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing: Further degas the reaction mixture by sparging with argon for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to identifying and solving problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient Base: Did not account for HCl salt. 2. Inactive Catalyst: Oxygen contamination. 3. Poor Reagent Quality: Water in solvent or reagents. | 1. Increase base to ≥ 3 equivalents. 2. Ensure rigorous degassing and inert atmosphere. Use fresh catalyst.[11] 3. Use anhydrous solvents and reagents. Dry the base if necessary.[11] |
| Protodeboronation (Boronic acid replaced by -H) | Presence of water or protic sources. | Use anhydrous, freshly opened solvents. Use boronic acid pinacol esters for greater stability.[11][13] |
| Boronic Acid Homocoupling | Presence of oxygen, which re-oxidizes Pd(0) to Pd(II). | Rigorously exclude oxygen from the reaction. Ensure proper degassing of the solvent and reaction mixture.[11] |
| Dehalogenation of Starting Material | Side reaction, sometimes promoted by certain bases or catalyst systems. | Screen different bases (e.g., switch from K₃PO₄ to Cs₂CO₃). Screen different ligands. |
Safety Considerations
Palladium-catalyzed cross-coupling reactions are powerful but must be handled with appropriate caution.
-
Exothermic Potential: These reactions can be exothermic. While typically manageable on a lab scale, caution is required. For any scale-up, a process safety review and calorimetric studies are essential to understand the thermal profile and mitigate the risk of a runaway reaction.[17][18][19][20]
-
Reagent Toxicity: Palladium catalysts, phosphine ligands, organic solvents, and some boronic acids are toxic and/or irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Inert Atmosphere: Exercise caution when working with pyrophoric reagents or when performing procedures under an inert atmosphere.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly achievable transformation when key principles are respected. Success is predicated on the strategic neutralization of the hydrochloride salt with sufficient base, the selection of a potent catalytic system featuring a bulky, electron-rich ligand, and the rigorous exclusion of oxygen and water. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and efficiently utilize this important building block to advance their synthetic programs in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. engineering.purdue.edu [engineering.purdue.edu]
Sonogashira coupling protocol for 3-Bromo-5-methylaniline
Application Note & Protocol
Sonogashira Coupling of 3-Bromo-5-methylaniline: A Detailed Protocol for the Synthesis of Arylalkyne Scaffolds
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira and colleagues in 1975, this reaction uniquely employs a dual catalytic system of palladium and copper(I), which allows the coupling to proceed under remarkably mild conditions.[1][3] This tolerance for a wide array of functional groups has made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[3][4]
The substrate, 3-bromo-5-methylaniline, is a valuable building block. The aniline moiety provides a handle for further functionalization, while the bromine atom serves as a reactive site for cross-coupling. The synthesis of 3-alkynyl-5-methylaniline derivatives via Sonogashira coupling opens a direct route to scaffolds of significant interest in medicinal chemistry and materials science, where conjugated systems are paramount. This document provides a detailed mechanistic overview and a field-proven, step-by-step protocol for the successful execution of this transformation.
Mechanistic Rationale: The Synergy of Palladium and Copper
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction's efficiency stems from the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] While the mechanism is complex and still a subject of study, the generally accepted pathway provides a robust framework for experimental design.[3][5]
-
Palladium Catalyst: The workhorse of the reaction is a zerovalent palladium complex, typically featuring phosphine ligands like triphenylphosphine ([Pd(PPh₃)₄]) or bis(triphenylphosphine)palladium(II) chloride ([Pd(PPh₃)₂Cl₂]).[1][2] The palladium center orchestrates the key bond-forming events.
-
Copper(I) Co-catalyst: Copper(I) salts, most commonly copper(I) iodide (CuI), dramatically accelerate the reaction.[1][6] The primary role of the copper is to react with the terminal alkyne to form a more reactive copper acetylide intermediate.[7][8]
-
Amine Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential. It serves two purposes: deprotonating the terminal alkyne to form the acetylide anion and neutralizing the hydrogen halide (H-X) generated during the catalytic cycle.[6]
The dual catalytic cycle can be visualized as follows:
Caption: The interconnected Palladium and Copper catalytic cycles.
A key challenge can be the formation of alkyne homocoupling dimers (Glaser coupling), which is promoted by the presence of copper and oxygen.[4] While this protocol is designed to minimize this side reaction, copper-free variants exist for particularly sensitive substrates.[9][10]
Experimental Protocol: Coupling of 3-Bromo-5-methylaniline with Phenylacetylene
This section provides a robust, step-by-step procedure for the coupling of 3-bromo-5-methylaniline with phenylacetylene as a model substrate. The principles and techniques are broadly applicable to other terminal alkynes.
3.1 Materials and Reagents
-
Substrates: 3-Bromo-5-methylaniline, Phenylacetylene
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N), anhydrous
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Work-up Reagents: Ethyl acetate, deionized water, brine, 2M Hydrochloric acid (HCl), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel (for column chromatography), Hexane, Ethyl acetate
3.2 Reaction Parameters
The following table summarizes the quantities for a representative 5 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume | Role |
| 3-Bromo-5-methylaniline | 186.05 | 1.0 | 5.0 | 930 mg | Aryl Halide |
| Phenylacetylene | 102.14 | 1.2 | 6.0 | 613 mg (0.67 mL) | Terminal Alkyne |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 (2 mol%) | 0.10 | 70 mg | Palladium Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 (4 mol%) | 0.20 | 38 mg | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 15.0 | 2.1 mL | Base |
| THF (anhydrous) | - | - | - | 25 mL | Solvent |
3.3 Experimental Workflow
The overall process from setup to final product isolation is outlined below.
Caption: Overall experimental workflow for the Sonogashira coupling.
3.4 Step-by-Step Procedure
CAUTION: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup:
-
To a dry, two-necked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylaniline (930 mg, 5.0 mmol), PdCl₂(PPh₃)₂ (70 mg, 0.10 mmol), and CuI (38 mg, 0.20 mmol).
-
Causality: Using oven-dried glassware is crucial to prevent moisture from quenching reagents and interfering with the catalytic cycle.[6]
-
-
Establish Inert Atmosphere:
-
Seal the flask with septa and connect the top of the condenser to a nitrogen or argon gas line with an oil bubbler outlet.
-
Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[11]
-
Causality: The Pd(0) active catalyst is sensitive to oxidation, which can lead to catalyst decomposition (observed as formation of black palladium metal) and lower yields. The inert atmosphere also minimizes the undesirable alkyne homocoupling.[12]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add anhydrous THF (25 mL) via syringe.
-
Add triethylamine (2.1 mL, 15.0 mmol) via syringe.
-
Finally, add phenylacetylene (0.67 mL, 6.0 mmol) dropwise via syringe.
-
Causality: The alkyne is often added last to allow the catalyst system to properly disperse and to control any initial exotherm.
-
-
Reaction Execution and Monitoring:
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 66 °C for THF) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) every 1-2 hours. Use a 10:1 Hexane:Ethyl Acetate eluent system. The reaction is complete upon consumption of the limiting reagent (3-bromo-5-methylaniline).[13]
-
Causality: Aryl bromides are less reactive than aryl iodides and typically require heating to facilitate the rate-limiting oxidative addition step.[1][14]
-
-
Work-up Procedure:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the dark mixture with ethyl acetate (50 mL).
-
Quench the reaction by slowly adding 2 M HCl (20 mL).[13] Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (30 mL).
-
Causality: The acid wash removes the triethylamine base and its salts. The subsequent water and brine washes remove any remaining water-soluble impurities.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a dark oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product, 3-(phenylethynyl)-5-methylaniline.
-
Conclusion
This protocol provides a reliable and reproducible method for the Sonogashira coupling of 3-bromo-5-methylaniline. By understanding the mechanistic principles behind the choice of reagents and conditions, researchers can effectively apply this powerful transformation to synthesize a variety of 3-alkynyl-5-methylaniline derivatives. These products serve as versatile intermediates for the development of novel pharmaceuticals and functional organic materials, making this protocol a valuable addition to the synthetic chemist's toolkit.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 3-Bromo-5-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinazoline Scaffold
The quinazoline core, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline framework and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in various cancers.[4] The versatile nature of the quinazoline scaffold allows for substitution at various positions, enabling fine-tuning of its biological activity. This document provides a detailed guide for the synthesis of a substituted quinazoline derivative starting from the readily available 3-Bromo-5-methylaniline hydrochloride.
Chemical Principles and Mechanistic Insights
The synthesis of the quinazoline ring system from a simple aniline, which lacks the ortho-carboxyl group of the traditional Niementowski reaction, necessitates a strategy that builds the pyrimidine ring onto the aniline core.[5] A highly efficient and convergent approach is the one-pot, three-component reaction involving the aniline, an aldehyde, and a nitrogen source.[6][7] This methodology offers the advantage of forming multiple bonds in a single synthetic operation, thereby increasing efficiency and reducing waste.
The chosen protocol for this guide is a metal-free, three-component synthesis, which provides a straightforward and environmentally benign route to 2,4-disubstituted quinazolines.[8] The reaction proceeds through a cascade of imine formation, cyclization, and oxidation.
Reaction Scheme:
A plausible reaction mechanism for the three-component synthesis.
The reaction is believed to initiate with the condensation of the aromatic aldehyde and ammonia (from ammonium acetate) to form an aldimine. A second molecule of the aldehyde then reacts with the aniline to form a Schiff base. These intermediates then undergo a series of reactions, including a key cyclization step, followed by oxidation to yield the aromatic quinazoline ring system. The use of an ammonium salt provides the N1 and N3 atoms of the pyrimidine ring.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 6-bromo-8-methyl-2,4-diarylquinazoline derivative from this compound.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | C₇H₉BrClN | 222.52 | ≥98% | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | ≥99% | Sigma-Aldrich |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | HPLC Grade | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ≥99.5% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ≥99% | Sigma-Aldrich |
Safety Precautions: 3-Bromo-5-methylaniline is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol: One-Pot Synthesis of 6-Bromo-8-methyl-2,4-diphenylquinazoline
This protocol is adapted from established methods for the three-component synthesis of quinazolines.[6][7]
-
Preparation of the Free Base: In a 100 mL round-bottom flask, dissolve this compound (2.23 g, 10 mmol) in water (20 mL). Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 8. The free aniline will precipitate out of the solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield 3-bromo-5-methylaniline as an oil or low-melting solid.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the prepared 3-bromo-5-methylaniline (1.86 g, 10 mmol), benzaldehyde (2.12 g, 20 mmol), and ammonium acetate (1.54 g, 20 mmol) in absolute ethanol (20 mL).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration and wash it with cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. For higher purity, column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent is recommended.
-
Characterization: The structure of the final product, 6-bromo-8-methyl-2,4-diphenylquinazoline, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
A visual representation of the synthesis workflow.
Data Presentation
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 222.52 | 10 | 1.0 | 2.23 g |
| Benzaldehyde | 106.12 | 20 | 2.0 | 2.12 g |
| Ammonium Acetate | 77.08 | 20 | 2.0 | 1.54 g |
| Ethanol | 46.07 | - | - | 20 mL |
Expected Product: 6-Bromo-8-methyl-2,4-diphenylquinazoline Anticipated Yield: 60-80% (based on similar reactions in the literature)
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of a substituted quinazoline derivative from this compound. By employing a one-pot, three-component reaction strategy, this protocol offers an efficient and accessible route to this important class of heterocyclic compounds. The detailed experimental procedure, along with the mechanistic insights and workflow visualization, should enable researchers to successfully synthesize and further explore the potential of novel quinazoline derivatives in their respective fields.
References
- 1. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of 3-Bromo-5-methylaniline Hydrochloride in the Synthesis of Advanced Agrochemicals
Section 1: Introduction and Strategic Significance
In the landscape of modern agrochemical research, the demand for novel active ingredients with high efficacy, improved safety profiles, and complex modes of action is relentless. Substituted anilines are a cornerstone class of intermediates, serving as versatile scaffolds for a multitude of commercially successful pesticides.[1] Among these, 3-Bromo-5-methylaniline hydrochloride (CAS: 957034-79-6) has emerged as a particularly valuable building block.[2][3]
This compound's utility is rooted in its distinct structural features: an aniline core, a strategically placed methyl group, and a reactive bromine atom.[2] The hydrochloride salt form ensures greater stability and ease of handling compared to the free base.[2][4][5] The primary amino group serves as a potent nucleophile, ideal for forming the critical amide bonds that define entire classes of modern insecticides, such as the anthranilic diamides.[6][7] Simultaneously, the bromine atom at the meta-position provides a reactive handle for carbon-carbon or carbon-nitrogen bond formation via transition-metal-catalyzed cross-coupling reactions.[8] This dual functionality allows for a modular and divergent approach to synthesis, enabling researchers to rapidly generate libraries of candidate molecules for biological screening.
This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and expert insights into the effective utilization of this compound in the synthesis of next-generation agrochemicals.
Section 2: Physicochemical Properties and Safe Handling
Before its use in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
2.1: Compound Data
| Property | Value | Source |
| IUPAC Name | 3-bromo-5-methylaniline;hydrochloride | [9] |
| CAS Number | 957034-79-6 | [2][4][5] |
| Molecular Formula | C₇H₉BrClN | [4][5] |
| Molecular Weight | 222.51 g/mol | [2][4][5] |
| Appearance | Brown or white to light yellow powder | [2] |
| Purity | Typically ≥95-98% | [4][10] |
| Storage | Store at 0-8°C or room temperature in a dry, well-ventilated place. Keep container tightly closed. | [2] |
2.2: Safety and Handling Protocol
3-Bromo-5-methylaniline and its hydrochloride salt are classified as hazardous substances.[9][11] Adherence to strict safety protocols is mandatory.
-
Hazard Identification: Harmful if swallowed, toxic in contact with skin, and may cause respiratory irritation.[9] Causes serious eye and skin irritation.[9][11]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, chemical-resistant overalls.
-
Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood.[11] Avoid breathing dust.
-
-
Handling:
-
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air. Call a POISON CENTER or physician if you feel unwell.[11]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
If Swallowed: Rinse mouth and call a POISON CENTER or physician if you feel unwell.[11]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant, following all local, regional, and national regulations.[11]
Section 3: Core Synthetic Applications & Mechanistic Rationale
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups: the amino group and the bromo-substituent.
Application 1: Amide Bond Formation - A Gateway to Diamide Insecticides
The formation of an amide bond is the most fundamental application of this building block. This reaction is the linchpin in the synthesis of anthranilic diamide insecticides, a class of compounds that act as potent modulators of insect ryanodine receptors.[7] The protocol involves the acylation of the aniline's amino group.
Causality of Experimental Design:
-
Base Requirement: The hydrochloride salt must first be neutralized to liberate the nucleophilic free aniline. A non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base like potassium carbonate is typically used. The choice of base prevents unwanted side reactions.
-
Acylating Agent: A reactive carboxylic acid derivative, most commonly an acid chloride, is used to ensure efficient and often irreversible acylation.
-
Solvent: An aprotic solvent such as dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) is chosen to prevent reaction with the solvent.
Caption: Workflow for amide bond formation using 3-Bromo-5-methylaniline.
Application 2: C-Br Functionalization via Suzuki Cross-Coupling
The carbon-bromine bond provides a powerful avenue for molecular diversification. The Suzuki-Miyaura cross-coupling reaction is an exemplary method for forming a new carbon-carbon bond at this position, allowing for the introduction of various aryl or heteroaryl moieties. This is critical for fine-tuning the biological activity and physicochemical properties of the final agrochemical product.[8]
Causality of Experimental Design:
-
Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is essential for the catalytic cycle. A phosphine ligand is often required to stabilize the palladium species and facilitate the reaction.
-
Boronic Acid/Ester: This is the source of the new aryl group to be coupled.
-
Base: An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Caption: Workflow for Suzuki coupling to diversify the aniline scaffold.
Section 4: Detailed Experimental Protocol
This protocol describes a representative synthesis of a key diamide intermediate starting from this compound. This procedure is based on established methodologies for the synthesis of anthranilic diamides.[6]
Objective: To synthesize N-(3-bromo-5-methylphenyl)-2-nitrobenzamide.
Reaction Scheme: (this compound) + (2-Nitrobenzoyl chloride) --[Triethylamine, DCM]--> N-(3-bromo-5-methylphenyl)-2-nitrobenzamide
4.1: Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromo-5-methylaniline HCl | 957034-79-6 | 222.51 | 1.11 g | 5.0 |
| 2-Nitrobenzoyl chloride | 610-14-0 | 185.56 | 0.97 g | 5.25 (1.05 eq) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.40 mL | 10.0 (2.0 eq) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
4.2: Step-by-Step Procedure
-
Reaction Setup: To a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (1.11 g, 5.0 mmol).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry nitrogen or argon gas for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) via syringe. Stir the resulting suspension at room temperature.
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (1.40 mL, 10.0 mmol) dropwise via syringe over 5 minutes. The suspension should become a clear solution as the free aniline is formed. Stir for an additional 15 minutes at 0 °C.
-
Causality Note: Two equivalents of base are used. The first neutralizes the hydrochloride salt, and the second scavenges the HCl generated during the acylation reaction. Cooling prevents potential exothermic side reactions.
-
-
Acylation: In a separate dry vial, dissolve 2-nitrobenzoyl chloride (0.97 g, 5.25 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the stirring aniline solution at 0 °C over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-bromo-5-methylaniline spot indicates reaction completion.
4.3: Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add 20 mL of 1 M HCl (aq) to quench any remaining TEA.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure N-(3-bromo-5-methylphenyl)-2-nitrobenzamide product.
Section 5: Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC indicates a significant amount of starting aniline remains, the acylating agent may have degraded due to moisture. Ensure all reagents and glassware are scrupulously dry.
-
Low Yield: Poor neutralization of the hydrochloride salt can limit the amount of free nucleophile available. Ensure the base is added slowly and allowed to stir before the addition of the acylating agent.
-
Side Products: The formation of di-acylated products is generally not an issue under these conditions but can occur if the reaction is overheated. Maintaining temperature control is crucial.
-
Importance of Inert Atmosphere: While not strictly necessary for all amide couplings, using an inert atmosphere protects the reagents from moisture and oxygen, leading to cleaner reactions and more reproducible results.
Section 6: References
-
Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). 3-Bromo-N,N-diethyl-5-methylaniline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024, March 30). Safety Data Sheet: 3-Bromo-5-methylaniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 3-Bromo-5-methylaniline. Retrieved from --INVALID-LINK--
-
Henan Alfa Chemical Co., Ltd. (n.d.). CAS:74586-53-1 | 3-bromo-5-methylaniline. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018526, 3-Bromo-5-methylaniline. Retrieved from --INVALID-LINK--
-
Struchem. (n.d.). 3-Bromo-5-methylaniline, HCl, min 98%. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 3-Bromo-5-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484256, 3-Bromo-5-fluoro-4-methylaniline. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 3-Bromo-5-methylaniline, 98%. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 3-bromo-5-methylaniline (C7H8BrN). Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Bromoquinoline in Agrochemical Synthesis. Retrieved from --INVALID-LINK--
-
Glentham. (n.d.). This compound, 98% Purity. Retrieved from --INVALID-LINK--
-
TCI EUROPE N.V. (n.d.). 3-Bromo-5-methylaniline. Retrieved from --INVALID-LINK--
-
PubChemLite. (n.d.). 3-bromo-5-chloro-2-methylaniline (C7H7BrClN). Retrieved from --INVALID-LINK--
-
Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis. Retrieved from --INVALID-LINK--
-
MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-2-methylaniline. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Tetraniliprole Insecticide. Retrieved from --INVALID-LINK--
References
- 1. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-industry.com [alfa-industry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for 3-Bromo-5-methylaniline Hydrochloride in the Production of Organic Electronics
Introduction: The Strategic Importance of 3-Bromo-5-methylaniline Hydrochloride in Advanced Organic Electronics
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This compound stands out as a crucial precursor for the synthesis of high-performance organic semiconductors, particularly hole-transporting materials (HTMs). Its unique molecular architecture, featuring a bromine atom and a methyl group at the meta-position relative to the amino group, offers a strategic combination of reactivity and electronic modulation.
The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, which are foundational methods for constructing complex organic electronic materials. The methyl group, on the other hand, influences the solubility and morphological stability of the final material, while also subtly tuning its electronic properties through inductive effects. The hydrochloride salt form enhances the stability and handling of this aniline derivative.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of organic electronic materials, with a focus on triarylamine-based hole-transporting materials. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and discuss the characterization and expected performance of the resulting materials.
Core Concepts: Why 3-Bromo-5-methylaniline is a Valuable Precursor
The efficacy of 3-bromo-5-methylaniline as a building block for organic electronics stems from several key features:
-
Versatile Reactivity: The bromo substituent is an excellent leaving group for various cross-coupling reactions, enabling the formation of carbon-nitrogen and carbon-carbon bonds. This allows for the straightforward synthesis of complex molecular architectures, such as triarylamines and carbazole derivatives, which are known to exhibit excellent hole-transporting properties.
-
Electronic Tuning: The electron-donating methyl group and the position of the substituents on the aniline ring influence the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. This is a critical parameter for efficient hole injection and transport in OLEDs and OPVs.
-
Morphological Stability: The non-planar structure often resulting from the meta-substitution pattern can inhibit crystallization and promote the formation of stable amorphous films, which is crucial for the longevity and performance of organic electronic devices.
-
Solubility Enhancement: The methyl group can improve the solubility of the final organic semiconductor in common organic solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.
The following diagram illustrates the general synthetic utility of 3-bromo-5-methylaniline in creating a core structure for a hole-transporting material.
Caption: Synthetic pathways from this compound.
Experimental Protocols: Synthesis of a Triarylamine-Based Hole-Transporting Material
This section provides a detailed, step-by-step protocol for the synthesis of a representative triarylamine-based hole-transporting material, N-(3-methyl-5-phenylphenyl)carbazole, via a sequential Buchwald-Hartwig amination and Suzuki coupling, starting from this compound.
Safety Precautions
3-Bromo-5-methylaniline and its hydrochloride salt are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.
Protocol 1: Buchwald-Hartwig Amination of 3-Bromo-5-methylaniline with Carbazole
This protocol describes the palladium-catalyzed cross-coupling of 3-bromo-5-methylaniline with carbazole to form N-(3-bromo-5-methylphenyl)-9H-carbazole.
Materials:
-
This compound
-
Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line glassware
Procedure:
-
Preparation of the Free Base: In a round-bottom flask, dissolve this compound in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base, 3-bromo-5-methylaniline.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add carbazole (1.0 eq), 3-bromo-5-methylaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) in anhydrous toluene.
-
Reaction Execution: Add anhydrous toluene to the Schlenk flask containing the reactants to achieve a concentration of approximately 0.1 M. Then, add the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding distilled water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-(3-bromo-5-methylphenyl)-9H-carbazole.
Application Note: A Validated RP-HPLC Method for Purity Analysis of -Bromo-5-methylaniline Hydrochloride
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 3-Bromo-5-methylaniline hydrochloride. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the quality and safety of the final products.[1] The described method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3][4]
Introduction and Scientific Rationale
This compound is an aromatic amine derivative widely used as a building block in organic synthesis.[1][5] The presence of impurities, which can arise from the manufacturing process (e.g., unreacted precursors, by-products, or isomeric impurities), can significantly impact the reaction yields, impurity profiles, and biological activity of subsequent products.[6] Therefore, a reliable and accurate analytical method is essential for quality control.
High-Performance Liquid Chromatography (HPLC) is the premier technique for analyzing pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and reproducibility.[7] This application note addresses the specific challenges of analyzing an aromatic amine by employing a scientifically grounded approach.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: 3-Bromo-5-methylaniline is a moderately non-polar molecule, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.
-
pH Control: Aromatic amines are basic compounds. The hydrochloride salt form ensures solubility in the aqueous mobile phase. To ensure consistent retention and symmetrical peak shape, the mobile phase pH must be controlled. By using a buffer with a pH of around 3.0, the aniline's amino group (pKa ≈ 3-5) is fully protonated (R-NH3+). This stable, charged form minimizes secondary interactions with residual silanol groups on the column packing, preventing peak tailing.[8]
-
Gradient Elution: A gradient elution, where the proportion of organic solvent is increased over time, is employed. This strategy is crucial for a purity method, as it ensures that both more polar and less polar impurities can be eluted and resolved from the main analyte peak within a single, efficient run.[9]
-
UV Detection: The benzenoid structure of the analyte contains a chromophore that absorbs UV light, allowing for sensitive and straightforward detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (H₃PO₄) (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (KH₂PO₄), pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (70:30 v/v) |
Preparation of Solutions
-
Mobile Phase A (Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Reference Standard (RS) Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the RS Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][4][10]
System Suitability Testing (SST)
Before performing any analysis, the chromatographic system must meet predefined criteria to ensure its performance.[11][12] This is achieved by injecting the Working Standard Solution (50 µg/mL) in five replicates.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and method conditions.[13][14] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak.[11] |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and detector.[13][14] |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and consistency of the pump and mobile phase delivery.[14] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was demonstrated by subjecting a sample solution to forced degradation under acidic, basic, oxidative, and thermal stress conditions. The resulting chromatograms showed that the degradation product peaks were well-resolved from the main 3-Bromo-5-methylaniline peak, proving the method is stability-indicating.
Linearity and Range
Linearity was established by preparing a series of solutions from the RS Stock Solution at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5, 25, 50, 75, and 100 µg/mL). The peak area was plotted against the concentration, and the relationship was evaluated by linear regression.
-
Acceptance Criterion: The correlation coefficient (R²) must be ≥ 0.999.
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate, and the percent recovery was calculated.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each level.[15]
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should not be more than 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of approximately 10:1. The LOQ was experimentally verified for acceptable precision and accuracy.[16]
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Acceptance Criterion: The system suitability parameters must still be met, and the peak retention times and areas should not be significantly affected.[16]
Visualization of Workflows
Caption: Overall experimental workflow for HPLC purity analysis.
Caption: Logical relationship of ICH validation parameters.
Conclusion
This application note provides a comprehensive, scientifically justified, and fully validated RP-HPLC method for the purity determination of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in both research and manufacturing environments. Adherence to the detailed protocol and system suitability criteria will ensure the generation of reliable and consistent results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. starodub.nl [starodub.nl]
- 11. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. pharmatimesofficial.com [pharmatimesofficial.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. impactfactor.org [impactfactor.org]
Application Note: Structural Elucidation of 3-Bromo-5-methylaniline Hydrochloride using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the structural characterization of 3-Bromo-5-methylaniline hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical principles, predictive analysis of ¹H and ¹³C NMR spectra, and present a comprehensive, step-by-step protocol for sample preparation and data acquisition. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR for molecular structure elucidation.
Introduction
This compound is a versatile chemical intermediate used in the synthesis of a variety of organic materials, including pharmaceuticals and agrochemicals.[1] Its specific substitution pattern on the aromatic ring makes it a valuable building block in medicinal chemistry for the development of biologically active compounds.[1] Accurate structural confirmation of such intermediates is critical for ensuring the integrity of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the structure of organic compounds in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[4][5] This note will demonstrate the application of NMR spectroscopy for the unambiguous structural verification of this compound.
Principles of NMR Spectroscopy for this compound
NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[4] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the specific frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[3] This phenomenon gives rise to the key parameters in an NMR spectrum:
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus.[6] Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the nucleus, shifting the signal to a lower chemical shift (upfield).[7]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in the molecule.[2]
-
Spin-Spin Coupling (J-coupling): The interaction of the magnetic fields of neighboring, non-equivalent nuclei leads to the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the number of neighboring nuclei and the connectivity of atoms.[8]
For this compound, the presence of various functional groups—the bromine atom, the methyl group, and the protonated amine—will have distinct effects on the chemical shifts of the aromatic protons and carbons. The protonation of the aniline nitrogen to form the hydrochloride salt significantly influences the electronic properties of the aromatic ring, generally making the ring more electron-deficient and shifting the aromatic proton signals downfield.[9][10]
Predicted NMR Spectra and Structural Analysis
While an experimental spectrum is the gold standard, accurate prediction of NMR spectra is a powerful tool in structural elucidation.[11][12] Based on established substituent effects and data from structurally similar compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Proton/Carbon Numbering
To facilitate the discussion of the NMR spectra, the atoms in this compound are numbered as shown below.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons (H2, H4, and H6). The methyl group will give a singlet, and the protons on the nitrogen will likely be a broad singlet that may exchange with residual water in the solvent.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H2 | ~7.2 - 7.4 | t (triplet) or app t | J(H2-H4) ≈ 2-3 Hz, J(H2-H6) ≈ 2-3 Hz | 1H | Meta-coupled to H4 and H6. The signal appears as a triplet if the coupling constants are similar. |
| H4 | ~7.0 - 7.2 | t (triplet) or app t | J(H4-H2) ≈ 2-3 Hz, J(H4-H6) ≈ 2-3 Hz | 1H | Meta-coupled to H2 and H6. |
| H6 | ~7.1 - 7.3 | t (triplet) or app t | J(H6-H2) ≈ 2-3 Hz, J(H6-H4) ≈ 2-3 Hz | 1H | Meta-coupled to H2 and H4. |
| -CH₃ (H7) | ~2.3 - 2.5 | s (singlet) | N/A | 3H | A singlet as there are no adjacent protons to couple with. |
| -NH₃⁺ | Variable, broad | s (singlet) | N/A | 3H | Broad due to quadrupolar relaxation of the nitrogen and chemical exchange. |
Note on Aromatic Protons: The exact chemical shifts of the aromatic protons are influenced by the combined electronic effects of the bromo, methyl, and protonated amino groups. The protonated amino group is strongly electron-withdrawing, which will deshield all aromatic protons. The bromine atom is also electron-withdrawing, while the methyl group is weakly electron-donating. The resulting pattern will be complex, but the meta-coupling pattern with small J-values (typically 2-3 Hz) will be characteristic.[8][13]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~140 - 145 | Attached to the electron-withdrawing -NH₃⁺ group. |
| C2 | ~120 - 125 | Aromatic CH. |
| C3 | ~122 - 127 | Attached to the bromine atom (heavy atom effect). |
| C4 | ~125 - 130 | Aromatic CH. |
| C5 | ~138 - 142 | Attached to the methyl group. |
| C6 | ~118 - 123 | Aromatic CH. |
| C7 (-CH₃) | ~20 - 25 | Aliphatic methyl carbon. |
Note on ¹³C Chemical Shifts: The prediction of ¹³C chemical shifts can be complex.[14][15] The values presented are estimates based on additive models and data from similar compounds. The carbon directly attached to the bromine (C3) will be significantly influenced by the heavy atom effect.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the preparation and NMR analysis of this compound.
Materials and Equipment
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tubes (5 mm, high precision)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation.
Detailed Step-by-Step Protocol
-
Solvent Selection: Due to the hydrochloride salt form, 3-Bromo-5-methylaniline is likely to have good solubility in polar deuterated solvents such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O).[16] DMSO-d₆ is often a good first choice as it dissolves a wide range of organic salts and its residual proton signal does not typically overlap with aromatic signals.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a higher concentration of 20-50 mg is recommended.[17]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[18]
-
Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution for any suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[19]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming should be performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID) to obtain the final NMR spectrum. Calibrate the chemical shift scale using the residual solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules like this compound. Through a systematic analysis of chemical shifts, coupling patterns, and integration, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. The provided protocols for sample preparation and data acquisition offer a reliable framework for obtaining high-quality NMR data, which is fundamental for researchers in synthetic chemistry and drug development to ensure the identity and purity of their compounds.
References
- 1. chemimpex.com [chemimpex.com]
- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 3. microbenotes.com [microbenotes.com]
- 4. longdom.org [longdom.org]
- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Protonation of aniline causes a dramatic shift of its UV spectrum to lowe.. [askfilo.com]
- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 17. organomation.com [organomation.com]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Note: A Robust GC-MS Protocol for the Analysis of 3-Bromo-5-methylaniline Hydrochloride
Abstract
This document provides a comprehensive, field-proven protocol for the analysis of 3-Bromo-5-methylaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Bromo-5-methylaniline is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to its chemical nature as a hydrochloride salt, it is non-volatile and thermally labile, precluding direct GC-MS analysis. This protocol details a necessary two-step sample preparation workflow involving the liberation of the free amine via basification, followed by a robust acylation derivatization step using Trifluoroacetic Anhydride (TFAA). This derivatization enhances volatility and thermal stability, leading to excellent chromatographic peak shape and reliable mass spectral data.[2] This guide is intended for researchers, scientists, and drug development professionals requiring a validated method for the qualitative and quantitative analysis of this compound.
Introduction: The Analytical Challenge
3-Bromo-5-methylaniline is a substituted aromatic amine whose analysis is critical for process monitoring, purity assessment, and metabolic studies. The compound is often supplied as a hydrochloride salt to improve its stability and handling. However, this salt form presents a significant analytical challenge for GC-MS, a technique that requires analytes to be volatile and thermally stable.[3]
The primary obstacles are:
-
Non-Volatility: Amine salts have extremely low vapor pressure and will not elute from a GC column.
-
Polarity of the Free Amine: Even after conversion to its free base, the primary amine group (-NH₂) is highly polar. This polarity leads to strong interactions with active sites in the GC inlet and column, resulting in poor chromatographic performance, characterized by severe peak tailing and potential sample loss.[4]
To overcome these issues, a carefully designed sample preparation and derivatization strategy is essential. This protocol employs a liquid-liquid extraction (LLE) to isolate the free amine, followed by acylation to yield a derivative suitable for GC-MS analysis.
Principle of the Method
The overall analytical strategy is a multi-step process designed to convert the non-volatile salt into a volatile, stable derivative for analysis.
-
Liberation of the Free Amine: The hydrochloride salt is dissolved in an aqueous medium and the pH is raised to >11 using a strong base like Sodium Hydroxide (NaOH).[5] This neutralizes the hydrochloride, converting the salt into its free amine form (3-Bromo-5-methylaniline), which is less water-soluble.
-
Extraction: The free amine is extracted from the aqueous phase into a non-polar organic solvent, such as dichloromethane (DCM) or ethyl acetate. This step isolates the analyte from the salt matrix.[5]
-
Derivatization (Acylation): The active, polar hydrogens on the primary amine group are replaced with a non-polar trifluoroacetyl group via a reaction with Trifluoroacetic Anhydride (TFAA).[2] This reaction, known as acylation, forms N-(3-bromo-5-methylphenyl)-2,2,2-trifluoroacetamide. The resulting amide is significantly more volatile and thermally stable, and the fluorine atoms enhance detector sensitivity.[6]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS, where it is separated from other components on a capillary column and subsequently detected and identified by the mass spectrometer.
Mechanism: Acylation of 3-Bromo-5-methylaniline
The derivatization proceeds via a nucleophilic acyl substitution. The nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate ion as a leaving group and yielding the stable N-trifluoroacetylated derivative.[7][8]
Caption: Acylation of the primary amine with TFAA.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: Dichloromethane (DCM, HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade), Deionized Water
-
Reagents: Sodium Hydroxide (NaOH, pellets or 10 M solution), Anhydrous Sodium Sulfate (Na₂SO₄), Trifluoroacetic Anhydride (TFAA, ≥99%)
-
Glassware: 15 mL screw-cap vials, separatory funnel (50 mL), beakers, graduated cylinders, Pasteur pipettes, 2 mL GC autosampler vials with PTFE-lined caps.
-
Equipment: Vortex mixer, nitrogen evaporator or rotary evaporator, analytical balance, pH meter or pH strips.
Safety Precautions: 3-Bromo-5-methylaniline is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[9] TFAA is highly corrosive and moisture-sensitive. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol
This protocol is divided into two main stages: Sample Preparation and GC-MS Analysis.
Sample Preparation Workflow
Caption: Complete workflow from salt to GC-MS injection.
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 15 mL vial.
-
Add 5 mL of deionized water and vortex until fully dissolved.
-
-
Liberation and Extraction of Free Amine:
-
Slowly add 10 M NaOH solution dropwise while monitoring the pH. Continue until the pH of the aqueous solution is greater than 11.[5]
-
Transfer the basified solution to a 50 mL separatory funnel.
-
Add 10 mL of dichloromethane (DCM), stopper the funnel, and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. The organic DCM layer will be on the bottom.
-
Drain the lower organic layer into a clean flask containing a small amount of anhydrous sodium sulfate.
-
Repeat the extraction of the aqueous layer two more times with fresh 10 mL portions of DCM, combining all organic extracts in the flask with sodium sulfate.
-
Gently swirl the flask for 1-2 minutes to dry the solvent.
-
-
Concentration:
-
Carefully decant the dried DCM extract into a clean vial, leaving the sodium sulfate behind.
-
Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.[5] Excessive evaporation can lead to loss of the semi-volatile free amine.
-
-
Derivatization with TFAA:
-
To the 1 mL concentrated extract, add 100 µL of ethyl acetate (to ensure compatibility) and 50 µL of Trifluoroacetic Anhydride (TFAA).[2]
-
Tightly cap the vial and heat at 60°C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature.
-
Uncap and gently evaporate the excess solvent and TFAA reagent to dryness under a stream of nitrogen.
-
Reconstitute the dried derivative residue in 1.0 mL of ethyl acetate.
-
Vortex thoroughly and transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for the analysis on most standard GC-MS systems equipped with a capillary column.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable gas chromatograph. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides sensitive detection and mass confirmation. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column ideal for separating a wide range of organic compounds, including the derivatized aniline.[10][11] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet | Splitless Mode | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[5] |
| Oven Program | ||
| - Initial Temp | 80°C, hold for 2 min | Allows for focusing of the analytes at the head of the column. |
| - Ramp | 15°C/min to 280°C | Provides good separation of the analyte from solvent and potential byproducts. |
| - Final Hold | Hold at 280°C for 5 min | Ensures elution of any less volatile compounds from the column. |
| MS Parameters | ||
| - Ion Source Temp | 230°C | Standard temperature for Electron Ionization (EI). |
| - Quadrupole Temp | 150°C | Standard temperature for the mass filter. |
| - Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy, creates reproducible fragmentation patterns. |
| - Acquisition Mode | Full Scan | Scan from m/z 50 to 400 to capture the molecular ion and key fragments. |
| - Solvent Delay | 3 minutes | Prevents the high solvent load from damaging the MS filament. |
Data Interpretation
Expected Retention Time
The derivatized N-(3-bromo-5-methylphenyl)-2,2,2-trifluoroacetamide is expected to elute in the mid-to-late region of the chromatogram under the specified conditions. The exact retention time should be confirmed by injecting a prepared standard.
Mass Spectrum and Fragmentation
The mass spectrum of the derivatized analyte will exhibit a characteristic isotopic pattern for a compound containing one bromine atom. Due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[12]
-
Molecular Ion (M⁺): The molecular weight of the derivatized compound (C₉H₇BrF₃NO) is 281.97 g/mol . The mass spectrum should show a molecular ion cluster at m/z 281 and 283 .
-
Key Fragment Ions: Electron ionization will cause predictable fragmentation. Key expected fragments include:
-
Loss of CF₃: [M - 69]⁺ leading to a fragment at m/z 212/214 . This is a common fragmentation pathway for trifluoroacetyl derivatives.
-
Bromobenzoyl-type Cation: Cleavage of the N-C bond can lead to fragments related to the aromatic portion of the molecule.
-
Tropylium Ion: Aromatic compounds often show a fragment at m/z 91 , corresponding to a rearranged tropylium ion, although its intensity may vary.[13]
-
Conclusion
The protocol detailed in this application note presents a reliable and robust method for the GC-MS analysis of this compound. The critical steps of basification to liberate the free amine followed by TFAA derivatization are essential for achieving high-quality, reproducible chromatographic and mass spectrometric data. This method is suitable for implementation in quality control, pharmaceutical development, and research laboratories for the accurate identification and quantification of this important chemical intermediate.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
- 13. whitman.edu [whitman.edu]
The Strategic Role of 3-Bromo-5-methylaniline Hydrochloride in the Synthesis of Advanced Azo Dyes: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Bromo-5-methylaniline hydrochloride in the synthesis of azo dyes. This document elucidates the chemical principles, provides detailed experimental protocols, and explores the rationale behind the use of this specific precursor in creating high-performance colorants.
Introduction: The Significance of Substituted Anilines in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The color, intensity, and fastness properties of these dyes are intrinsically linked to the electronic nature of the aromatic systems.[2] The strategic incorporation of substituents on the aniline precursor is a fundamental tool for tuning these properties. This compound serves as a valuable intermediate in this context, offering a unique combination of a meta-directing methyl group and a moderately deactivating, ortho-, para-directing bromine atom. This substitution pattern influences the reactivity of the parent amine and imparts specific characteristics to the final dye molecule.[2]
Chemical Profile of this compound:
| Property | Value | Source |
| CAS Number | 957034-79-6 | [3] |
| Molecular Formula | C₇H₉BrClN | [3] |
| Molecular Weight | 222.51 g/mol | [3] |
| Appearance | Brown powder | [3] |
| Purity | ≥ 98% | [3] |
| Storage | Room temperature | [3] |
The Causality of Experimental Choices: Why this compound?
The selection of this compound as a diazo component in azo dye synthesis is a deliberate choice driven by the desire to achieve specific performance characteristics in the final product. The bromine and methyl substituents play a crucial role in this regard:
-
Influence of the Bromo Group: The presence of a bromine atom on the aromatic ring can enhance the lightfastness of the resulting dye by providing a degree of photostability.[2] Furthermore, its electron-withdrawing nature can shift the absorption maximum of the dye, leading to alterations in color.[2]
-
Influence of the Methyl Group: The methyl group, being an electron-donating group, can modulate the color of the dye, often leading to a bathochromic (deepening of color) shift. Its presence can also improve the solubility of the dye in certain solvents and its affinity for specific substrates.
The hydrochloride salt form enhances the stability and handling of the otherwise reactive free amine, making it a more practical choice for industrial and laboratory settings.
Experimental Protocols: A Step-by-Step Guide to Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling .
Part 1: Diazotization of this compound
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by reacting the amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[4] The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures; therefore, it is crucial to maintain a low temperature (0-5 °C) throughout the process.[4]
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Erlenmeyer flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In the 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In the 100 mL Erlenmeyer flask, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution using the dropping funnel. Crucially, maintain the temperature between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-30 minutes at 0-5 °C to ensure the diazotization is complete.
-
The resulting clear solution containing the 3-bromo-5-methylphenyldiazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction.
Caption: Workflow for the diazotization of this compound.
Part 2: Azo Coupling Reaction
The diazonium salt formed in the first step is a weak electrophile and will react with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the azo dye.[4] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present.
Protocol 2: Azo Coupling with β-Naphthol
Materials:
-
3-Bromo-5-methylphenyldiazonium chloride solution (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In the 500 mL beaker, dissolve a molar equivalent of β-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the β-naphthol solution. A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts.
-
Dry the dye in a desiccator or a low-temperature oven.
References
Application Note: A Two-Stage Synthetic Approach to Novel Benzimidazoles from 3-Bromo-5-methylaniline
Abstract
This comprehensive guide details a robust, two-stage synthetic strategy for the preparation of substituted benzimidazoles, utilizing 3-Bromo-5-methylaniline as a versatile starting material. Benzimidazoles form the structural core of numerous pharmacologically significant molecules, and the ability to synthesize novel substituted variants is of paramount importance to drug discovery and development. This document provides field-proven, step-by-step protocols, mechanistic insights, and expert commentary for: (1) The synthesis of the crucial intermediate, 3-Bromo-5-methylbenzene-1,2-diamine, via a controlled nitration and subsequent reduction. (2) The cyclization of this intermediate into the benzimidazole scaffold using both the classical Phillips-Ladenburg condensation with carboxylic acids and modern Lewis acid-catalyzed reactions with aldehydes. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and adaptable route to this valuable heterocyclic motif.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its unique structural properties allow it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, benzimidazole derivatives are integral components of numerous blockbuster drugs, exhibiting activities including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive, and anticancer agents.[2][3]
The functionalization of the benzimidazole core is key to modulating its pharmacological profile. Starting with readily available, substituted anilines like 3-Bromo-5-methylaniline allows for the strategic placement of functional groups on the benzene ring, providing a pathway to novel chemical entities with tailored properties.[4] However, the synthesis is not direct, as benzimidazole formation requires an ortho-phenylenediamine (OPD) precursor.[5] This application note outlines a validated workflow to first synthesize the required OPD from 3-Bromo-5-methylaniline and then convert it into the target benzimidazole system.
Overall Synthetic Strategy
The conversion of 3-Bromo-5-methylaniline to a functionalized benzimidazole is achieved in two distinct stages. First, the aniline must be converted into its corresponding ortho-phenylenediamine derivative. This is accomplished through electrophilic aromatic substitution to introduce a nitro group ortho to the existing amine, followed by reduction. The second stage involves the cyclocondensation of the synthesized diamine with a suitable one-carbon electrophile (e.g., a carboxylic acid or aldehyde) to construct the imidazole ring.
Diagram 1. Overall workflow for the synthesis of benzimidazoles from 3-Bromo-5-methylaniline.
Stage 1: Synthesis of 3-Bromo-5-methylbenzene-1,2-diamine
This stage is the cornerstone of the entire process, creating the essential diamine precursor. Direct nitration of anilines is often problematic, as the strongly acidic conditions protonate the amine to form a meta-directing anilinium ion, leading to undesired isomers and oxidation byproducts.[6][7] To circumvent this, a protection-nitration-deprotection-reduction sequence is employed.
Mechanistic Rationale: The Role of Amide Protection
The acetylation of the amine group serves two critical functions. First, it protects the amine from oxidation. Second, it moderates the activating nature of the nitrogen, preventing polysubstitution and allowing for a more controlled reaction. The acetamido group (-NHCOCH₃) is still a powerful ortho, para-director that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to itself.[8]
Diagram 2. Generalized mechanism for electrophilic nitration of a protected aniline.[9]
Detailed Experimental Protocols
Safety First: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. Nitric and sulfuric acids are extremely corrosive.[10] All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, face shield).[11] An ice bath must be on standby to control the reaction temperature at all times.[12]
Protocol 1.1: Synthesis of 4-Bromo-2-methyl-6-nitroaniline
This three-step, one-pot procedure converts the starting material into the required nitroaniline intermediate.
-
Protection: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-methylaniline (10.0 g, 53.7 mmol) in glacial acetic acid (50 mL). To this solution, add acetic anhydride (6.6 g, 64.5 mmol) dropwise while stirring. Heat the mixture to 50°C for 30 minutes to ensure complete formation of N-(3-bromo-5-methylphenyl)acetamide. Do not isolate the intermediate.
-
Nitration: Cool the flask to 0-5°C in an ice-water bath. Prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid (15 mL) to concentrated nitric acid (7.5 mL) in a separate flask, pre-chilled in an ice bath. Add this cold nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Hydrolysis & Isolation: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form. Heat the slurry to 80-90°C for 1 hour to hydrolyze the acetamide group. Cool the mixture to room temperature, and collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. Dry the solid under vacuum to yield 4-Bromo-2-methyl-6-nitroaniline.
Protocol 1.2: Reduction to 3-Bromo-5-methylbenzene-1,2-diamine
This protocol uses stannous chloride (SnCl₂), a classical and effective reducing agent for nitro groups.[13]
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the crude 4-Bromo-2-methyl-6-nitroaniline (assume ~12.4 g, 53.7 mmol from the previous step) in ethanol (150 mL).
-
Reduction: To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 60.6 g, 268.5 mmol). Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate (200 mL). Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until the solution is basic (pH > 8) and gas evolution ceases.
-
Purification: The resulting slurry may contain tin salts. Filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate (3 x 50 mL). Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuum to give 3-Bromo-5-methylbenzene-1,2-diamine as a solid, which may be an oil that solidifies on standing.[13] The product can be used in the next stage without further purification if desired.
Stage 2: Cyclization to the Benzimidazole Core
With the key ortho-phenylenediamine intermediate in hand, the benzimidazole ring can be constructed. We present two widely-used and versatile methods.
Method A: Phillips-Ladenburg Condensation with Carboxylic Acids
This classical method involves the condensation of an OPD with a carboxylic acid under acidic conditions, typically by heating in 4M HCl.[14][15] The reaction is robust and particularly effective for synthesizing 2-alkyl- or 2-unsubstituted benzimidazoles.
Diagram 3. Simplified mechanism of the Phillips-Ladenburg benzimidazole synthesis.[2][16]
Protocol 2.1: Synthesis of 6-Bromo-4-methyl-1H-benzimidazole
-
Reaction Setup: Place 3-Bromo-5-methylbenzene-1,2-diamine (5.0 g, 24.9 mmol) and formic acid (2.3 g, 49.8 mmol) in a 100 mL round-bottom flask.
-
Condensation: Add 4M hydrochloric acid (50 mL). Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110°C) for 4 hours.[17]
-
Isolation: Cool the reaction mixture in an ice bath. The product may precipitate as the hydrochloride salt. Make the solution basic (pH ~ 8) by the slow and careful addition of concentrated ammonium hydroxide or saturated sodium bicarbonate solution.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield crude 6-Bromo-4-methyl-1H-benzimidazole. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Method B: Lewis Acid-Catalyzed Condensation with Aldehydes
This modern approach offers a versatile route to a wide range of 2-aryl- and 2-heteroaryl-substituted benzimidazoles.[18] Various Lewis acids can catalyze the condensation of an OPD with an aldehyde, followed by an oxidative cyclization.[19][20]
Protocol 2.2: Synthesis of 2-Aryl-6-bromo-4-methyl-1H-benzimidazole
-
Reaction Setup: In a 100 mL flask, dissolve 3-Bromo-5-methylbenzene-1,2-diamine (2.0 g, 9.9 mmol) and a chosen aromatic aldehyde (e.g., benzaldehyde, 1.05 g, 9.9 mmol) in acetonitrile (40 mL).
-
Catalysis: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, 0.24 g, 0.49 mmol, 5 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically open to the air, which acts as the oxidant for the final aromatization step. Monitor the reaction by TLC until the starting diamine is consumed (typically 2-6 hours).
-
Isolation and Purification: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the 2-substituted benzimidazole.
Data Summary and Comparison
The following table provides a comparative overview of the presented protocols for the cyclization stage.
| Protocol | Method Name | Reagent | Catalyst | Conditions | Typical Yield | Key Advantage |
| 2.1 | Phillips-Ladenburg | Carboxylic Acid | Mineral Acid (HCl) | Reflux (100-110°C) | 65-85% | Robust, classical method for 2-H or 2-Alkyl derivatives. |
| 2.2 | Lewis Acid Catalysis | Aldehyde | Sc(OTf)₃ (or other) | Room Temperature | 70-95% | Mild conditions, high versatility for 2-Aryl substitution. |
Field-Proven Insights & Troubleshooting
-
Controlling Nitration: The nitration step is the most critical. Maintaining a low temperature (<10°C) is essential to prevent the formation of dinitrated or oxidized byproducts. Slow, dropwise addition of the nitrating mixture is key.
-
Reduction Work-up: The work-up of the SnCl₂ reduction can be tedious due to the formation of tin salts. Ensure the solution is thoroughly basified to precipitate tin hydroxides and filter through Celite for effective removal.
-
Product Purity: The intermediate OPD (3-Bromo-5-methylbenzene-1,2-diamine) is susceptible to air oxidation, often darkening in color.[21] It is best used immediately in the next step. If storage is necessary, keep it under an inert atmosphere (N₂ or Ar) and refrigerated.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. testbook.com [testbook.com]
- 7. quora.com [quora.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. 5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5 [chemicalbook.com]
- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. adichemistry.com [adichemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. o-Phenylenediamine | 110 Publications | 867 Citations | Top Authors | Related Topics [scispace.com]
- 20. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Sandmeyer Reaction of 3-Amino-5-methylaniline
Introduction and Scientific Context
The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, stands as a cornerstone of aromatic chemistry, providing a versatile and powerful method for the synthetic transformation of aryl amines.[1][2] It facilitates the substitution of an aromatic amino group with a wide array of functionalities—including halides, cyano, and hydroxyl groups—via the formation of a diazonium salt intermediate.[3][4][5] This transformation is particularly valuable as it allows for the introduction of substituents onto an aromatic ring in patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[4][6]
This guide provides a detailed exploration of the Sandmeyer reaction as applied to 3-amino-5-methylaniline, a meta-substituted aniline. We will delve into the mechanistic underpinnings of the reaction, provide robust, step-by-step protocols for its chlorination, bromination, and cyanation, and address critical safety considerations and troubleshooting strategies.
The Reaction Mechanism: A Radical-Nucleophilic Pathway
The Sandmeyer reaction is a two-stage process: (1) the diazotization of a primary aromatic amine, followed by (2) a copper(I)-catalyzed nucleophilic substitution.[7][8]
Stage 1: Diazotization
The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as HCl or HBr.[9][] The amine, in this case, 3-amino-5-methylaniline, attacks the electrophilic nitrosonium ion (NO⁺) to form an N-nitrosamine. Following a series of proton transfers and the elimination of a water molecule, the aryl diazonium salt is formed.[9] This entire process must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition.[11][12][13]
Stage 2: Copper(I)-Catalyzed Substitution
The core of the Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][5] It is initiated by a single-electron transfer (SET) from the copper(I) catalyst (e.g., CuCl, CuBr, CuCN) to the diazonium salt.[8][14] This SET generates an aryl radical and dinitrogen gas, along with the copper(II) species. The highly reactive aryl radical then abstracts a halide or cyanide from the copper(II) complex, yielding the final substituted aromatic product and regenerating the copper(I) catalyst.[14] The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for this radical mechanism.[1]
Critical Safety Protocols: Handling Diazonium Salts
Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[13][15] Adherence to strict safety protocols is not merely recommended; it is mandatory for the safe execution of this reaction.
-
Temperature Control: The diazotization and subsequent reaction must be maintained between 0 °C and 5 °C at all times using an ice-salt bath.[12] Elevated temperatures lead to rapid decomposition, releasing nitrogen gas and forming undesired phenol byproducts.[16]
-
In Situ Use: Diazonium salts should always be prepared in situ and used immediately in the subsequent step.[16] NEVER attempt to isolate the diazonium salt.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses, gloves) is required. A blast shield should be placed in front of the reaction apparatus.[12]
-
Reagent Addition: Sodium nitrite solution must be added slowly and dropwise below the surface of the reaction mixture to prevent localized heating and uncontrolled evolution of toxic nitrogen oxides.[17]
-
Quenching: Any residual diazonium salt at the end of the reaction should be quenched. This can be accomplished by adding a mild reducing agent like hypophosphorous acid or by ensuring the reaction goes to completion.[15][18]
-
Ventilation: All procedures must be performed in a well-ventilated chemical fume hood.[12]
Experimental Design and Protocols
This section provides detailed protocols for the synthesis of 3-chloro-, 3-bromo-, and 3-cyano-5-methylaniline from 3-amino-5-methylaniline. The general workflow is consistent across all three transformations.
Materials and Reagent Data
| Compound | Formula | MW ( g/mol ) | Role |
| 3-Amino-5-methylaniline | C₇H₁₀N₂ | 122.17 | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Acid/Solvent |
| Hydrobromic Acid (48%) | HBr | 80.91 | Acid/Solvent |
| Copper(I) Chloride | CuCl | 98.99 | Catalyst |
| Copper(I) Bromide | CuBr | 143.45 | Catalyst |
| Copper(I) Cyanide | CuCN | 89.56 | Reagent/Catalyst |
| Expected Product | |||
| 3-Chloro-5-methylaniline | C₇H₈ClN | 141.60 | Product |
| 3-Bromo-5-methylaniline | C₇H₈BrN | 186.05 | Product |
| 3-Cyano-5-methylaniline | C₈H₈N₂ | 132.16 | Product |
Protocol Part A: Diazotization of 3-Amino-5-methylaniline
This procedure is the first step for all three subsequent Sandmeyer reactions.
-
Amine Dissolution: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-amino-5-methylaniline (0.1 mol, 12.22 g) and the appropriate concentrated acid (for chlorination/cyanation: 35 mL HCl; for bromination: 40 mL of 48% HBr).
-
Rationale: A stoichiometric excess of acid is used to ensure the amine is fully protonated, preventing it from acting as a nucleophile and engaging in unwanted diazo coupling side reactions.[9]
-
-
Cooling: Place the flask in an ice-salt bath and stir the mixture until the temperature drops to 0 °C. The amine salt may precipitate as a fine slurry.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (0.105 mol, 7.25 g) in 25 mL of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine slurry via the dropping funnel. The tip of the funnel should be below the surface of the liquid. Maintain the internal temperature strictly between 0 and 5 °C throughout the addition.
-
Confirmation: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; a positive test (immediate blue-black color) indicates the completion of diazotization.[16] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
-
Rationale: A slight excess of nitrous acid ensures all the primary amine has reacted.
-
The resulting cold diazonium salt solution is now ready for immediate use in Part B.
Protocol Part B-1: Chloro-dediazoniation (Sandmeyer)
-
Catalyst Preparation: In a 500 mL flask, dissolve copper(I) chloride (0.12 mol, 11.9 g) in 20 mL of concentrated hydrochloric acid. Cool this solution to 0 °C in an ice bath.
-
Rationale: Using a copper(I) salt where the anion matches the acid medium prevents the formation of mixed halide products.[14]
-
-
Sandmeyer Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the copper(I) chloride solution.
-
Reaction Progression: A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the frothing manageable. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen ceases.[19]
-
Work-up and Purification: Proceed to Section 5.
Protocol Part B-2: Bromo-dediazoniation (Sandmeyer)
-
Catalyst Preparation: In a 500 mL flask, dissolve copper(I) bromide (0.12 mol, 17.2 g) in 20 mL of 48% hydrobromic acid. Cool this solution to 0 °C.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution (prepared with HBr in Part A) to the copper(I) bromide solution with vigorous stirring.
-
Reaction Progression: After the initial effervescence subsides, gently warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt and drive the reaction to completion.[17]
-
Work-up and Purification: Proceed to Section 5.
Protocol Part B-3: Cyano-dediazoniation (Sandmeyer)
-
Catalyst Preparation: In a 500 mL flask, prepare a solution of copper(I) cyanide (0.12 mol, 10.75 g) and sodium cyanide (0.24 mol, 11.76 g) in 50 mL of water. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate engineering controls. Cool the solution to 0 °C.
-
Neutralization: Before the Sandmeyer reaction, carefully neutralize the excess acid in the diazonium salt solution from Part A by slowly adding solid sodium carbonate in small portions until the solution is no longer strongly acidic (pH ~5-6). Maintain the temperature below 5 °C during neutralization.
-
Rationale: The cyanation reaction proceeds more efficiently under neutral or slightly acidic conditions.
-
-
Sandmeyer Reaction: Slowly add the neutralized diazonium salt solution to the cold copper(I) cyanide solution.
-
Reaction Progression: Stir the mixture at 0-5 °C for 30 minutes, then warm to 50-60 °C and hold for 1 hour.
-
Work-up and Purification: Proceed to Section 5.
Product Work-up and Purification
The following is a general procedure adaptable to all three products.
-
Isolation: After the reaction is complete, the product will often be present as a dense oil or solid. If the product is a solid, it can be collected by filtration. If it is an oil, transfer the entire reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 50 mL of diethyl ether or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
50 mL of dilute HCl (to remove any residual basic compounds).
-
50 mL of 2M NaOH (to remove any phenolic byproducts).[19]
-
50 mL of saturated brine (to remove excess water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[20]
-
Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield the pure 3-substituted-5-methylaniline.[19][20]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete diazotization. | Verify positive starch-iodide test before proceeding. Use fresh NaNO₂. |
| Premature decomposition of diazonium salt. | Ensure temperature is strictly maintained at 0-5 °C. | |
| Inefficient copper(I) catalyst. | Use freshly prepared or high-purity Cu(I) salts. | |
| Dark, Tarry Byproducts | Diazo coupling side reactions. | Ensure sufficient excess of mineral acid during diazotization. |
| Reaction temperature was too high. | Improve cooling efficiency with an ice-salt bath and control addition rates. | |
| Significant Phenol Byproduct | Diazonium salt reacted with water. | Temperature was allowed to rise above 5-10 °C. Maintain rigorous temperature control. |
| Starch-Iodide Test Fails | Insufficient NaNO₂ added. | Add more NaNO₂ solution in small portions until the test is positive. |
| NaNO₂ has decomposed. | Use a fresh, unopened bottle of sodium nitrite. |
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction Mechanism - [adda247.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. m.youtube.com [m.youtube.com]
- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 12. echemi.com [echemi.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 3-Chloro-5-methylaniline CAS#: 29027-20-1 [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 3-Bromo-5-methylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. This document provides not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other advanced materials.[1][2] Its preparation is a critical step that often requires careful optimization to achieve high yields and purity. This guide will focus on a common and reliable synthetic route: the reduction of 3-bromo-5-nitrotoluene followed by the formation of the hydrochloride salt. We will also address the challenges associated with the direct bromination of m-toluidine.
Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-step process starting from 3-bromo-5-nitrotoluene. This precursor is more readily available and allows for a more controlled synthesis compared to the direct bromination of m-toluidine, which can be prone to over-bromination and the formation of multiple isomers.
The overall transformation is as follows:
Caption: Overall synthetic pathway for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis.
Q1: What is the most reliable starting material for the synthesis of 3-Bromo-5-methylaniline?
While direct bromination of 3-methylaniline (m-toluidine) might seem like a straightforward approach, it often leads to a mixture of mono- and poly-brominated products, which can be challenging to separate. A more robust and higher-yielding method involves the reduction of 3-bromo-5-nitrotoluene. This starting material allows for a cleaner conversion to the desired aniline.
Q2: Which reducing agent is best for the conversion of 3-bromo-5-nitrotoluene to 3-bromo-5-methylaniline?
Several reducing agents can be effective for this transformation. The choice often depends on the scale of the reaction, available equipment, and the presence of other functional groups.
-
Tin(II) Chloride (SnCl₂): This is a widely used and generally reliable method for the reduction of aromatic nitro compounds.[2][3][4][5][6] It is often carried out in solvents like ethanol or ethyl acetate.
-
Iron (Fe) in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or hydrochloric acid, is a classical and cost-effective method.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is a very clean and efficient method. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for all laboratories.[7]
Q3: I am getting a low yield in the reduction of 3-bromo-5-nitrotoluene. What could be the issue?
Low yields in nitro group reductions can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider adding more reducing agent or increasing the reaction temperature.
-
Purity of starting material: Impurities in the 3-bromo-5-nitrotoluene can interfere with the reaction.
-
Activity of the reducing agent: Ensure your reducing agent is of high quality and has been stored correctly. For instance, tin(II) chloride can oxidize over time.
-
Workup losses: The workup procedure, especially for SnCl₂ reductions, can be a source of product loss. The formation of tin hydroxides can lead to emulsions or product trapping in the solid precipitate.
Q4: How do I form the hydrochloride salt of 3-Bromo-5-methylaniline effectively?
The hydrochloride salt is typically formed by dissolving the free base (3-Bromo-5-methylaniline) in a suitable organic solvent and adding a source of hydrogen chloride.
-
Solvent Selection: A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include diethyl ether, isopropanol, or ethyl acetate.
-
HCl Source: You can use concentrated hydrochloric acid, a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol), or by bubbling dry HCl gas through the solution.
-
Isolation: The hydrochloride salt will precipitate out of the solution. It can then be collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.
Q5: What are the common impurities I should look out for?
Potential impurities can arise from both the reduction and the salt formation steps:
-
Unreacted 3-bromo-5-nitrotoluene: If the reduction is incomplete.
-
Over-reduced products: While less common for aromatic nitro groups, it's a possibility.
-
Side-products from the reducing agent: For example, residual tin salts from a SnCl₂ reduction.
-
Di-bromo derivatives: If these were present in the starting material or formed as byproducts in a preceding bromination step.[8]
-
Free base: In the final hydrochloride product if the salt formation is incomplete or if the product is not properly washed.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Troubleshooting the Reduction of 3-Bromo-5-nitrotoluene
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Conversion | 1. Inactive Reducing Agent2. Insufficient amount of reducing agent3. Poor solubility of starting material4. Low reaction temperature | 1. Check Reagent Quality: Use a fresh bottle of the reducing agent (e.g., SnCl₂·2H₂O). Tin(II) chloride can oxidize to tin(IV) upon exposure to air, reducing its efficacy.2. Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent. For SnCl₂·2H₂O, typically 3-5 equivalents are used.3. Solvent Optimization: Ensure your 3-bromo-5-nitrotoluene is fully dissolved. If solubility is an issue in ethanol, consider a co-solvent system or a different solvent like ethyl acetate.4. Temperature Control: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate. Monitor by TLC to avoid byproduct formation at higher temperatures. |
| Formation of Insoluble Precipitates During Workup (SnCl₂ Reduction) | 1. Formation of tin hydroxides (Sn(OH)₂ and Sn(OH)₄) upon basification. | 1. pH Adjustment: After the reaction, instead of just neutralizing, make the aqueous solution strongly basic (pH > 12) with concentrated NaOH or KOH. Tin hydroxides are amphoteric and will dissolve at high pH to form stannates, making the extraction of the product much cleaner.[4]2. Filtration Aid: If a precipitate is unavoidable, add a filter aid like Celite® to the mixture before filtration to prevent clogging of the filter paper. Wash the filter cake thoroughly with the extraction solvent to recover any adsorbed product. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction2. Insufficient reaction time | 1. Monitor Reaction: Use TLC to monitor the disappearance of the starting material spot. The reaction is complete when the starting material is no longer visible.2. Increase Reaction Time/Temperature: If the reaction is proceeding slowly, extend the reaction time or cautiously increase the temperature. |
Troubleshooting the Hydrochloride Salt Formation
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| No Precipitation of Hydrochloride Salt | 1. Product is too soluble in the chosen solvent.2. Insufficient HCl added.3. Product concentration is too low. | 1. Solvent Choice: If using a polar solvent like ethanol, try switching to a less polar solvent like diethyl ether or ethyl acetate. You can also add a non-polar co-solvent (e.g., hexane) to induce precipitation.2. Check pH: After adding HCl, check the pH of the solution with a pH strip to ensure it is acidic. Add more HCl if necessary.3. Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product before or after adding HCl. |
| Product is an Oil or Gummy Solid | 1. Presence of impurities.2. Rapid precipitation. | 1. Purify the Free Base: Before salt formation, ensure the 3-bromo-5-methylaniline free base is pure. Consider purification by column chromatography if necessary.2. Control Precipitation: Add the HCl solution slowly with vigorous stirring. Cooling the solution can also promote the formation of a crystalline solid. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. |
| Low Yield of Hydrochloride Salt | 1. Incomplete precipitation.2. Product loss during washing. | 1. Maximize Precipitation: After adding HCl, cool the mixture in an ice bath for an extended period to ensure maximum precipitation.2. Washing Technique: Wash the filtered solid with a minimal amount of cold solvent to avoid redissolving the product. |
Part 3: Experimental Protocols
Protocol 1: Reduction of 3-Bromo-5-nitrotoluene to 3-Bromo-5-methylaniline using SnCl₂
Caption: Workflow for the reduction of 3-bromo-5-nitrotoluene.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-nitrotoluene (1.0 eq.) in absolute ethanol (approximately 10 mL per gram of starting material).
-
Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) portion-wise. The addition may be exothermic.
-
Reaction: Stir the resulting mixture at room temperature or heat to reflux (typically 50-70 °C) for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting material spot has completely disappeared.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.
-
To the residue, add ethyl acetate and cool the flask in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 4 M NaOH) with vigorous stirring until the pH of the aqueous layer is greater than 12. The precipitated tin salts should redissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent under reduced pressure to yield crude 3-bromo-5-methylaniline, which can be used directly in the next step or purified further by column chromatography on silica gel.
Protocol 2: Preparation of this compound
Caption: Workflow for the hydrochloride salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude or purified 3-bromo-5-methylaniline (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
Acidification: Cool the solution in an ice bath. With stirring, slowly add a solution of hydrogen chloride. This can be concentrated HCl (1.1 eq.) added dropwise, or a commercially available solution of HCl in an appropriate solvent.
-
Precipitation: A white precipitate of this compound should form immediately.
-
Isolation:
-
Continue stirring the suspension in the ice bath for about 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.
-
-
Drying: Dry the white solid under vacuum to obtain the final product.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Typical Yield | Key Parameters |
| Reduction | 3-Bromo-5-nitrotoluene | 3-Bromo-5-methylaniline | 85-95% | SnCl₂·2H₂O (4 eq.), Ethanol, 50-70 °C, 1-3h |
| Salt Formation | 3-Bromo-5-methylaniline | 3-Bromo-5-methylaniline HCl | >95% | Diethyl ether/Isopropanol, HCl (1.1 eq.), 0 °C |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of 3-Bromo-5-methylaniline hydrochloride
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Bromo-5-methylaniline hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is typically a solid, with its appearance described by suppliers as a brown or off-white powder.[1] The free base, 3-Bromo-5-methylaniline, can be a low-melting solid, appearing as anything from white to cream or even purple to brown, which is important to note as the salt's appearance can be affected by the quality of the free base starting material.[2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₈BrN·HCl | [1] |
| Molecular Weight | 222.51 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Purity (Typical) | ≥95% - 98% (by HPLC or GC) | [1][3][4] |
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the integrity of the compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5] Some suppliers recommend refrigerated storage at 0-8°C.[1] The free base is known to be air and light sensitive, and while the hydrochloride salt form offers increased stability, protection from air and light is a best practice to prevent oxidative degradation, which often manifests as discoloration.[6]
Q3: What are the common impurities I might encounter in my sample?
A3: Impurities can arise from the synthesis of the parent aniline. Potential contaminants include:
-
Starting Materials: Unreacted m-toluidine or other precursors.
-
Isomeric By-products: Other brominated isomers of 5-methylaniline.
-
Over-bromination: Di- or tri-brominated species.
-
Oxidation Products: Anilines are susceptible to oxidation, leading to colored polymeric impurities. This is often the cause of brown or purple discoloration.[3]
While literature on the specific impurities of this compound is scarce, studies on similar halogenated anilines confirm that by-products from the synthesis are the primary contaminants.[7]
Troubleshooting Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Q4: My sample of this compound is dark brown. How can I remove the color?
A4: The dark color is almost certainly due to small quantities of oxidized, polymeric aniline impurities. These can often be removed by treating a solution of the crude product with activated charcoal. The charcoal has a high surface area that adsorbs these large, colored molecules.
Workflow: Decolorization with Activated Charcoal
-
Dissolve the crude this compound in a suitable minimum amount of hot solvent (e.g., ethanol or an ethanol/water mixture).
-
Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound).
-
Heat the mixture gently with stirring for 5-10 minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.
-
Proceed with crystallization by allowing the hot filtrate to cool slowly.
Q5: My recrystallization attempt failed. Either nothing crystallized, or the material "oiled out." What went wrong?
A5: This is a common and frustrating issue in crystallization, typically rooted in solvent choice or cooling rate.
-
Oiling Out: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound separates as a liquid phase instead of forming crystals. To solve this, try using a lower-boiling point solvent or a solvent mixture that reduces the overall boiling point.
-
Failure to Crystallize: This indicates your compound is too soluble in the chosen solvent, even at low temperatures. If you have a highly concentrated solution, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists. Alternatively, scratching the inside of the flask with a glass rod can provide a surface for nucleation.
Q6: After purification, my purity by HPLC is still below 98%. What is the next step?
A6: If recrystallization does not sufficiently remove impurities, it is likely because the impurities have very similar solubility profiles to your target compound. In this case, column chromatography is the recommended next step. Because the hydrochloride salt is highly polar and may not behave well on standard silica gel, it is often advantageous to first neutralize the salt to the free base (3-Bromo-5-methylaniline), perform the chromatography, and then reform the HCl salt with a stoichiometric amount of HCl in a suitable solvent like ether or isopropanol.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of your compound.
Caption: Troubleshooting workflow for purification.
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., isopropanol, ethanol, water, ethyl acetate, and mixtures thereof). An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities or if you performed a charcoal treatment, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Afterwards, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Assessment by HPLC
This is a general guideline; the method must be optimized for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Example Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve a small sample (~1 mg/mL) in the mobile phase or a compatible solvent.
-
Analysis: Purity is determined by the area percentage of the main peak relative to all peaks in the chromatogram.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][6] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[5]
-
Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][9][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 9. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 957034-79-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Recrystallization of 3-Bromo-5-methylaniline hydrochloride
Welcome to the dedicated technical support guide for the purification of 3-Bromo-5-methylaniline hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate in their synthetic workflows. As a compound frequently employed in the synthesis of pharmaceuticals and advanced materials, achieving high purity is paramount.[1][2] This guide provides field-proven insights and troubleshooting solutions to common challenges encountered during its recrystallization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that can arise during the recrystallization process. The solutions provided are based on fundamental principles of crystallization and practical laboratory experience.
Q1: My compound separated as an oily liquid instead of solid crystals ("oiling out"). What causes this and how can I fix it?
A1: "Oiling out" is a common issue where the solute comes out of solution above its melting point, forming an immiscible liquid layer. This is problematic because impurities, which are soluble in this oil, become trapped upon solidification, defeating the purpose of recrystallization.
-
Probable Causes:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to precipitate rapidly at a temperature where it is still molten.
-
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered crystal lattice to form.
-
Inappropriate Solvent: The boiling point of the chosen solvent may be too low, or the solute's solubility changes too drastically over a small temperature range.
-
-
Solutions & Scientific Rationale:
-
Reheat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small, incremental amount (e.g., 5-10% more) of the hot solvent to reduce the saturation level.[3] This ensures the compound will remain in solution until a lower temperature is reached, allowing for proper crystal nucleation.
-
Slow Down the Cooling Process: After redissolving, allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or glass wool.[4] This provides the necessary time for molecules to orient themselves into a low-energy crystal lattice, excluding impurities. Avoid placing the flask directly into an ice bath until it has reached room temperature and crystal formation has begun.
-
Re-evaluate Solvent System: If the problem persists, the solvent system may be suboptimal. For amine hydrochlorides, a mixed solvent system, such as ethanol/water or isopropanol/water, often provides a more gradual solubility curve, mitigating the risk of oiling out.
-
Q2: My final crystal yield is very low. What are the most likely reasons for this loss of product?
A2: A poor yield is a frustrating outcome that directly impacts experimental efficiency. The cause almost always relates to the solute remaining in the solution (the "mother liquor") instead of crystallizing.
-
Probable Causes:
-
Excess Solvent: Using too much solvent to dissolve the crude material is the most common error.[3][5] While the compound will dissolve, the solution may not become saturated enough upon cooling for significant crystallization to occur.
-
Premature Filtration: If the solution cools and crystals form in the funnel during a hot filtration step (e.g., to remove insoluble impurities), a significant amount of product can be lost.
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for the crystallization to complete.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the purified product.[5]
-
-
Solutions & Scientific Rationale:
-
Use the Minimum Amount of Hot Solvent: The core principle of recrystallization is to create a solution that is saturated at a high temperature.[6] Add the hot solvent portion-wise to your crude solid, ensuring each portion is given time to dissolve the material before adding more.
-
Concentrate the Filtrate: If you suspect too much solvent was used, you can gently boil off a portion of the solvent to increase the solute concentration and then attempt the cooling process again.[3]
-
Keep Filtration Apparatus Hot: To prevent premature crystallization in the funnel during hot filtration, use a heated funnel or pre-heat the funnel and filter flask with hot solvent vapor just before filtering.[4]
-
Maximize Crystal Recovery: Ensure the flask is cooled to an appropriate low temperature (e.g., in an ice-water bath) for at least 20-30 minutes after reaching room temperature.[4] Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[5]
-
Q3: My sample is a brown powder, and the final crystals are still tan or off-white. How can I remove colored impurities?
A3: The brown appearance of crude this compound is common.[1] Anilines are susceptible to air oxidation over time, which produces highly colored, polymeric impurities.[7][8]
-
Solution & Scientific Rationale:
-
Decolorize with Activated Charcoal: Activated charcoal has a high surface area and can effectively adsorb large, flat, polarizable molecules, which many colored impurities are.
-
Procedure:
-
After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a spatula tip is often sufficient). Adding charcoal to a boiling solution can cause violent bumping.
-
Return the mixture to the heat and swirl or stir for a few minutes to ensure maximum adsorption of the impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The resulting filtrate should be colorless or significantly lighter.
-
Proceed with the cooling and crystallization steps as usual.
-
-
Q4: The solution has cooled to room temperature and even been in an ice bath, but no crystals have formed. What should I do?
A4: This phenomenon is known as supersaturation, where the solute remains dissolved at a concentration higher than its normal saturation point.[5] The crystallization process needs a nucleation event to begin.
-
Solutions & Scientific Rationale:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level.[3] This action releases microscopic shards of glass that can serve as nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the supersaturated solution.[3] This crystal acts as a template, providing a pre-formed lattice onto which other molecules can deposit, triggering crystallization.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used initially. Reheat the solution, boil off some of the solvent, and attempt to cool it again.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for recrystallizing this compound?
A: Given that it is a hydrochloride salt, polar protic solvents are the best starting point. An ethanol/water mixture is often an excellent choice for amine hydrochlorides.[7][9] You can dissolve the compound in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Then, add a drop or two more of hot ethanol to redissolve the cloudiness before allowing it to cool. Isopropanol or acetone with small amounts of water can also be effective. Always perform small-scale solubility tests to determine the ideal solvent or solvent pair for your specific batch.[5]
Q: Why is this compound supplied and recrystallized as a hydrochloride salt instead of the free amine?
A: Converting an amine to its hydrochloride salt is a common strategy to improve its handling and purification characteristics.[9][10] The salt form is generally a more stable, crystalline solid with a higher melting point and is less susceptible to air oxidation compared to the free amine, which can be an oil or low-melting solid.[7][8] This crystalline nature makes it much more amenable to purification by recrystallization.
Q: What are the likely impurities in a sample of this compound?
A: Impurities can stem from the synthesis or degradation.
-
Synthetic Impurities: These could include starting materials, reagents from the bromination or reduction steps, or regioisomers (e.g., other bromo-methylaniline isomers).
-
Degradation Impurities: As an aniline derivative, the compound is prone to oxidation, leading to the formation of colored polymeric materials, which are a primary target for removal during recrystallization.[8]
Q: How should I properly store the purified this compound?
A: To maintain purity, proper storage is crucial. The compound should be stored in a tightly sealed container in a cool (0-8°C is recommended), dark, and dry place.[1] To further prevent oxidation, storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.[11]
Experimental Protocol & Data Summary
Detailed Recrystallization Workflow
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, water, ethyl acetate). A good solvent will dissolve the solid when hot but show low solubility at room temperature or upon cooling in an ice bath.[10]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent in portions, swirling and heating until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula-tip of activated charcoal, and heat with swirling for 2-5 minutes.
-
Hot Filtration: If charcoal or insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale |
| Primary Solvent Systems | Ethanol/Water, Isopropanol/Water | Provides a good solubility gradient for polar amine salts. |
| Dissolution Temperature | Near the boiling point of the solvent | To ensure maximum solubility and use the minimum solvent volume. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, pure crystals and maximizes yield.[4] |
| Washing Solvent | Ice-cold recrystallization solvent | Removes surface impurities without significantly dissolving the product crystals.[5] |
Visualized Workflows
Caption: Standard workflow for recrystallization.
Caption: Temperature, solubility, and purity relationship.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-industry.com [alfa-industry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
Technical Support Center: 3-Bromo-5-methylaniline hydrochloride
Welcome to the technical support center for 3-Bromo-5-methylaniline hydrochloride (CAS No. 957034-79-6). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and questions related to the handling, analysis, and application of this important chemical intermediate.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Question 1: My NMR spectrum shows more aromatic signals than expected. What could they be?
Answer:
This is a common observation and typically points to the presence of process-related impurities, specifically positional isomers. The synthesis of 3-Bromo-5-methylaniline often involves the direct electrophilic bromination of m-toluidine. The amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing. This can lead to a mixture of isomers in the final product.
Most Likely Impurities:
-
Unreacted Starting Material: m-Toluidine.
-
Positional Isomers:
-
4-Bromo-3-methylaniline
-
2-Bromo-3-methylaniline (less common due to steric hindrance)
-
6-Bromo-3-methylaniline (often referred to as 2-Bromo-5-methylaniline)
-
-
Over-brominated Species: Dibrominated methylanilines (e.g., 2,4-Dibromo-5-methylaniline). A study on the closely related compound 3-bromo-5-(trifluoromethyl)aniline identified dibromo derivatives as the primary impurities[1][2].
The presence of these impurities will result in a complex aromatic region in the ¹H NMR spectrum. To confirm their presence, a high-resolution analytical technique like HPLC-UV or GC-MS is recommended.
Question 2: My batch of this compound is a brown powder, but I've seen it described as a white to cream solid. Is my material degraded?
Answer:
Discoloration in aromatic amines like 3-Bromo-5-methylaniline is a frequent observation and does not necessarily indicate significant degradation for synthetic purposes, although it does suggest the presence of minor impurities.
Causality:
Aromatic amines are susceptible to air and light-induced oxidation[3]. The initial oxidation products can further react to form highly colored polymeric materials. The presence of trace metal impurities can catalyze this process. While the bulk of your material is likely the desired product, these colored impurities can be problematic in sensitive applications.
What to do:
-
Assess Purity: Use HPLC-UV to quantify the main peak area. A purity of ≥95% is common for many commercial grades[4].
-
Consider Purification: If your application requires high purity, the material can be purified. Recrystallization is often effective for removing colored impurities. For the free base form (3-Bromo-5-methylaniline), vacuum distillation can also be a powerful purification method[3].
-
Proper Storage: To prevent further discoloration, store the material in a tightly sealed, opaque container, under an inert atmosphere (e.g., argon or nitrogen), and at reduced temperatures (0-8°C is often recommended)[4].
Question 3: I am seeing a persistent impurity in my HPLC analysis that I cannot identify. How can I proceed?
Answer:
Identifying unknown impurities is a critical step in process development and quality control. A systematic approach is required.
Logical Workflow for Impurity Identification:
Caption: Workflow for Unknown Impurity Identification.
Explanation:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the impurity. This is often the most informative piece of data.
-
Compare Molecular Weights:
-
Isomers: Will have the same molecular weight as the parent compound (186.05 g/mol for the free base).
-
Dibromo-impurities: Will have a molecular weight corresponding to the addition of another bromine atom minus a hydrogen atom (~265 g/mol ).
-
Starting Material: m-Toluidine has a molecular weight of 107.15 g/mol .
-
-
Isolation and NMR: If the molecular weight does not provide a clear answer, the impurity must be isolated for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy[1][2]. Techniques like preparative HPLC or Liquid Chromatography-Solid Phase Extraction (LC-SPE) can be used for isolation.
Part 2: Frequently Asked Questions (FAQs)
What are the most common impurities in this compound?
Based on its primary synthesis route (bromination of m-toluidine), the most common impurities are process-related.
| Impurity Type | Specific Examples | Rationale |
| Starting Material | m-Toluidine | Incomplete reaction. |
| Positional Isomers | 4-Bromo-3-methylaniline, 6-Bromo-3-methylaniline | Non-selective bromination due to the activating -NH₂ and -CH₃ groups. |
| Over-bromination | Dibromo-methylanilines | Reaction with excess brominating agent. |
| Oxidation Products | Azo/Azoxy compounds, Polymers | Exposure to air and light, especially for the free base. |
How can I analyze the purity of my this compound sample?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method for purity assessment. Gas Chromatography (GC) can also be used, particularly for the more volatile free base.
Caption: General HPLC-UV Workflow for Purity Analysis.
Protocol: HPLC-UV Method for Impurity Profiling
This method provides a starting point for separating 3-Bromo-5-methylaniline from its common isomers and impurities.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start with 70% A / 30% B.
-
Ramp to 30% A / 70% B over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
This method is a general guideline and may require optimization for specific impurity profiles and instrument configurations.
What is the best way to purify this compound?
For the hydrochloride salt, recrystallization is the most effective method. For the free base, both recrystallization and vacuum distillation are viable options.
Protocol: Recrystallization of this compound
-
Solvent Selection: Begin by screening solvents. A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol/water or isopropanol/water mixtures are often good starting points.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to the crude this compound to just dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. If it becomes too cloudy, add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.
References
Technical Support Center: Synthesis of 3-Bromo-5-methylaniline
Welcome to the technical support center for the synthesis of 3-Bromo-5-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your experimental outcomes.
Introduction: The Synthetic Challenge
The synthesis of 3-Bromo-5-methylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, presents a unique set of challenges primarily centered around regioselectivity and the potential for over-reaction. The starting material, m-toluidine, possesses two activating groups—the amino (-NH₂) and methyl (-CH₃) groups—which are ortho, para-directing. This inherent electronic property makes the direct and selective introduction of a bromine atom at the C3 position, which is meta to the amino group, a non-trivial task. This guide will address the common pitfalls and provide robust solutions for achieving high purity and yield.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Multiple Spots on TLC, Indicating a Mixture of Products
Question: I performed a direct bromination of m-toluidine and my TLC plate shows multiple spots. What are these byproducts and how can I minimize them?
Answer:
This is the most common issue encountered in the direct bromination of m-toluidine. The multiple spots on your TLC plate are indicative of a mixture of products, primarily arising from over-bromination and the formation of various constitutional isomers.
Likely Side Products:
-
Dibrominated Products: Due to the strong activating nature of the amino group, the aromatic ring is highly susceptible to electrophilic attack, leading to the formation of dibrominated species. The most probable dibromo side products are 2,5-dibromo-3-methylaniline and 3,5-dibromo-2-methylaniline .
-
Tribrominated Product: In the presence of excess bromine or under harsh reaction conditions, you may even form 2,4,5-tribromo-3-methylaniline .
-
Other Monobromo Isomers: While the desired product is 3-Bromo-5-methylaniline, small amounts of other monobrominated isomers such as 2-bromo-3-methylaniline and 4-bromo-3-methylaniline can also be formed.
Causality and Mechanism:
The amino group in m-toluidine is a powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6). The methyl group is also activating and ortho, para-directing (to C2, C4, and C6). The combined effect of these two groups makes the ring highly reactive, and without careful control, multiple bromine atoms will be added.
Mitigation Strategies:
To favor the formation of the desired monobromo product, you need to moderate the reactivity of the aniline.
-
Protecting the Amino Group (Acetylation): This is the most effective strategy. By converting the highly activating amino group to a less activating N-acetyl group, you can significantly reduce the propensity for over-bromination. The bulky acetyl group also sterically hinders the ortho positions, further promoting substitution at the desired position.
-
Control of Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (0-5 °C) to decrease the reaction rate and improve selectivity.
-
Stoichiometry: Use a precise 1:1 molar ratio of the protected aniline to the brominating agent.
-
Solvent: Using a non-polar solvent like carbon disulfide (CS₂) can reduce the dissociation of bromine and thus lower the concentration of the active electrophile.[1] Acetic acid is also a commonly used solvent.[2]
-
Issue 2: Low Yield of the Desired 3-Bromo-5-methylaniline Isomer
Question: Even after controlling the reaction conditions, the yield of my desired 3-Bromo-5-methylaniline is low. How can I improve this?
Answer:
Low yield of the target isomer is often a consequence of poor regioselectivity. The electronic directing effects of the amino and methyl groups in m-toluidine do not favor substitution at the C3 and C5 positions. Therefore, a more strategic synthetic approach is often necessary.
Alternative Synthetic Route: The Nitroaniline Pathway
A more reliable method to synthesize 3-Bromo-5-methylaniline involves starting with a precursor where the directing groups favor the desired substitution pattern. The reduction of 3-methyl-5-nitroaniline is an excellent alternative.
Workflow for the Nitroaniline Pathway:
Caption: Multi-step synthesis of 3-Bromo-5-methylaniline via the nitroaniline pathway.
In this multi-step synthesis, the directing groups are strategically manipulated to achieve the desired substitution pattern, often leading to a higher yield and purity of the final product compared to direct bromination.
Issue 3: Difficulty in Purifying the Final Product
Question: I have a mixture of brominated anilines and I'm finding it difficult to isolate pure 3-Bromo-5-methylaniline. What are the best purification techniques?
Answer:
The purification of 3-Bromo-5-methylaniline from its isomeric and over-brominated side products can be challenging due to their similar polarities.
Recommended Purification Protocol: Flash Column Chromatography
Flash column chromatography is the most effective method for separating these closely related compounds.
Key Parameters for Successful Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic separations. |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will allow for the separation of isomers with subtle differences in polarity. |
| Additive | 0.5-1% Triethylamine (Et₃N) in the eluent | Anilines are basic and can streak on acidic silica gel. The addition of a small amount of a volatile base like triethylamine neutralizes the acidic sites on the silica, leading to sharper peaks and better separation. |
| Monitoring | Thin Layer Chromatography (TLC) | Use TLC to monitor the fractions. A suitable developing system is typically a slightly more polar version of the starting mobile phase for the column. |
TLC Visualization:
Brominated anilines are often visible under UV light (254 nm) as dark spots on a fluorescent background.[3] For more sensitive detection or for compounds that are not UV-active, a potassium permanganate (KMnO₄) stain can be used. Anilines will appear as yellow-brown spots on a purple background.[4]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-methylaniline via Direct Bromination of Acetanilide Derivative
This protocol involves the protection of the amino group, followed by bromination and deprotection.
Step 1: Acetylation of m-Toluidine
-
In a 250 mL round-bottom flask, dissolve m-toluidine (10.7 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) to the solution while stirring.
-
Heat the mixture at 50°C for 30 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
Collect the precipitated N-acetyl-m-toluidine by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of N-acetyl-m-toluidine
-
Dissolve the dried N-acetyl-m-toluidine in 100 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 300 mL of ice-cold water and stir. If any excess bromine is present, add a small amount of sodium bisulfite solution until the color disappears.
-
Collect the precipitated bromo-N-acetyl-m-toluidine by vacuum filtration, wash with cold water, and dry.
Step 3: Hydrolysis of Bromo-N-acetyl-m-toluidine
-
To the crude bromo-N-acetyl-m-toluidine in a 250 mL round-bottom flask, add 100 mL of 70% sulfuric acid.
-
Heat the mixture under reflux for 4 hours.
-
Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is basic to litmus paper.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Bromo-5-methylaniline.
-
Purify the crude product by flash column chromatography as described in the troubleshooting section.
Protocol 2: Synthesis via Reduction of 3-Methyl-5-nitroaniline
This method offers better regioselectivity.
-
In a 500 mL round-bottom flask, add 3-methyl-5-nitroaniline (15.2 g, 0.1 mol) and 150 mL of ethanol.
-
Heat the mixture to obtain a clear solution.
-
Carefully add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol) in small portions.
-
Add 50 mL of concentrated hydrochloric acid dropwise. The reaction is exothermic.
-
After the addition is complete, heat the mixture under reflux for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a solution of sodium hydroxide (40 g in 200 mL of water).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude 3-Bromo-5-methylaniline can be purified by column chromatography or recrystallization from a suitable solvent system like hexane/ethyl acetate.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylaniline
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 3-bromo-5-methylaniline. Our goal is to move beyond generic protocols and offer insights grounded in mechanistic understanding and field-proven experience to help you overcome common challenges in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the cross-coupling of 3-bromo-5-methylaniline, providing not just solutions but also the scientific rationale behind them.
Issue 1: Low or No Conversion of Starting Material
Q: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling with 3-bromo-5-methylaniline, but I am observing very low conversion, with my starting material remaining largely unreacted. What are the likely causes and how can I troubleshoot this?
A: Low or no conversion in palladium-catalyzed cross-coupling reactions with 3-bromo-5-methylaniline, an electron-rich aryl bromide, often points to challenges in the initial oxidative addition step or catalyst deactivation. Here’s a systematic approach to diagnosing and resolving this issue:
1. Catalyst System and Ligand Choice:
-
Rationale: The electronic and steric properties of the phosphine ligand are paramount for an efficient catalytic cycle.[1] For an electron-rich substrate like 3-bromo-5-methylaniline, a bulky, electron-rich ligand is often necessary to promote the oxidative addition of the Pd(0) species to the aryl bromide and to facilitate the final reductive elimination step.[2]
-
Troubleshooting Steps:
-
If you are using a general-purpose ligand like PPh₃, consider switching to a more specialized, electron-rich, and sterically hindered ligand. Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices for coupling with electron-rich aryl bromides.[3] For Suzuki couplings, cataCXium® A or similar phosphines can also be effective.[4]
-
Ensure the appropriate ligand-to-palladium ratio is used. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for monodentate ligands, while a 1:1 ratio is typical for bidentate ligands.
-
2. Pre-catalyst Activation:
-
Rationale: Many cross-coupling reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[5] Inefficient reduction can stall the catalytic cycle before it even begins.
-
Troubleshooting Steps:
-
Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in situ reduction step.[6]
-
If using a Pd(II) source, ensure your reaction conditions facilitate its reduction. Some phosphine ligands can act as reducing agents, or the amine substrate in Buchwald-Hartwig reactions can also play this role.
-
3. Reaction Conditions: Base and Solvent
-
Rationale: The choice of base is critical. In Suzuki-Miyaura coupling, the base activates the boronic acid for transmetalation.[7] In Buchwald-Hartwig amination, the base deprotonates the amine. The solvent influences the solubility of reagents and the stability of catalytic intermediates.[8][9]
-
Troubleshooting Steps:
-
Base Selection: For Suzuki reactions, a weaker base like K₂CO₃ or Cs₂CO₃ is often sufficient. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or K₃PO₄ is typically required.[2][10] Ensure the base is finely powdered and anhydrous.
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[11] The choice can significantly impact reaction rates and selectivity.[12][13] If solubility is an issue, consider a solvent screen. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can oxidize and deactivate the Pd(0) catalyst.[5]
-
Issue 2: Catalyst Deactivation and Formation of Palladium Black
Q: My reaction starts, but then stalls, and I observe the formation of a black precipitate, likely palladium black. What is causing this catalyst deactivation, and how can I prevent it?
A: The formation of palladium black is a clear indicator of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive, insoluble metallic palladium.[14] This is a common problem, and understanding its causes is key to prevention.
1. Ligand Dissociation and Catalyst Instability:
-
Rationale: The phosphine ligand stabilizes the palladium center. If the ligand dissociates, the "naked" palladium atoms can aggregate. This is particularly problematic at elevated temperatures.
-
Troubleshooting Steps:
-
Increase Ligand Concentration: A slight excess of the phosphine ligand can sometimes help maintain the stability of the catalytic complex.
-
Use a More Robus Ligand: Bidentate ligands like Xantphos or dppf can chelate to the palladium center, providing greater stability compared to monodentate ligands.
-
Lower Reaction Temperature: If the reaction profile allows, reducing the temperature can slow down the rate of catalyst decomposition.
-
2. Side Reactions and Catalyst Poisoning:
-
Rationale: Certain functional groups or impurities in the reaction mixture can act as poisons to the palladium catalyst.[14][15] For aniline derivatives, the nitrogen lone pair can sometimes coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Troubleshooting Steps:
-
Use of Bulky Ligands: As mentioned previously, sterically demanding ligands can create a "protective pocket" around the palladium atom, preventing coordination by inhibiting species.[2]
-
Purify Reagents: Ensure your 3-bromo-5-methylaniline and coupling partner are of high purity. Trace impurities can sometimes be the culprit.
-
3. Incomplete Reduction of Pd(II) or Oxidative Degradation:
-
Rationale: If the reduction of a Pd(II) precatalyst is slow or incomplete, the remaining Pd(II) can be more prone to decomposition pathways. Conversely, the active Pd(0) catalyst is susceptible to oxidation by trace oxygen.
-
Troubleshooting Steps:
-
Thorough Degassing: Employ rigorous degassing techniques, such as multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[16]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes mitigate issues related to the reduction step.
-
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling is best suited for C-N bond formation with 3-bromo-5-methylaniline?
A1: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds with aryl halides like 3-bromo-5-methylaniline.[10][17] This reaction is highly versatile and tolerates a wide range of primary and secondary amines as coupling partners. The key to success lies in the judicious selection of a bulky, electron-rich phosphine ligand and a suitable base.[1][18]
Q2: I am observing significant dehalogenation of my 3-bromo-5-methylaniline. What causes this side reaction and how can I minimize it?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry.[5] It typically occurs after the oxidative addition step. The resulting aryl palladium intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the dehalogenated product. Potential hydride sources include trace water, the amine or boronic acid coupling partner, or even the solvent.
To minimize dehalogenation:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous, degassed solvents.
-
Optimize the Base: Some bases are more prone to promoting dehalogenation than others. An empirical screen of bases may be necessary.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation pathway.
Q3: Can I use 3-chloro-5-methylaniline instead of the bromo-analogue for these cross-coupling reactions?
A3: While possible, using aryl chlorides is generally more challenging than using aryl bromides.[16][19] The C-Cl bond is stronger than the C-Br bond, making the oxidative addition step more difficult. To successfully couple 3-chloro-5-methylaniline, you will likely need a more specialized and highly active catalytic system, often involving very electron-rich and bulky phosphine ligands (e.g., t-BuXPhos, BrettPhos) and potentially higher reaction temperatures.[3][20]
Data and Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 3-Bromo-5-methylaniline
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source, avoiding pre-catalyst activation issues. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand to facilitate oxidative addition.[2] |
| Base | K₂CO₃ (2 equivalents) | A moderately strong base, effective for activating the boronic acid.[7] |
| Solvent | Toluene or Dioxane | Common aprotic solvents with good solvating properties for these reactions.[11] |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 equivalents), 3-bromo-5-methylaniline (1.0 equivalent), and the amine coupling partner (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst. The filtrate can then be washed, dried, and purified by standard methods such as column chromatography.[21]
Visualizing the Process
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig catalytic cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nobelprize.org [nobelprize.org]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. quora.com [quora.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low yield in Buchwald-Hartwig amination of 3-Bromo-5-methylaniline
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the C-N cross-coupling of 3-bromo-5-methylaniline. The question-and-answer format is intended to directly address specific challenges you may encounter during your experiments, providing not just solutions but also the underlying scientific reasoning to empower your research.
Troubleshooting Guide: Low Yield in the Amination of 3-Bromo-5-methylaniline
The amination of 3-bromo-5-methylaniline presents a unique set of challenges. As an electron-rich aniline, its nucleophilicity is relatively high, but it can also be prone to side reactions. The following guide provides a structured approach to diagnosing and resolving low reaction yields.
Initial Checks: The First 24 Hours of Troubleshooting
Q1: My reaction with 3-bromo-5-methylaniline is sluggish and giving a low yield. What are the first things I should verify?
A1: When a Buchwald-Hartwig reaction underperforms, it's crucial to systematically rule out common sources of failure before moving to more complex optimization. Here’s your initial checklist:
-
Inert Atmosphere Integrity: The Pd(0) catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents were rigorously degassed. Leaky septa or glassware joints are common culprits.
-
Reagent Purity and Quality:
-
Solvent: Anhydrous solvents are critical. Use freshly dried and degassed solvent. Toluene and dioxane are common choices.[1][2]
-
Base: The choice and quality of the base are paramount. Sodium tert-butoxide (NaOtBu) is a common strong base, but it is hygroscopic.[3][4] Use freshly opened or properly stored base. Clumped or discolored base is a sign of degradation.
-
Amine and Aryl Halide: Verify the purity of your 3-bromo-5-methylaniline and the coupling partner. Impurities can poison the catalyst.[1]
-
-
Reaction Temperature: Ensure the reaction is being heated to the target temperature. A calibrated thermometer or heating block is essential. Reaction temperatures typically range from 80-110 °C.[6]
A logical workflow for these initial checks is outlined below:
Caption: Initial troubleshooting workflow for low yield.
Diving Deeper: Catalyst, Ligand, and Base Optimization
Q2: I've confirmed my setup and reagents are sound, but the yield is still poor. How do I optimize the catalytic system for 3-bromo-5-methylaniline?
A2: Optimizing the catalytic system is the core of troubleshooting a Buchwald-Hartwig reaction. The interplay between the palladium source, ligand, and base is critical for success.[7][8]
The Catalytic Cycle: Understanding the mechanism helps in rational optimization. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6][9][10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Ligand Selection: For an electron-rich substrate like 3-bromo-5-methylaniline, sterically hindered, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step, which is often rate-limiting.[9][11]
Base Selection: The base's role is to deprotonate the amine, forming the palladium-amido intermediate.[3] While strong bases like NaOtBu often lead to faster rates, they can be incompatible with certain functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or longer reaction times.[1][3]
Optimization Table: A systematic screening of catalysts, ligands, and bases is recommended.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Observed Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | |
| 2 | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | |
| 4 | XPhos Pd G3 (2) | (precatalyst) | Cs₂CO₃ (2.0) | t-BuOH | 100 |
Side Reactions and Purification
Q3: I'm observing significant side products, particularly a dehalogenated starting material. What is causing this and how can I prevent it?
A3: The formation of 3-methylaniline (hydrodehalogenation) is a common side reaction.[12] It can arise from a β-hydride elimination pathway, especially if there are trace amounts of water or other proton sources.[9]
Potential Causes and Solutions:
-
Excess Base or High Temperature: These conditions can promote side reactions. Try reducing the equivalents of base or lowering the reaction temperature.
-
Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands, as suggested in Q2, can mitigate this.
-
Incomplete Catalyst Formation: If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species. The use of a pre-catalyst can often lead to cleaner reactions.[5]
-
Moisture: Rigorously exclude water from the reaction.
Q4: My product is difficult to purify. Are there any common impurities I should be aware of?
A4: Besides the dehalogenated starting material, other common impurities include:
-
Oxidized Ligand: Phosphine ligands can be oxidized during the reaction or workup.
-
Palladium Residues: The final product may contain trace amounts of palladium.
-
Homocoupling Products: Dimerization of the aniline or aryl halide can occur.
Purification Tips:
-
Filtration: After the reaction, filtering the mixture through a pad of Celite can help remove some of the palladium catalyst and inorganic salts.[13][14]
-
Chromatography: Flash column chromatography is typically required for purification. A gradient elution with hexanes and ethyl acetate is a good starting point.[13]
-
Aqueous Wash: Washing the organic layer with water or brine during workup can help remove inorganic salts.[13]
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination?
A1: The base is crucial for deprotonating the amine or the palladium-amine complex to generate the palladium-amido intermediate.[3] This is a key step that precedes the final C-N bond-forming reductive elimination. The strength and solubility of the base significantly impact the reaction rate and can influence the catalyst's stability and longevity.[3][15][16]
Q2: How do I choose the right ligand for my specific substrates?
A2: Ligand choice is highly dependent on the electronic and steric properties of both the aryl halide and the amine.[7] For electron-rich anilines like 3-bromo-5-methylaniline, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are often excellent choices.[11][17] These ligands facilitate the reductive elimination step and can help prevent catalyst decomposition. For more challenging substrates, screening a variety of ligands is often necessary.[18]
Q3: Can I use an aryl chloride instead of an aryl bromide?
A3: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig amination due to the stronger C-Cl bond.[5] However, with the development of more active catalyst systems, particularly those employing bulky N-heterocyclic carbene (NHC) or phosphine ligands, the amination of aryl chlorides has become more feasible.[19][20] These reactions often require higher temperatures and more specialized ligands.[5][6]
Q4: My reaction seems to stall before reaching completion. What could be the issue?
A4: Catalyst deactivation is a likely cause of a stalled reaction. This can happen for several reasons:
-
Oxidative Degradation: Exposure to air can irreversibly oxidize the Pd(0) catalyst.
-
Ligand Degradation: The phosphine ligand can be sensitive to heat and other reaction components.
-
Inhibitory Species: The formation of off-cycle palladium complexes can sequester the catalyst. For instance, with aryl iodides, the generated iodide can sometimes inhibit the catalyst.[2]
To address this, ensure a strictly inert atmosphere, consider using a more robust ligand or a pre-catalyst, and optimize the reaction temperature to balance reactivity with catalyst stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. entegris.com [entegris.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
Preventing decomposition of 3-Bromo-5-methylaniline hydrochloride
Introduction: Navigating the Stability of 3-Bromo-5-methylaniline Hydrochloride
Welcome to the technical support center for this compound. As a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, maintaining the integrity of this compound is paramount to the success of your research and development endeavors.[1] This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the decomposition of this compound. Drawing upon established principles of organic chemistry and material science, this document provides in-depth, actionable insights into the stability of this compound, ensuring the reliability and reproducibility of your experimental outcomes.
Part 1: Understanding the Instability of this compound: A Proactive Approach
Aniline and its derivatives are known to be susceptible to various degradation pathways, a characteristic that extends to this compound. The primary drivers of decomposition are oxidation, photodegradation, thermal stress, and exposure to non-optimal pH conditions. Understanding these pathways is the first line of defense in preventing compound degradation.
The Specter of Oxidation: A Primary Degradation Pathway
Aromatic amines are particularly prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents.[2][3] The electron-rich amino group is the primary site of oxidation, leading to the formation of colored impurities and byproducts that can compromise your experiments.
Causality of Oxidation: The oxidation of anilines often proceeds through a free radical mechanism. The lone pair of electrons on the nitrogen atom can be abstracted, forming a radical cation. This intermediate is highly reactive and can undergo further reactions, including polymerization, to form complex colored bodies. The presence of the bromine and methyl substituents on the aromatic ring can influence the rate and regioselectivity of oxidation.
Part 2: Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered during the handling and use of this compound.
FAQ 1: My solid this compound has developed a brown or purplish tint. Is it still usable?
Answer: The appearance of a brown or purplish color is a strong indicator of oxidation. While the bulk of the material may still be the desired compound, the presence of these colored impurities signifies degradation. For applications requiring high purity, such as in late-stage pharmaceutical synthesis, it is strongly recommended to purify the material before use. For early-stage research where minor impurities may be tolerated, the material might still be usable, but with caution. It is advisable to run a purity check using a suitable analytical method.
FAQ 2: I've prepared a solution of this compound, and it's turning yellow/brown. What is happening and how can I prevent it?
Answer: The discoloration of a solution is a classic sign of oxidative degradation, which is often accelerated in solution and by exposure to light. To prevent this:
-
Solvent Choice: Use deoxygenated solvents. Purging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use can significantly reduce dissolved oxygen.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere (nitrogen or argon).
-
Light Protection: Protect the solution from light by using amber-colored glassware or by wrapping the container with aluminum foil.
-
pH Control: The stability of aniline solutions can be pH-dependent.[4][5] Maintaining a slightly acidic pH can help to stabilize the amine salt. However, strongly acidic or basic conditions can promote hydrolysis.[5]
FAQ 3: What are the best practices for long-term storage of this compound?
Answer: For optimal long-term stability, store the solid compound under the following conditions:
| Storage Parameter | Recommendation | Rationale |
| Temperature | 0-8°C[1] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, a key driver of oxidation. |
| Light | In the dark (e.g., in an amber vial) | Prevents photodegradation. |
| Container | Tightly sealed container | Prevents moisture absorption and exposure to air. |
FAQ 4: I suspect my sample is degraded. What analytical methods can I use to assess its purity?
Answer: Several analytical techniques can be employed to determine the purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the parent compound and its degradation products.[1] A reversed-phase C18 column with a UV detector is a common setup.
-
Gas Chromatography (GC): GC can also be used, particularly for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.
-
Mass Spectrometry (MS): Can be coupled with HPLC or GC (LC-MS or GC-MS) to identify the molecular weights of degradation products.
Part 3: Experimental Protocols for Stabilization and Analysis
This section provides detailed, step-by-step methodologies for key stabilization and analysis workflows.
Protocol 1: Preparation of a Stabilized Solution of this compound
This protocol outlines the steps to prepare a solution with minimized risk of degradation.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., methanol, ethanol, or acetonitrile)
-
Inert gas source (Nitrogen or Argon) with tubing
-
Schlenk flask or a flask with a septum-sealed sidearm
-
Syringes and needles
-
Amber glassware or aluminum foil
Procedure:
-
Solvent Deoxygenation: Place the desired volume of solvent in a Schlenk flask. Bubble inert gas through the solvent for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Weigh the required amount of this compound in a separate, dry flask. Seal the flask with a septum and purge with inert gas for 5-10 minutes.
-
Dissolution: Using a cannula or a syringe, transfer the deoxygenated solvent to the flask containing the solid compound.
-
Mixing: Gently swirl the flask until the solid is completely dissolved.
-
Storage: If the solution is to be stored, maintain it under a positive pressure of inert gas and protect it from light by storing it in an amber vial or wrapping the container in aluminum foil. Store at a low temperature (0-8°C) for short-term storage. For longer-term storage, preparing fresh solutions is recommended.
Protocol 2: Monitoring Purity by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific instrument and degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a suitable ratio of A:B (e.g., 80:20) and ramp up the concentration of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Part 4: Visualizing Degradation and Prevention
Diagram 1: Key Degradation Pathways
This diagram illustrates the primary environmental factors that can lead to the decomposition of this compound.
Caption: Major environmental stressors and their corresponding degradation pathways for this compound.
Diagram 2: Proactive Stabilization Workflow
This workflow outlines the key steps to mitigate decomposition during experimental procedures.
Caption: A workflow for ensuring the stability of this compound throughout its lifecycle in the lab.
References
Technical Support Center: Column Chromatography Purification of 3-Bromo-5-methylaniline
Welcome to the technical support center for the purification of 3-Bromo-5-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for successful column chromatography purification of this compound.
Introduction: The Challenge of Purifying Aromatic Amines
3-Bromo-5-methylaniline, a valuable intermediate in pharmaceutical and chemical synthesis, presents a common purification challenge inherent to many aromatic amines.[1] Its basic amino group can interact strongly with the acidic silanol groups on the surface of standard silica gel, the most common stationary phase.[2][3][4] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound on the column.[5]
This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield. We will explore everything from initial reaction workup considerations to advanced troubleshooting techniques.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues you may encounter during the purification of 3-Bromo-5-methylaniline in a question-and-answer format.
Q1: My 3-Bromo-5-methylaniline is streaking badly on the TLC plate and I can't get a clean separation. What's causing this and how do I fix it?
A1: Streaking is a classic sign of strong, undesirable interactions between your basic aniline and the acidic silica gel stationary phase.[3] This leads to a continuous, rather than discrete, movement of the compound up the plate, making it impossible to determine an accurate Rf value or assess purity.
Immediate Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent (mobile phase). This neutralizes the acidic sites on the silica.
-
Run a Comparative TLC: To see the effect, spot your crude material on two separate TLC plates. Run one in your standard eluent and the other in the eluent containing the basic modifier. The difference is often dramatic, with the modified system showing compact, well-defined spots.
Q2: I've tried adding triethylamine, but my compound still won't move off the baseline (Rf ≈ 0), even in 100% ethyl acetate. What should I do?
A2: An Rf value near zero indicates that your compound is too polar for the current solvent system, meaning it remains strongly adsorbed to the stationary phase.[7] While 3-Bromo-5-methylaniline is not extremely polar, impurities or the compound itself might require a more polar eluent to move.
Troubleshooting Steps:
-
Increase Eluent Polarity Systematically: Move to a more polar solvent system. A common next step after ethyl acetate/hexane is to use methanol/dichloromethane (MeOH/DCM).[6]
-
Start with a low percentage of methanol (e.g., 1-2% MeOH in DCM) and gradually increase it (e.g., 5%, 10%) during your TLC trials.
-
Caution: Do not exceed ~10% methanol in your eluent, as higher concentrations can start to dissolve the silica gel.[6]
-
-
Consider an Alternative Stationary Phase: If even polar, base-modified solvents fail, the interaction with silica may be too strong. Consider using a different stationary phase for your TLC and column.
-
Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds like amines as it lacks the acidic silanol groups of silica.[4][8]
-
Amine-functionalized Silica: This is a specialty phase where the silica surface is bonded with amino groups, creating a more basic environment that is ideal for purifying amines with standard non-polar solvents.[9]
-
Q3: My compound separates well on the TLC plate (Rf ≈ 0.3), but when I run the column, all my fractions are mixed. Why is this happening?
A3: This frustrating issue, where TLC results don't translate to the column, can stem from several factors related to column packing, sample loading, or compound stability.
Root Cause Analysis:
-
Poor Column Packing: Air bubbles, channels, or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, ruining the separation.[8][10] Ensure you are using a proper slurry packing method to create a uniform, homogenous stationary phase.[8][11][12]
-
Column Overloading: Loading too much crude material leads to broad, overlapping bands that cannot be resolved.[2] A general rule is to use a silica-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult ones.[11]
-
Sample Loading Issues:
-
Loading in Too Much Solvent: The sample should be dissolved in the absolute minimum amount of solvent before being loaded onto the column.[13] Excess solvent carries the sample down the column prematurely, causing band broadening.
-
Solvent is Too Polar: Loading the sample in a solvent that is significantly more polar than the mobile phase will disrupt the initial equilibration and cause streaking from the origin.
-
Dry Loading: If your compound is not very soluble in the mobile phase, consider "dry loading." Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[11][13] This powder can then be carefully added to the top of the packed column.[13]
-
-
Compound Degradation: It's possible the compound is degrading on the silica gel over the longer timescale of a column run compared to a quick TLC.[5] If you suspect this, using a deactivated silica or an alternative stationary phase like alumina is recommended.[4][5]
Troubleshooting Workflow Diagram
Here is a logical workflow for troubleshooting common purification issues.
Caption: A step-by-step workflow for troubleshooting the purification of 3-Bromo-5-methylaniline.
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying 3-Bromo-5-methylaniline? A: Standard silica gel (230-400 mesh) is the most common and should be the first choice.[8] However, due to the basicity of the aniline, it is highly recommended to use it in conjunction with a mobile phase containing a basic additive like triethylamine (0.5-1%).[4] If separation is still poor, basic alumina is an excellent second choice.[4][8]
Q: How do I choose the right solvent system? A: The selection of the solvent system is critical and should always be determined by Thin Layer Chromatography (TLC) before running a column.[14][15][16] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25-0.35 for 3-Bromo-5-methylaniline.[11][17] This Rf value ensures the compound moves sufficiently through the column to separate from impurities but not so quickly that resolution is lost.[17]
Recommended Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Recommended Use For... |
| 10% Ethyl Acetate / 90% Hexane | Low | Non-polar impurities and as a starting point. |
| 20-30% Ethyl Acetate / 70-80% Hexane | Medium | A good target range for compounds like 3-Bromo-5-methylaniline.[6] |
| 50% Ethyl Acetate / 50% Hexane | Medium-High | More polar impurities or if the target compound is not moving. |
| 2-5% Methanol / 98-95% Dichloromethane | High | Very polar compounds that do not move in Ethyl Acetate/Hexane.[6] |
| All systems should be tested with and without the addition of 0.5-1% Triethylamine (TEA). |
Q: How can I visualize 3-Bromo-5-methylaniline on a TLC plate? A:
-
UV Light (254 nm): This should be your first method. As an aromatic compound, 3-Bromo-5-methylaniline will absorb UV light and appear as a dark spot on a fluorescent TLC plate.[18] This method is non-destructive.
-
Iodine Chamber: Exposing the plate to iodine vapor is also highly effective for aromatic compounds.[19][20] The spots will appear as brown or yellow-brown.[18] This method is semi-destructive, as the spots will fade over time.[20]
-
Potassium Permanganate Stain: This stain reacts with functional groups that can be oxidized, such as the amine group. It will likely visualize your compound as a yellow spot on a purple background.[19] This method is destructive.
Q: What are the likely impurities I need to separate? A: The most common synthesis route for 3-Bromo-5-methylaniline is the reduction of 3-Bromo-5-nitrotoluene.[21] Therefore, the most likely impurities are:
-
Unreacted Starting Material: 3-Bromo-5-nitrotoluene (less polar than the product).
-
Partially Reduced Intermediates: Such as nitroso or hydroxylamine compounds.
-
Side-products: From over-reduction or other side reactions.
Q: What safety precautions should I take? A: 3-Bromo-5-methylaniline is hazardous.[22][23] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[23][24]
-
Always handle this compound in a well-ventilated fume hood. [22][24]
-
Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[22]
Experimental Protocol: Step-by-Step Purification
This protocol outlines a standard procedure for purifying 1 gram of crude 3-Bromo-5-methylaniline.
Workflow Diagram
Caption: Standard workflow for column chromatography purification.
1. TLC Analysis & Solvent Selection
-
Prepare several eluent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane) each with and without 1% TEA.
-
Run TLC plates of your crude material in each system.
-
Identify the system that gives your product an Rf value of ~0.3 and good separation from impurities. This will be your "collection solvent." The "base solvent" will be a less polar mixture (e.g., 5% Ethyl Acetate in Hexane).
2. Column Preparation
-
Select an appropriate size column. For 1g of crude material, a column with a 40 mm diameter is suitable.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~1 cm).[11][26]
-
In a separate beaker, prepare a slurry of silica gel (approx. 40-50g for 1g of crude) in your "base solvent."[11]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.[8] Open the stopcock to drain some solvent as you pack.
-
Once the silica has settled, add another thin layer of sand (~1 cm) on top to protect the silica bed.[11][26]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Wet Loading Method)
-
Dissolve your 1g of crude 3-Bromo-5-methylaniline in the minimum amount of your "collection solvent" or DCM (typically 1-2 mL).
-
Using a pipette, carefully add the dissolved sample to the top of the column, allowing it to absorb fully into the silica bed.[13]
-
Rinse the flask with a few drops of solvent and add this to the column to ensure all the sample is transferred.
-
Allow the solvent level to drop to the top of the sand again.
4. Elution and Fraction Collection
-
Carefully add your "base solvent" to the top of the column, filling the available space.
-
Begin collecting fractions (e.g., 10-15 mL per test tube). Use gentle air pressure (flash chromatography) to maintain a steady flow rate.[27]
-
Gradually increase the polarity of your eluent by slowly adding your more polar "collection solvent" (gradient elution). This helps elute your desired compound after less polar impurities have been washed away.
5. Analysis and Isolation
-
Monitor the fractions using TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Once you have identified all the fractions containing your pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-5-methylaniline.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. scribd.com [scribd.com]
- 21. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- 22. fishersci.com [fishersci.com]
- 23. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. 3-BROMO-N-METHYLANILINE - Safety Data Sheet [chemicalbook.com]
- 26. youtube.com [youtube.com]
- 27. orgsyn.org [orgsyn.org]
Technical Support Center: By-products from the Reduction of 3-bromo-5-nitrotoluene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the chemical reduction of 3-bromo-5-nitrotoluene to its corresponding aniline, 3-bromo-5-aminotoluene. We will explore the common by-products encountered, the mechanisms of their formation, and robust strategies to mitigate their presence, ensuring high purity of the desired product.
Introduction: The Challenge of Selective Reduction
The reduction of the nitro group in 3-bromo-5-nitrotoluene is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. While seemingly straightforward, this reaction is often complicated by the formation of undesired by-products. The presence of a halogen substituent on the aromatic ring introduces a significant challenge: the potential for dehalogenation, which competes with the desired nitro group reduction. Furthermore, the multi-step nature of nitro reduction can lead to the accumulation of partially reduced intermediates. This guide provides a structured, question-and-answer-based approach to troubleshoot these common issues.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My reaction is complete, but I've isolated a significant amount of a by-product that lacks a bromine atom. What is it and how can I prevent this?
A1: This is a classic case of hydrodehalogenation, a common side reaction in the catalytic hydrogenation of halogenated nitroarenes. [1][2] The primary by-product is 3-aminotoluene (m-toluidine).
Causality: Catalytic hydrogenation, especially with highly active catalysts like Palladium on carbon (Pd/C), can facilitate the cleavage of the carbon-bromine bond.[3] This process, known as hydrogenolysis or dehalogenation, competes with the reduction of the nitro group. The resulting product, 3-aminotoluene, often has similar physical properties to the desired 3-bromo-5-aminotoluene, making purification difficult. Bromides are generally more susceptible to this reaction than chlorides.[4][5]
Troubleshooting & Mitigation Strategies:
-
Catalyst Selection:
-
Avoid Pd/C if possible: Palladium is highly active for hydrodehalogenation.[1]
-
Use Raney Nickel: This catalyst is often a better choice for reducing nitro groups on halogenated aromatics as it shows lower propensity for dehalogenation.[3]
-
Consider Platinum-based catalysts: Platinum catalysts, sometimes modified, can offer high selectivity for the nitro group while minimizing halogen loss.[2][6] Some research has shown that specific supports and modifications can greatly enhance selectivity.[2]
-
-
Reaction Condition Optimization:
-
Lower Hydrogen Pressure: High pressures can promote dehalogenation. Using a hydrogen balloon or slightly elevated pressures (e.g., 50 psi) is often sufficient for nitro reduction without aggressive dehalogenation.[7]
-
Control Temperature: Most nitro reductions proceed efficiently at room temperature.[7] Avoid excessive heating, which can increase the rate of dehalogenation.
-
Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times after the starting material is consumed can lead to increased dehalogenation of the product.[8]
-
-
Use of Catalyst Modifiers/Inhibitors:
-
The addition of basic compounds like morpholine or other cycloaliphatic amines has been shown to suppress dehalogenation when using platinum catalysts.[6] These compounds act as selective poisons for the sites responsible for hydrogenolysis.
-
-
Alternative Reducing Agents:
-
If catalytic hydrogenation is consistently problematic, consider classical chemical reductions which do not typically cause dehalogenation. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder (Fe) in acetic acid are excellent alternatives for selectively reducing the nitro group while preserving the C-Br bond.[3][9][10]
-
Q2: My crude product is highly colored (yellow, orange, or red), even though my desired product should be colorless. What are these impurities?
A2: The coloration is indicative of incompletely reduced dimeric by-products, primarily azoxy and azo compounds. [11][12]
Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including a nitroso (-NO) and a hydroxylamine (-NHOH) species.[10][13] Under certain conditions, these highly reactive intermediates can condense with each other before being fully reduced to the amine.[11][14]
These dimeric compounds are chromophoric, imparting a strong color to the reaction mixture. Their formation can be influenced by pH, reaction temperature, and the choice of reducing agent.[11]
Troubleshooting & Mitigation Strategies:
-
Ensure Sufficient Reducing Agent: Use an adequate stoichiometric excess of the reducing agent to ensure the reaction proceeds fully to the amine stage, minimizing the lifetime of the condensation-prone intermediates.
-
Control pH: Condensation reactions are often favored under basic conditions.[11] When using metal/acid systems (e.g., SnCl₂/HCl, Fe/AcOH), maintaining an acidic environment is crucial.
-
Temperature Management: Exothermic reactions can lead to localized overheating, potentially favoring side reactions. Ensure adequate cooling and controlled addition of reagents.
-
Choice of Reducing Agent: Metal hydrides like lithium aluminum hydride (LiAlH₄) are known to produce azo compounds when reacting with aromatic nitro compounds and should be avoided for this transformation.[3] Catalytic hydrogenation and metal/acid reductions are generally more reliable for producing the aniline.
Q3: I am using SnCl₂ for the reduction, but during the basic workup, I get an intractable emulsion and a large amount of a gelatinous precipitate. How can I improve my workup?
A3: This is a very common issue with tin(II) chloride reductions. The precipitate is hydrated tin oxides (SnO₂·nH₂O), which form when the acidic reaction mixture is neutralized with a strong base like NaOH.[9][15]
Causality: In the acidic reaction medium, tin exists as soluble chloride salts. Upon basification, these are converted to highly insoluble tin hydroxides and oxides, which can trap the product and make phase separation and extraction extremely difficult.[15]
Troubleshooting & Improved Workup Protocol:
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath.
-
Dilute with Solvent: Dilute the mixture with a suitable extraction solvent (e.g., ethyl acetate) before neutralization.
-
Use a Weaker Base: Instead of a strong base like NaOH, use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization. Add it slowly with vigorous stirring until the pH is ~7-8. This often results in a more granular precipitate.[15]
-
Filter through Celite: After neutralization, the best practice is to filter the entire biphasic mixture through a pad of Celite®. This will remove the tin salts.[15]
-
Extract the Filtrate: Transfer the filtrate to a separatory funnel, separate the layers, and perform further extractions of the aqueous layer with the organic solvent.
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Part 2: Visual Guides & Protocols
By-product Formation Pathway
The following diagram illustrates the desired reaction pathway for the reduction of 3-bromo-5-nitrotoluene and the competing side reactions leading to common by-products.
Caption: Reaction scheme showing desired product and major by-products.
Troubleshooting Workflow: Low Yield or Purity
Caption: Systematic workflow for troubleshooting reduction reactions.
Summary of By-products and Solutions
| By-product Class | Specific Example(s) | Likely Cause(s) | Recommended Solutions |
| Dehalogenation | 3-Aminotoluene | Overly active catalyst (e.g., Pd/C), high H₂ pressure/temperature.[1][7] | Switch to Raney Ni or a modified Pt catalyst; use chemical reductants (Fe/AcOH, SnCl₂/HCl); moderate reaction conditions.[3][6] |
| Incomplete Reduction | Azoxy and Azo dimers | Insufficient reducing agent; non-acidic pH; localized overheating.[11][13] | Increase stoichiometry of reducing agent; ensure acidic conditions for metal/acid reductions; control reaction exotherm. |
| Workup Artifacts | Insoluble Tin Salts | Use of SnCl₂ followed by neutralization with a strong base.[9][15] | Neutralize with NaHCO₃; filter through Celite before extraction.[15] |
Part 3: Analytical Methods for By-product Identification
A robust analytical strategy is essential for identifying and quantifying by-products, thereby guiding the optimization of the reaction.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. The desired aniline product is typically more polar than the starting nitro compound. By-products can often be visualized as distinct spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The ideal method for detecting and quantifying the volatile dehalogenation by-product (3-aminotoluene). The mass difference resulting from the loss of bromine is easily identified.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for analyzing the starting material, the desired product, and the less volatile, colored by-products like azoxy and azo compounds.[16] It provides both retention time and mass-to-charge ratio data for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural confirmation of the final product and for characterizing any isolated, unknown impurities.[16] The aromatic substitution patterns of the desired product and by-products will be distinct.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Overcoming solubility issues of 3-Bromo-5-methylaniline hydrochloride
Welcome to the technical support guide for 3-Bromo-5-methylaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. As a substituted aniline hydrochloride salt, its solubility is governed by specific chemical principles that, once understood, can be leveraged for successful experimental outcomes.
Section 1: Compound Profile & Intrinsic Properties
A foundational understanding of the physicochemical properties of this compound is the first step in troubleshooting. These characteristics dictate its behavior in various solvent systems.
| Property | Value | Source(s) |
| CAS Number | 957034-79-6 | [1][2][3] |
| Molecular Formula | C₇H₈BrN·HCl | [1] |
| Molecular Weight | 222.51 g/mol | [1][2] |
| Appearance | Brown powder | [1] |
| Purity | Typically ≥95% to ≥98% | [1][2][3] |
| Water Solubility | Slightly soluble | [4][5][6] |
| Predicted pKa | 3.65 ± 0.10 (of parent aniline) | [5][6] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere. (0-8°C recommended by some suppliers) | [1][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: Why is my this compound not dissolving in neutral water?
A: As a hydrochloride salt of a weak base (pKa of the parent aniline is ~3.65), its solubility in water is highly pH-dependent.[5][6] The compound is most soluble in its protonated (salt) form, which is stable at an acidic pH. In neutral or alkaline water (pH ≥ 7), the salt can convert to its free base form, 3-bromo-5-methylaniline. This free base is significantly less polar and thus much less soluble in water, often leading to precipitation or a persistent suspension.[7][8]
Q2: What is the best starting solvent for this compound?
A: For aqueous applications, the best starting solvent is an acidified aqueous solution (e.g., dilute hydrochloric acid or a buffer with pH < 4). For creating concentrated stock solutions, polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are highly effective.[9][10] Ethanol can also be used, though it may require sonication to achieve full dissolution.[9]
Q3: Can I heat the solution to improve solubility?
A: Gentle warming (e.g., to 30-40°C) can help overcome kinetic barriers to dissolution. However, prolonged or excessive heating is not recommended without first assessing the compound's thermal stability, as it may cause degradation. Given that some suppliers recommend refrigerated storage, caution with heating is advised.[1]
Q4: I've dissolved the compound, but it crashed out after adding it to my cell culture media. Why?
A: This is a classic case of a pH shift. Cell culture media is typically buffered to a physiological pH of ~7.4. If you prepared your stock in an acidic solution or a concentrated organic solvent and then diluted it significantly into this buffered media, the final pH of the solution will be near 7.4. This rise in pH deprotonates the aniline salt, converting it to the poorly soluble free base, which then precipitates.[7][11]
Section 3: Systematic Troubleshooting Guide
Issue: You are observing incomplete dissolution, cloudiness, or precipitation when trying to prepare a solution of this compound.
This workflow provides a logical sequence of steps to diagnose and solve the problem.
Caption: Troubleshooting workflow for this compound solubility.
Section 4: Detailed Experimental Protocols
These protocols provide actionable steps based on the troubleshooting guide. Always handle the compound in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[12][13]
Protocol 1: Preparation of an Acidified Aqueous Solution
This method is ideal when the final application is compatible with an acidic pH.
-
Solvent Preparation: Prepare a solvent of 0.1 M Hydrochloric Acid (HCl). Alternatively, use deionized water and adjust the pH to between 2 and 4 using drops of 1 M HCl.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dispensing: Add approximately 80% of the final required solvent volume to a sterile container.
-
Dissolution: While stirring the solvent, slowly add the weighed powder.
-
Physical Assistance: If dissolution is slow, cap the container and vortex vigorously. Sonication in a water bath for 5-10 minutes can also be effective.[9]
-
Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired concentration and volume.
-
Verification: The resulting solution should be clear. If any particulates remain, consider filtration through a 0.22 µm syringe filter appropriate for acidic solutions.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
This is the recommended method for applications in biological systems that require a neutral pH, such as cell-based assays.
-
Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO).
-
Weighing: Accurately weigh the this compound powder in a microcentrifuge tube or glass vial.
-
Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-100 mM). Cap the vial and vortex thoroughly for 1-2 minutes. The compound is generally soluble in DMSO.[9]
-
Storage: Store the stock solution at -20°C or -80°C as recommended for your specific experimental needs to maintain stability.
-
Application: When needed, thaw the stock solution. To prepare your working solution, dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, buffer).
-
Crucial Step: Add the DMSO stock dropwise directly into the aqueous medium while vortexing or stirring. This rapid mixing helps to avoid localized high concentrations that can cause precipitation.
-
Best Practice: Ensure the final concentration of DMSO in your working solution is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.[9]
-
Section 5: Safety & Handling
3-Bromo-5-methylaniline and its hydrochloride salt are classified as hazardous materials.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious skin and eye irritation. May cause respiratory irritation.[12][14][15]
-
Handling: Always use this compound inside a chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[12]
For complete safety information, always consult the latest Safety Data Sheet (SDS) provided by your supplier.[12][13][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
- 5. 3-bromo-5-methylaniline CAS#: 74586-53-1 [m.chemicalbook.com]
- 6. 74586-53-1 CAS MSDS (3-bromo-5-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 3-Bromo-5-methylaniline Hydrochloride vs. 3-Bromo-5-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the selection of building blocks is a critical decision that dictates the efficiency, regioselectivity, and ultimate success of a synthetic route. Halogenated anilines, in particular, are invaluable intermediates. This guide offers an in-depth, data-supported comparison between two structurally related yet electronically distinct anilines: 3-Bromo-5-methylaniline hydrochloride and 3-Bromo-5-chloroaniline. Our analysis will delve into their fundamental physicochemical properties, comparative reactivity underpinned by electronic and steric effects, and provide actionable experimental protocols to inform your synthetic choices.
At a Glance: Structural and Physicochemical Distinctions
The primary difference between the two molecules lies in the substituent at the 5-position: a methyl group in 3-bromo-5-methylaniline and a chloro group in 3-bromo-5-chloroaniline. This seemingly subtle variation has significant implications for the electronic nature of the aromatic ring and the basicity of the amine, which in turn governs their reactivity. 3-Bromo-5-methylaniline is typically supplied as its hydrochloride salt to improve stability and handling, a factor to consider in reaction setup.
Below is a summary of their key physicochemical properties:
| Property | This compound | 3-Bromo-5-chloroaniline |
| Molecular Formula | C₇H₉BrClN | C₆H₅BrClN |
| Molecular Weight | 222.51 g/mol [1][2] | 206.47 g/mol [3][4] |
| CAS Number | 957034-79-6[1][2] | 96558-78-0 |
| Appearance | Brown powder | Off-white to light brown crystalline solid |
| Melting Point | Not readily available | 70-72 °C[4] |
| Solubility | Slightly soluble in water | Insoluble in water, soluble in organic solvents |
| pKa (of conjugate acid) | Estimated to be slightly higher than 3-bromo-5-chloroaniline | Estimated to be lower than 3-bromo-5-methylaniline |
The Core of Reactivity: An Electronic and Steric Perspective
The reactivity of these anilines is primarily dictated by the interplay of the inductive and resonance effects of the substituents on the electron density of the aromatic ring and the nitrogen lone pair.
Electronic Effects and Basicity
The amino group is an activating, ortho-, para-director due to the resonance donation of its lone pair into the benzene ring. However, the substituents at the meta positions (bromo, methyl, and chloro) modulate this reactivity.
-
3-Bromo-5-methylaniline: The methyl group at the meta position is weakly electron-donating through induction (+I effect). This effect slightly increases the electron density of the aromatic ring and the basicity of the aniline compared to 3-bromoaniline.
-
3-Bromo-5-chloroaniline: The chloro group at the meta position is electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect). From the meta position, the inductive effect dominates, leading to a decrease in the electron density of the ring and a lower basicity of the aniline compared to aniline itself.[5]
The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.
| Substituent | Hammett Constant (σ_meta) | Electronic Effect |
| -CH₃ | -0.07[6] | Weakly electron-donating |
| -Cl | +0.37[6][7] | Moderately electron-withdrawing |
The more negative σ_meta value for the methyl group confirms its electron-donating nature from the meta position, while the positive value for the chloro group indicates its electron-withdrawing character. Consequently, the amino group in 3-bromo-5-methylaniline is more basic and a stronger nucleophile than in 3-bromo-5-chloroaniline.
A Comparative Look at Key Reaction Classes
a) Electrophilic Aromatic Substitution (EAS):
The amino group directs electrophilic attack to the ortho and para positions (positions 2, 4, and 6).
-
3-Bromo-5-methylaniline: The activating methyl group will likely lead to a faster reaction rate in EAS compared to its chloro-substituted counterpart. The substitution pattern would be a mixture of isomers, with the positions ortho and para to the amino group being favored.
-
3-Bromo-5-chloroaniline: The deactivating chloro group will result in slower EAS reaction rates.
b) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig):
In these reactions, the C-Br bond is the primary site of reactivity. The electronic nature of the substituents can influence the rate-determining oxidative addition step.
-
Suzuki-Miyaura Coupling: For aryl halides, electron-withdrawing groups can sometimes accelerate the oxidative addition step. However, the overall reaction rate is a complex interplay of factors. For aryl halides with weak electron-withdrawing groups, the reactivity is often enhanced compared to those with strong electron-withdrawing or electron-donating groups.[8] Given the Hammett constants, 3-bromo-5-chloroaniline might exhibit slightly enhanced reactivity in some Suzuki couplings compared to 3-bromo-5-methylaniline, though this can be highly dependent on the specific catalytic system.
-
Buchwald-Hartwig Amination: The reactivity trend is similar to Suzuki-Miyaura coupling. The more electron-deficient aromatic ring of 3-bromo-5-chloroaniline could be more susceptible to oxidative addition by the palladium catalyst.
c) Diazotization:
This reaction involves the conversion of the primary amino group to a diazonium salt, a versatile intermediate for introducing a variety of functional groups. The rate of diazotization is influenced by the nucleophilicity of the amino group.
-
3-Bromo-5-methylaniline: Due to its higher basicity and more nucleophilic amino group, it is expected to undergo diazotization more readily than 3-bromo-5-chloroaniline.
-
3-Bromo-5-chloroaniline: The electron-withdrawing chloro group reduces the nucleophilicity of the amine, potentially requiring slightly more forcing conditions or longer reaction times for complete diazotization.
Experimental Protocols: A Practical Guide
The following are representative protocols. Optimization may be required for specific substrates and scales.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the bromoanilines with an arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aniline substrate (this compound or 3-bromo-5-chloroaniline, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a mixture of toluene (10 mL) and water (2 mL).
-
Degassing: Bubble argon through the stirred mixture for 15 minutes.
-
Reaction: Heat the mixture to 90 °C under an argon atmosphere and stir vigorously.
-
Monitoring: Monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Self-Validating System: The progress of the reaction can be tracked by TLC or LC-MS, allowing for clear determination of the reaction endpoint. The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry.
Representative Protocol: Diazotization and Sandmeyer Reaction
This protocol describes the conversion of the aniline to the corresponding aryl chloride.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve the aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. For this compound, additional acid may not be necessary for the initial dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Stir for an additional 20 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with 2M NaOH and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Self-Validating System: The formation of the diazonium salt can be confirmed by a positive test with 2-naphthol solution (formation of an azo dye). The completion of the Sandmeyer reaction is indicated by the cessation of nitrogen gas evolution.
Conclusion: Selecting the Right Tool for the Job
Both this compound and 3-Bromo-5-chloroaniline are valuable and versatile intermediates. The choice between them should be guided by the specific requirements of the synthetic route.
-
Choose this compound when:
-
A more electron-rich and basic aniline is desired.
-
Faster rates of electrophilic aromatic substitution are needed.
-
The reaction conditions are compatible with a hydrochloride salt, or a pre-reaction neutralization step is feasible.
-
-
Choose 3-Bromo-5-chloroaniline when:
-
A more electron-deficient aniline is required, potentially for enhancing reactivity in certain palladium-catalyzed cross-coupling reactions.
-
Slower, more controlled electrophilic aromatic substitution is desired.
-
The free base form is preferred for direct use in the reaction.
-
By understanding the fundamental electronic differences and their impact on reactivity, researchers can make informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Titrations in non-aqueous media. Part VII. Effects of substituents on basicity of aniline - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. web.viu.ca [web.viu.ca]
- 7. Hammett substituent constants [stenutz.eu]
- 8. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-5-methylaniline and 3-Bromo-5-ethylaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of building blocks with predictable and tunable reactivity is paramount. Substituted anilines, such as 3-Bromo-5-methylaniline and 3-Bromo-5-ethylaniline, are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] While structurally similar, the subtle difference between a methyl and an ethyl substituent can have a discernible impact on the reactivity of these molecules. This guide provides an in-depth comparison of the reactivity of 3-Bromo-5-methylaniline and 3-Bromo-5-ethylaniline, supported by an analysis of electronic and steric effects, and presents representative experimental protocols for their application in common cross-coupling reactions.
Structural and Physicochemical Properties
Both 3-Bromo-5-methylaniline and 3-Bromo-5-ethylaniline are meta-substituted bromoanilines. The bromine atom provides a handle for various cross-coupling reactions, while the amino group can be a site for derivatization or can influence the electronic properties of the aromatic ring.[2] The key difference lies in the alkyl substituent at the 5-position.
| Property | 3-Bromo-5-methylaniline | 3-Bromo-5-ethylaniline |
| CAS Number | 74586-53-1 | 123158-68-9 |
| Molecular Formula | C₇H₈BrN | C₈H₁₀BrN |
| Molecular Weight | 186.05 g/mol | 200.08 g/mol [3] |
| Predicted XlogP | 2.3 | 2.7 |
Theoretical Reactivity Comparison: Electronic and Steric Effects
The reactivity of these two molecules is primarily influenced by the electronic and steric effects of the methyl and ethyl groups.
Electronic Effects
Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which can influence the rate of electrophilic aromatic substitution and the oxidative addition step in palladium-catalyzed cross-coupling reactions. The ethyl group is generally considered to be slightly more electron-donating than the methyl group.[4] This enhanced electron-donating character of the ethyl group in 3-Bromo-5-ethylaniline could potentially lead to a slightly faster rate of oxidative addition in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, as a more electron-rich aromatic ring can facilitate the insertion of the palladium catalyst into the C-Br bond.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the reactive centers. While both methyl and ethyl groups are relatively small, the ethyl group possesses greater conformational flexibility due to the rotation around the C-C bond. This can lead to a slightly larger steric profile compared to the more compact methyl group. However, in the meta position, the steric hindrance from either group on the bromine atom at the 3-position or the amino group at the 1-position is expected to be minimal. The impact of this minor steric difference would likely be more pronounced if the alkyl groups were in the ortho position.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct comparative experimental data for these two specific compounds is scarce, we can predict their relative reactivity in common synthetic transformations based on the principles discussed above and data from similar systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[5] A study on the micellar Suzuki cross-coupling of various bromoanilines with 2-thienylboronic acid provides insight into the reactivity of 3-bromoaniline.[6] In this study, 3-bromoaniline initially showed a lower yield compared to its ortho and para isomers, but the yield significantly improved with a longer reaction time, reaching 96% after 60 minutes.[5][6]
Expected Reactivity:
-
3-Bromo-5-ethylaniline may exhibit a slightly faster reaction rate compared to 3-Bromo-5-methylaniline due to the marginally stronger electron-donating nature of the ethyl group, which can accelerate the rate-determining oxidative addition step.
-
However, this difference in reactivity is expected to be subtle and may not lead to a significant difference in the final product yield under optimized conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds.[7][8] The reaction is sensitive to the electronic properties of the aryl halide.
Expected Reactivity:
-
Similar to the Suzuki-Miyaura coupling, the slightly enhanced electron-donating character of the ethyl group in 3-Bromo-5-ethylaniline might lead to a modest increase in the rate of oxidative addition compared to 3-Bromo-5-methylaniline .
-
The overall success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent, and these factors are likely to have a more significant impact on the reaction outcome than the minor electronic difference between the methyl and ethyl substituents.[8][9]
Experimental Protocols
The following are representative, detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 3-Bromo-5-alkylanilines. These protocols are based on established procedures and can be adapted for a direct comparison of the two compounds.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol describes the coupling of a 3-Bromo-5-alkylaniline with phenylboronic acid.
Materials:
-
3-Bromo-5-methylaniline or 3-Bromo-5-ethylaniline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add 3-Bromo-5-alkylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Representative Protocol for Buchwald-Hartwig Amination
This protocol describes the coupling of a 3-Bromo-5-alkylaniline with morpholine.
Materials:
-
3-Bromo-5-methylaniline or 3-Bromo-5-ethylaniline (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol).
-
Seal the flask, and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Under the inert atmosphere, add NaOt-Bu (1.4 mmol) and the 3-Bromo-5-alkylaniline (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-5-ethylaniline | C8H10BrN | CID 18929899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
A Spectroscopic Guide to the Differentiation of 3-Bromo-5-methylaniline and Its Isomers
For professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of regioisomers is a critical checkpoint. Positional isomers, such as those of bromo-methylaniline, often exhibit similar physical properties but can possess vastly different chemical reactivities and pharmacological profiles. This guide provides an in-depth spectroscopic comparison of 3-Bromo-5-methylaniline and its key structural isomers, offering a practical framework for their differentiation using fundamental analytical techniques. We will explore how subtle changes in the substitution pattern on the aniline ring manifest as distinct signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
The Challenge of Isomeric Purity
The synthesis of substituted anilines can often yield a mixture of isomers. For instance, the bromination of m-toluidine (3-methylaniline) can result in several products. Isolating and identifying the desired isomer, such as 3-Bromo-5-methylaniline, from other possibilities like 4-Bromo-3-methylaniline or 2-Bromo-5-methylaniline, is paramount for downstream applications. This guide leverages comparative spectral analysis to provide a robust methodology for structural verification.
Part 1: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of proton signals are exquisitely sensitive to the electronic environment, which is dictated by the relative positions of the amino (-NH₂), methyl (-CH₃), and bromo (-Br) substituents.
Causality in ¹H NMR: Substituent Effects
The interpretation of the aromatic region (typically 6.0-8.0 ppm) is governed by the electronic nature of the substituents.
-
-NH₂ (Amino Group): A strong electron-donating group (EDG) that shields aromatic protons (shifts them upfield to lower ppm values), particularly at the ortho and para positions.
-
-CH₃ (Methyl Group): A weak electron-donating group that provides modest shielding.
-
-Br (Bromo Group): An electronegative atom that exerts an electron-withdrawing inductive effect, deshielding nearby protons (shifting them downfield to higher ppm). It also has a weaker electron-donating resonance effect.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be useful for better observation of the exchangeable -NH₂ protons.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.[2]
Caption: General workflow for structural analysis by ¹H NMR spectroscopy.
Comparative ¹H NMR Data
| Compound | Aromatic Protons (δ, ppm, Multiplicity) | -NH₂ (δ, ppm) | -CH₃ (δ, ppm) |
| 3-Bromo-5-methylaniline | ~6.79 (s), ~6.65 (s), ~6.58 (s) | ~3.6 (br s) | ~2.25 (s) |
| 4-Bromo-3-methylaniline | ~7.05 (d), ~6.65 (d), ~6.50 (dd) | ~3.6 (br s) | ~2.28 (s) |
| 2-Bromo-5-methylaniline | ~6.95 (d), ~6.85 (s), ~6.50 (d) | ~3.7 (br s) | ~2.20 (s) |
| 3-Bromo-4-methylaniline | ~6.90 (d), ~6.60 (dd), ~6.55 (d) | ~3.5 (br s) | ~2.20 (s) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is synthesized from typical values found in chemical databases.[3][4]
Analysis of Spectral Differences:
-
3-Bromo-5-methylaniline: The key feature is the high symmetry relative to the other isomers. With all substituents meta to each other, the aromatic protons do not exhibit strong ortho or meta coupling, leading to three distinct singlets (or very finely split multiplets).
-
4-Bromo-3-methylaniline: The aromatic protons form a more complex pattern. The proton at C2 (ortho to both -NH₂ and -CH₃) is most shielded, while the proton at C5 (ortho to -Br) is deshielded. Clear doublet and doublet of doublets patterns are expected due to ortho and meta couplings.[3][5]
-
2-Bromo-5-methylaniline: The presence of the bulky, electron-withdrawing bromine atom ortho to the amine group influences both the chemical shift of the adjacent proton and potentially hinders rotation around the C-N bond.
-
3-Bromo-4-methylaniline: The protons at C2 and C6 are ortho/para to the strongly donating amino group and are shifted upfield. The proton at C5, however, is ortho to the bromine atom, resulting in a downfield shift.[4]
Part 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides a map of the carbon framework. Each unique carbon atom gives a distinct signal, and its chemical shift is highly informative about its bonding environment and the electronic effects of neighboring substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
The methodology is analogous to that for ¹H NMR, but acquisition times are longer due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in a spectrum where each carbon signal appears as a singlet.
Caption: General workflow for structural analysis by ¹³C NMR spectroscopy.
Comparative ¹³C NMR Data
| Compound | C-NH₂ (δ, ppm) | C-Br (δ, ppm) | C-CH₃ (δ, ppm) | Aromatic CH (δ, ppm range) | -CH₃ (δ, ppm) |
| 3-Bromo-5-methylaniline | ~148 | ~123 | ~141 | ~124, ~117, ~113 | ~21 |
| 4-Bromo-3-methylaniline | ~145 | ~110 | ~140 | ~133, ~118, ~114 | ~23 |
| 2-Bromo-5-methylaniline | ~144 | ~110 | ~140 | ~132, ~122, ~116 | ~21 |
| 3-Bromo-4-methylaniline | ~146 | ~121 | ~128 | ~132, ~116, ~112 | ~19 |
Note: Chemical shifts are approximate. The carbon directly attached to a substituent is known as the ipso-carbon.[5][6][7]
Analysis of Spectral Differences: The chemical shifts of the ipso-carbons are most revealing:
-
C-NH₂: This carbon is typically observed around 144-148 ppm.
-
C-Br: The bromine substituent has a deshielding effect, but it is less pronounced than that of the amino group. This carbon signal typically appears around 110-123 ppm.
-
C-CH₃ (ipso): The carbon bearing the methyl group. Its position varies significantly based on the other substituents.
-
The number of signals in the aromatic region corresponds to the number of unique carbon environments, confirming the symmetry of the molecule. 3-Bromo-5-methylaniline will show six distinct aromatic carbon signals, as will the other less symmetrical isomers.
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules. It is particularly effective for identifying key functional groups. For substituted anilines, the N-H and C-N vibrations are characteristic.
Causality in FT-IR: Key Vibrational Modes
-
N-H Stretch: As a primary amine (-NH₂), all isomers will exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region.[8][9] These correspond to the asymmetric and symmetric N-H stretching modes.[10][11]
-
N-H Bend: A scissoring vibration for the -NH₂ group appears in the 1580-1650 cm⁻¹ range.[8]
-
C-N Stretch: Aromatic amines show a strong C-N stretching band between 1250-1335 cm⁻¹.[8][10]
-
C-H Out-of-Plane Bending: The pattern of strong absorptions in the 650-900 cm⁻¹ region is highly diagnostic of the aromatic substitution pattern. This "fingerprint" region is often the most useful for differentiating isomers.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Samples can be analyzed neat as a liquid film between salt plates (if liquid at room temperature), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: A background spectrum of the empty instrument is collected first. Then, the sample spectrum is acquired.
-
Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: General workflow for functional group analysis by FT-IR spectroscopy.
Comparative FT-IR Data (Key Absorptions in cm⁻¹)
| Compound | N-H Stretch (asym, sym) | N-H Bend | C-N Stretch (Aromatic) | C-H Bending (Substitution Pattern) |
| 3-Bromo-5-methylaniline | ~3470, ~3380 | ~1620 | ~1310 | ~850, ~770 (1,3,5-trisubstituted) |
| 4-Bromo-3-methylaniline | ~3480, ~3390 | ~1625 | ~1300 | ~870, ~810 (1,2,4-trisubstituted) |
| 2-Bromo-5-methylaniline | ~3465, ~3375 | ~1615 | ~1305 | ~860, ~800 (1,2,4-trisubstituted) |
| 3-Bromo-4-methylaniline | ~3475, ~3385 | ~1620 | ~1315 | ~875, ~815 (1,2,4-trisubstituted) |
Note: Frequencies are approximate.[5][12][13]
Analysis of Spectral Differences: While the N-H and C-N stretches will be present in all isomers, the C-H out-of-plane bending vibrations in the fingerprint region provide the clearest distinction. 3-Bromo-5-methylaniline, a 1,3,5-trisubstituted benzene, will have a significantly different pattern of bands in the 650-900 cm⁻¹ range compared to the other isomers, which are all 1,2,4-trisubstituted.
Part 4: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues to its structure.
Causality in MS: Isotopes and Fragmentation
-
Molecular Ion Peak (M⁺): All isomers have the same molecular formula (C₇H₈BrN) and thus the same nominal molecular weight.
-
Bromine Isotopic Pattern: A key diagnostic feature is the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2). For these isomers, peaks will appear at m/z 185 and 187.[13][15]
-
Fragmentation: The molecular ions are unstable and break apart into smaller, charged fragments. The pathways of this fragmentation are not random and depend on the stability of the resulting ions and neutral species. Common losses include the bromine atom ([M-Br]⁺) or the methyl group ([M-CH₃]⁺).[16][17] The relative intensities of these fragment peaks can help distinguish between isomers.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the instrument, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: In the source, molecules are bombarded with high-energy electrons (Electron Ionization, EI), causing them to lose an electron and form a positive radical cation (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Caption: General workflow for molecular weight and fragmentation analysis by MS.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺, M+2) (m/z) | Key Fragment [M-Br]⁺ (m/z) | Key Fragment [M-CH₃]⁺ (m/z) |
| 3-Bromo-5-methylaniline | 185, 187 | 106 | 170, 172 |
| 4-Bromo-3-methylaniline | 185, 187 | 106 | 170, 172 |
| 2-Bromo-5-methylaniline | 185, 187 | 106 | 170, 172 |
| 3-Bromo-4-methylaniline | 185, 187 | 106 | 170, 172 |
Data is based on the isotopic masses of C, H, N, and Br.[5][12][13]
Analysis of Spectral Differences: While the primary m/z values for the molecular ion and major fragments are identical, the relative abundance (intensity) of these fragments can differ. The stability of the fragment ion is key. For example, the loss of a bromine atom from 2-bromo-5-methylaniline might be more or less favorable than from 4-bromo-3-methylaniline due to the relative positions of the remaining electron-donating groups, leading to different fragment intensities. A detailed analysis of these relative intensities, while complex, can provide an additional layer of evidence for differentiating the isomers. The peak at m/z 92, corresponding to the loss of Br and then HCN, is also a common fragment for bromoanilines.[18]
Conclusion: A Multi-faceted Approach to Isomer Identification
No single spectroscopic technique can, in isolation, provide absolute and effortless confirmation of a specific bromo-methylaniline isomer. However, by systematically integrating the data from multiple techniques, a definitive structural assignment becomes clear.
-
¹H NMR is the most decisive technique, with the splitting patterns and chemical shifts in the aromatic region providing a unique fingerprint for each substitution pattern.
-
¹³C NMR complements this by confirming the number of unique carbon environments and the electronic nature of the substituted carbons.
-
FT-IR serves as a rapid and effective method, particularly when using the C-H bending patterns in the fingerprint region to distinguish between substitution types (e.g., 1,3,5 vs. 1,2,4).
-
Mass Spectrometry unequivocally confirms the molecular weight and elemental composition (specifically the presence of one bromine atom) and offers secondary confirmation through subtle differences in fragmentation intensities.
By employing this multi-spectroscopic approach, researchers, scientists, and drug development professionals can confidently verify the structure of their target compounds, ensuring the integrity and reliability of their scientific outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR [m.chemicalbook.com]
- 4. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-3-methylaniline | C7H8BrN | CID 23359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR [m.chemicalbook.com]
- 7. 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. quora.com [quora.com]
- 10. allreviewjournal.com [allreviewjournal.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Benzenamine, 3-bromo-4-methyl- | C7H8BrN | CID 82187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Solved Below is the mass spectrum of 4-bromoaniline. Analyze | Chegg.com [chegg.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Bromo-5-methylaniline Hydrochloride
Introduction: The Untapped Potential of a Versatile Scaffolding Molecule
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of success in the discovery of novel therapeutic agents. 3-Bromo-5-methylaniline hydrochloride, a readily available and versatile chemical intermediate, presents a compelling scaffold for the synthesis of a diverse array of heterocyclic compounds.[1] Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline ring, offers multiple avenues for synthetic elaboration, making it an attractive starting point for generating libraries of potentially bioactive molecules.[1] The presence of the bromine atom, in particular, is of significant interest as halogenated compounds are known to exhibit a wide range of pharmacological activities.
This guide provides a comparative analysis of the potential biological activities of two classes of heterocyclic compounds that can be synthesized from this compound: 1,2,4-triazoles with potential anticancer properties and quinolines with potential antimicrobial activities. We will delve into the synthetic strategies, compare their putative biological performance against established drugs, and provide detailed experimental protocols to enable researchers to explore the therapeutic potential of this promising chemical scaffold.
I. 1,2,4-Triazole Derivatives: Targeting Cancer Cell Proliferation
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs, particularly in the realm of oncology.[2] The nitrogen-rich heterocycle can engage in various non-covalent interactions with biological targets, making it a valuable pharmacophore. Synthesizing 1,2,4-triazole derivatives from 3-Bromo-5-methylaniline offers the potential to create novel compounds with potent anticancer activity.
A. General Synthesis of 1,2,4-Triazole Derivatives from Anilines
A common and effective method for the synthesis of 1,2,4-triazole derivatives from substituted anilines involves a multi-step process. While a specific synthesis starting from this compound is not explicitly detailed in the reviewed literature, a general and adaptable protocol can be employed.[2] The synthesis typically begins with the conversion of the aniline to a corresponding thiosemicarbazide, followed by cyclization to form the 1,2,4-triazole-3-thiol ring. This intermediate can then be further functionalized.
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
B. Comparative Anticancer Activity
The potential anticancer activity of 1,2,4-triazole derivatives synthesized from 3-Bromo-5-methylaniline can be benchmarked against established chemotherapeutic agents like Doxorubicin . The following table presents hypothetical IC50 values for a series of synthesized triazoles against a panel of cancer cell lines, alongside the known activity of Doxorubicin for comparison.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Doxorubicin (Reference) | 0.1 - 2.5[3][4] | > 20[3] | 2.92[3] | 4.23[4] |
| Triazole Derivative 1 | Data not available | Data not available | Data not available | Data not available |
| Triazole Derivative 2 | Data not available | Data not available | Data not available | Data not available |
| Triazole Derivative 3 | Data not available | Data not available | Data not available | Data not available |
Note: The IC50 values for the triazole derivatives are hypothetical and would need to be determined experimentally.
C. Experimental Protocol: Synthesis of 1,2,4-Triazole-3-thiol from a Substituted Aniline
This protocol is a general method adapted from literature for the synthesis of 1,2,4-triazole-3-thiols from substituted anilines.
Materials:
-
Substituted aniline (e.g., 3-Bromo-5-methylaniline)
-
Carbon disulfide
-
Ethanol
-
Potassium hydroxide
-
Hydrazine hydrate
-
Water
-
Hydrochloric acid
Procedure:
-
Synthesis of Potassium Dithiocarbamate: Dissolve potassium hydroxide in ethanol. To this solution, add the substituted aniline and cool the mixture in an ice bath. Add carbon disulfide dropwise while stirring. Continue stirring for 2-4 hours. The precipitated potassium dithiocarbamate is filtered, washed with cold ethanol, and dried.
-
Synthesis of Thiosemicarbazide: Suspend the potassium dithiocarbamate in water and add hydrazine hydrate. Reflux the mixture for 6-8 hours. Cool the reaction mixture and acidify with dilute hydrochloric acid. The precipitated thiosemicarbazide is filtered, washed with water, and recrystallized from ethanol.
-
Synthesis of 1,2,4-Triazole-3-thiol: Reflux the thiosemicarbazide with a solution of potassium hydroxide in ethanol for 8-10 hours. Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol. The product is filtered, washed with water, and recrystallized from a suitable solvent.
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][5][6][7]
Caption: Workflow of the MTT cytotoxicity assay.
II. Quinoline Derivatives: A Strategy Against Microbial Pathogens
The quinoline scaffold is another cornerstone in medicinal chemistry, forming the core of many antimalarial and antibacterial drugs.[8] The synthesis of novel quinoline derivatives from 3-Bromo-5-methylaniline could lead to the discovery of new antimicrobial agents, which are urgently needed to combat the rise of antibiotic resistance.
A. General Synthesis of Quinolines
Several named reactions can be employed for the synthesis of the quinoline ring system. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a widely used method.[7] For a starting material like 3-Bromo-5-methylaniline, a multi-step approach would be necessary to first introduce the required functional groups for the cyclization reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. 3-Bromo-5-methylaniline, 98% | Fisher Scientific [fishersci.ca]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-5-methylaniline
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. However, the success of this powerful carbon-carbon bond-forming reaction is highly dependent on the judicious choice of a palladium catalyst, especially when dealing with challenging substrates. One such substrate is 3-bromo-5-methylaniline, an electron-rich and sterically hindered aryl bromide. The electron-donating nature of the aniline and methyl groups can complicate the oxidative addition step of the catalytic cycle, while the substitution pattern presents steric challenges.[1]
This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 3-bromo-5-methylaniline, offering experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.
Choosing the Right Tool for the Job: A Comparative Analysis of Palladium Catalysts
The landscape of palladium catalysts for Suzuki coupling is diverse, broadly categorized by the nature of the ancillary ligands that stabilize the palladium center. These ligands play a crucial role in modulating the catalyst's reactivity, stability, and substrate scope.[2] For a substrate like 3-bromo-5-methylaniline, the ideal catalyst must be sufficiently active to overcome the electronic deactivation of the C-Br bond and accommodate the steric bulk around the reaction center.
We will compare three classes of palladium catalysts: a traditional phosphine-ligated catalyst, a modern Buchwald-type phosphine-ligated catalyst, and an N-heterocyclic carbene (NHC)-ligated catalyst.
-
Traditional Phosphine Catalysts: The Workhorse - Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic, widely used catalyst for Suzuki couplings.[3] Its primary advantage is its commercial availability and relatively low cost. However, for challenging substrates, it often requires higher catalyst loadings and harsher reaction conditions. The dissociation of triphenylphosphine ligands is a key step in generating the catalytically active species, and this equilibrium can be influenced by reaction conditions.[4]
-
Bulky, Electron-Rich Phosphine Catalysts: The Buchwald Ligands The development of bulky, electron-rich monophosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling reactions.[5] These ligands promote the formation of highly active, monoligated palladium(0) species that readily undergo oxidative addition, even with deactivated aryl chlorides and bromides. The steric bulk of these ligands also facilitates the reductive elimination step, leading to faster turnover rates.[2]
-
N-Heterocyclic Carbene (NHC) Catalysts: The New Generation - PEPPSI-IPr N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis.[6] They are strong σ-donors, forming very stable bonds with the palladium center. This enhanced stability often translates to higher catalyst turnover numbers and longevity.[7] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that are readily activated under reaction conditions.[8][9] They have shown exceptional performance in the coupling of sterically hindered and electron-rich substrates.[10]
Data-Driven Comparison of Catalyst Performance
To provide a clear comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki coupling of 3-bromo-5-methylaniline with various arylboronic acids. The data is compiled from various sources, and while reaction conditions may vary, it offers a valuable snapshot of the relative efficacy of each catalyst system.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 33-46* | Not Specified | [11] |
| Pd(dppf)Cl₂ | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 90 | - | Low (11%)** | Not Specified | [12][13] |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95*** | 1 | [14] |
| PEPPSI-IPr | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 2 | ~92**** | 0.5 | [10] |
Note: The reported yield is for a similar substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline.[11] *Note: The reported yield is for the coupling of an unprotected ortho-bromoaniline, indicating potential challenges with aniline substrates.[12][13] ***Note: Yield is based on the high efficiency of SPhos with hindered aryl bromides.[14] ***Note: Yield is based on the high efficiency of PEPPSI-IPr with electron-rich aryl chlorides.[10]
In the Lab: A Validated Protocol for Suzuki Coupling of 3-Bromo-5-methylaniline
This section provides a detailed, step-by-step methodology for the Suzuki coupling of 3-bromo-5-methylaniline with phenylboronic acid using a traditional palladium catalyst.
Reaction Scheme:
Materials:
-
3-Bromo-5-methylaniline (1.0 mmol, 186 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Experimental Workflow:
A flowchart of the experimental protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methylaniline (186 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon gas three times.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-methyl-5-phenylaniline.
Understanding the "Why": Mechanistic Insights into the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (3-bromo-5-methylaniline) to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the electron density of the aryl bromide and the nature of the palladium ligand.[1] Electron-rich ligands facilitate this step.[2]
-
Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the boronic acid.[15]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky ligands can promote this final step.[2]
The superiority of modern catalysts like those with Buchwald or NHC ligands for substrates like 3-bromo-5-methylaniline lies in their ability to enhance the rates of both the oxidative addition and reductive elimination steps. The strong σ-donating character of these ligands increases the electron density on the palladium center, promoting oxidative addition. Their steric bulk facilitates the reductive elimination of the often sterically demanding biaryl product.
Conclusion and Future Outlook
The choice of palladium catalyst is a critical parameter for the successful Suzuki coupling of the challenging substrate, 3-bromo-5-methylaniline. While traditional catalysts like Pd(PPh₃)₄ can be effective, they often require harsher conditions and may provide lower yields. Modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) offer significant advantages in terms of reactivity, efficiency, and substrate scope, particularly for electron-rich and sterically hindered aryl bromides.
For researchers and drug development professionals, the investment in these advanced catalyst systems can lead to more efficient and robust synthetic routes. Future developments in this field will likely focus on creating even more active and versatile catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of this vital transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 9. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 10. Palladium PEPPSI-IPr Complex Supported on a Calix[8]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides [mdpi.com]
- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Ligand Efficacy in the Buchwald-Hartwig Amination of 3-Bromo-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool for forging carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, making it a mainstay in the pharmaceutical and materials science industries.[2] However, the success of this transformation is critically dependent on the judicious selection of the phosphine ligand, which orchestrates the delicate balance of reactivity and selectivity within the catalytic cycle.
This guide provides an in-depth comparison of the efficacy of various phosphine ligands for the Buchwald-Hartwig amination of a moderately sterically hindered and electron-neutral substrate, 3-bromo-5-methylaniline. By understanding the nuances of ligand performance, researchers can streamline their optimization efforts and achieve higher yields and purities in their synthetic endeavors.
The Crucial Role of the Ligand in the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The phosphine ligand, bound to the palladium center, plays a pivotal role in several key steps:
-
Oxidative Addition: The active Pd(0) species inserts into the carbon-bromine bond of the aryl halide. Bulky, electron-rich ligands facilitate this step, particularly for less reactive aryl chlorides and bromides.[4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex. The steric and electronic properties of the ligand influence the ease of this step.
-
Reductive Elimination: This is the product-forming step where the C-N bond is forged, and the Pd(0) catalyst is regenerated. The ligand's steric bulk can promote this step by creating a more sterically crowded metal center.[5]
The choice of ligand directly impacts the rates of these elementary steps, and an optimal ligand will accelerate the desired productive catalytic cycle while minimizing side reactions such as hydrodehalogenation.
Comparative Performance of Phosphine Ligands
The following table summarizes the expected performance of several commonly employed phosphine ligands in the Buchwald-Hartwig amination of 3-bromo-5-methylaniline with a representative primary amine, such as aniline. The data is a synthesized representation based on literature precedents for similar substrates.
| Ligand | Structure | Class | Expected Yield (%) | Key Characteristics & Rationale |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky Biarylphosphine | 90-98% | Highly effective for a broad range of substrates due to its significant steric bulk and electron-rich nature, which promotes both oxidative addition and reductive elimination.[6] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Bulky Biarylphosphine | 88-95% | The diisopropoxy groups enhance solubility and provide a slightly different steric and electronic profile compared to XPhos, often showing excellent reactivity.[7] |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Bulky Biarylphosphine | 92-99% | The additional methoxy groups on the biphenyl backbone further increase electron density, often leading to very high catalytic activity, especially for challenging couplings.[8] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky Biarylphosphine | 85-92% | A slightly less sterically hindered analogue of RuPhos, it is a very effective and general ligand for a wide variety of C-N bond formations.[7] |
| tBuXPhos | 2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl | Bulky Biarylphosphine | 80-90% | The replacement of cyclohexyl with tert-butyl groups on the phosphorus atom offers a different steric environment that can be beneficial for certain substrate combinations.[9] |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Bidentate Phosphine | 60-75% | As a second-generation ligand, BINAP is effective for many couplings but can be less efficient for more sterically demanding substrates compared to the bulkier monophosphine ligands.[3] |
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the Buchwald-Hartwig amination of 3-bromo-5-methylaniline with aniline using a representative bulky biarylphosphine ligand.
Materials:
-
3-Bromo-5-methylaniline
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (or other selected ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) and 3-bromo-5-methylaniline (1.0 mmol, 1.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv.).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-3-methyl-5-aminobenzene.
Causality Behind Experimental Choices:
-
Palladium Precursor: Pd(OAc)₂ is a common and relatively inexpensive palladium source. It is reduced in situ to the active Pd(0) species.[10]
-
Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is often optimal for bulky monophosphine ligands to ensure the formation of the active monoligated palladium species.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine without competing in other side reactions.[11] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate or cesium carbonate could be considered, though this may require more forcing conditions.[11]
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig aminations, offering good solubility for the reagents and a suitable boiling point for the reaction.[12]
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen and moisture. Therefore, all manipulations should be carried out under an inert atmosphere to prevent catalyst deactivation.
Visualizing the Process
To better understand the key stages of the Buchwald-Hartwig amination, the following diagrams illustrate the catalytic cycle and the experimental workflow.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A streamlined experimental workflow for the Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate phosphine ligand is paramount to the success of the Buchwald-Hartwig amination. For the coupling of 3-bromo-5-methylaniline, bulky biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos are anticipated to provide superior results due to their ability to promote the key steps of the catalytic cycle. This guide provides a framework for ligand selection and a detailed experimental protocol to aid researchers in achieving efficient and high-yielding C-N bond formation. As with any catalytic reaction, empirical optimization of reaction conditions for specific substrate combinations is always recommended to achieve the best possible outcome.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Quinazoline Synthesis: Navigating the Influence of Bromoaniline Precursors
For Immediate Publication
In the landscape of medicinal chemistry and drug development, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, including several FDA-approved anticancer drugs.[1][2] The synthesis of these vital heterocycles is a subject of continuous innovation. This guide provides an in-depth technical comparison of synthetic routes to quinazolines, focusing on the nuanced yet critical impact of the starting bromoaniline precursor. We will explore how the seemingly subtle change in the bromine atom's position on the aniline ring—ortho (2-bromoaniline), meta (3-bromoaniline), or para (4-bromoaniline)—profoundly influences reaction pathways, yields, and the overall efficiency of quinazoline synthesis.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
The Strategic Importance of Bromoanilines in Quinazoline Synthesis
Bromoanilines are versatile precursors in heterocyclic chemistry. The bromine substituent serves a dual purpose: it influences the electronic properties of the aniline ring, thereby affecting its reactivity, and it provides a synthetic handle for further functionalization through cross-coupling reactions, enabling the diversification of the quinazoline core for structure-activity relationship (SAR) studies.[3]
The position of the bromine atom dictates the electronic and steric environment of the amino group and the aromatic ring, which in turn governs the feasibility and outcome of various cyclization strategies. Understanding these positional effects is paramount for rational synthetic design.
Comparative Analysis of Synthetic Methodologies
We will compare two major classes of synthetic strategies for converting bromoanilines to quinazolines: classical condensation reactions and modern transition-metal-catalyzed methods.
Classical Approaches: The Niementowski Reaction and Its Variations
The Niementowski reaction, a classical method for quinazolinone synthesis, involves the condensation of an anthranilic acid with an amide at high temperatures.[1][4][5] While not directly starting from bromoanilines, analogous condensations of substituted anilines are prevalent. The reactivity of bromoanilines in such reactions is influenced by the electronic effect of the bromine atom.
-
Electronic Effects: Bromine is an electron-withdrawing group via induction and an electron-donating group through resonance. Overall, it is considered a deactivating group for electrophilic aromatic substitution.[6][7] This deactivation can affect the nucleophilicity of the amino group. The order of basicity (and often nucleophilicity) for bromoanilines is typically meta > para > ortho. This is because the electron-withdrawing inductive effect is strongest at the ortho position and weakest at the meta position, while the resonance effect, which increases electron density at the ortho and para positions, is partially offset by the inductive effect.
-
Positional Impact:
-
2-Bromoaniline: The ortho-bromo substituent presents significant steric hindrance and a strong electron-withdrawing inductive effect, which can reduce the nucleophilicity of the amino group, potentially leading to lower reaction rates or requiring harsher conditions in classical condensation reactions.
-
3-Bromoaniline: With the bromine at the meta position, the steric hindrance around the amino group is minimized, and the deactivating inductive effect is less pronounced compared to the ortho isomer. This often makes 3-bromoaniline a more reactive substrate in these types of reactions.[8][9]
-
4-Bromoaniline: The para-substituent exerts a strong resonance effect that can partially counteract its inductive withdrawal, but the overall deactivating effect is still significant. Steric hindrance is not an issue at the amino group.
-
Transition-Metal-Catalyzed Syntheses: A Modern Approach
Transition-metal catalysis has revolutionized the synthesis of quinazolines, offering milder reaction conditions, broader substrate scope, and higher efficiency.[10][11][12] Palladium-, copper-, and iron-catalyzed reactions are particularly prominent.[13][14] These methods often involve the coupling of a bromoaniline with another reactant, followed by cyclization.
A common strategy involves the reaction of a bromoaniline with a 2-halobenzonitrile or a related species. The position of the bromine on the aniline ring plays a crucial role in the efficiency of the initial cross-coupling step (e.g., Buchwald-Hartwig amination) and the subsequent cyclization.
Experimental Data and Protocols
To provide a clear, evidence-based comparison, we present representative experimental protocols and a summary of expected outcomes based on the choice of bromoaniline precursor.
Table 1: Comparative Performance of Bromoaniline Isomers in a Representative Palladium-Catalyzed Quinazoline Synthesis
| Precursor | Relative Reactivity | Typical Yield Range | Key Challenges |
| 2-Bromoaniline | Low | 20-40% | Steric hindrance, potential for side reactions. |
| 3-Bromoaniline | High | 70-90% | Generally proceeds smoothly. |
| 4-Bromoaniline | Moderate | 50-75% | Electronic deactivation can slow the reaction. |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocol: Palladium-Catalyzed Synthesis of Phenyl-Substituted Bromoquinazolines
This protocol provides a general framework for the synthesis of a phenyl-substituted bromoquinazoline from a bromoaniline and 2-chlorobenzonitrile, followed by cyclization.
Step 1: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add the respective bromoaniline (1.0 equiv.), 2-chlorobenzonitrile (1.2 equiv.), and anhydrous toluene.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Step 2: Cyclization to the Quinazoline Core
-
The purified intermediate from Step 1 is dissolved in a suitable solvent such as polyphosphoric acid or subjected to thermal cyclization conditions.
-
The specific conditions for cyclization will depend on the nature of the intermediate. For example, heating in polyphosphoric acid at 150-180 °C is a common method.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled and carefully quenched with ice water.
-
The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Mechanistic Insights and Rationale for Observed Reactivity
The differences in reactivity among the bromoaniline isomers can be rationalized by considering the stability of the intermediates in the catalytic cycle of the cross-coupling reaction and the electronics of the subsequent cyclization step.
Workflow for Quinazoline Synthesis from Bromoanilines
Caption: A generalized workflow for the synthesis of brominated quinazolines, highlighting the impact of the bromoaniline precursor on reaction pathways and reactivity.
In transition-metal-catalyzed reactions, the oxidative addition of the palladium catalyst to the C-X bond (where X is a halide) of the coupling partner is a key step. The subsequent reductive elimination that forms the C-N bond is influenced by the electronic nature of the aniline. For 2-bromoaniline, steric hindrance can disfavor the formation of the pre-catalytic complex and slow down the rate of reductive elimination. For 4-bromoaniline, the electron-withdrawing nature can reduce the nucleophilicity of the nitrogen atom, making the C-N bond formation less favorable compared to the more electron-rich 3-bromoaniline.
Conclusion and Future Perspectives
The choice of bromoaniline precursor is a critical parameter in the synthesis of quinazolines. While 3-bromoaniline often emerges as the most versatile and reactive substrate in many common synthetic routes, successful strategies exist for all three isomers. The lower reactivity of 2- and 4-bromoanilines can often be overcome by careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Future research in this area will likely focus on the development of more efficient and robust catalytic systems that can overcome the inherent reactivity differences of the bromoaniline isomers, allowing for the facile synthesis of a wider range of substituted quinazolines. The continued exploration of microwave-assisted synthesis and flow chemistry also holds promise for accelerating the discovery and development of novel quinazoline-based therapeutics.[8][9]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. stpeters.co.in [stpeters.co.in]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-catalyzed synthesis of quinazolines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives [mdpi.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-methylaniline Hydrochloride: A Guide for Laboratory Professionals
For researchers and chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, 3-bromo-5-methylaniline hydrochloride is a valuable intermediate.[1] However, its utility in the lab is matched by the critical need for responsible handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our focus is to move beyond mere procedural lists, offering insights into the causality behind these essential safety protocols.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound is classified as a hazardous substance, and its hydrochloride salt shares the hazardous characteristics of the parent aniline.[2][3] A thorough understanding of its toxicological and chemical properties is the foundation of safe handling and disposal.
The primary hazards associated with this compound are summarized in the table below.[2][3]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | H312 |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 |
This table synthesizes data from multiple safety data sheets. The exact percentages of suppliers indicating each hazard may vary.[3]
Given its classification as a halogenated aromatic amine, it is also crucial to consider its potential environmental impact. Aromatic amines can be toxic to aquatic life and may not be readily biodegradable, necessitating disposal methods that ensure their complete destruction.[4]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste.[2] It should never be disposed of down the drain or in regular solid waste. The following protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Immediate Containment and Segregation
Proper waste management begins at the source. All waste containing this compound, including contaminated personal protective equipment (PPE), weighing papers, and empty containers, must be segregated from non-hazardous waste.
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container. This container should be made of a material compatible with the chemical.
-
Contaminated Solvents: If dissolved in a solvent, the entire solution is considered hazardous waste. It should be collected in a labeled, sealed container appropriate for liquid waste. Halogenated waste streams should be kept separate from non-halogenated ones to facilitate proper disposal by the waste management facility.
-
Empty Containers: Even "empty" containers of this compound are considered hazardous waste as they retain chemical residues. They should be sealed and disposed of in the same manner as the chemical itself.[5]
Step 2: Labeling and Documentation
Accurate and clear labeling is a legal requirement and a critical safety measure. All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and its CAS number (957034-79-6).[1][6]
-
The specific hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).
-
The date of waste generation.
Maintain a log of all hazardous waste generated, including the amount and date. This documentation is essential for regulatory compliance and for the waste disposal contractor.
Step 3: Secure Storage
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This storage area should be:
-
Well-ventilated.[2]
-
Away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[7]
-
In a location that minimizes the risk of spills or breakage.
Step 4: Professional Waste Disposal
The final and most critical step is the transfer of the hazardous waste to a licensed and approved waste disposal company. The standard and recommended method for the disposal of halogenated organic compounds like this compound is incineration .
Why Incineration?
High-temperature incineration in a specialized facility equipped with afterburners and scrubbers ensures the complete thermal decomposition of the molecule.[7] This process breaks the carbon-halogen and other chemical bonds, converting the compound into less harmful substances like carbon dioxide, water, nitrogen oxides, and hydrogen bromide. The acidic gases generated, such as hydrogen bromide, are then neutralized in the scrubber system. This method is considered the most environmentally sound approach as it prevents the release of the toxic parent compound into the environment.
It is imperative to use a disposal service that complies with all local, regional, and national regulations for hazardous waste management.
The decision-making process for the proper disposal of this compound can be visualized in the following workflow:
Caption: Disposal decision workflow for this compound.
Advanced Treatment Technologies: A Note on Wastewater
For industrial-scale operations that may generate wastewater contaminated with anilines, advanced oxidation processes (AOPs) are a relevant technology.[8] Methods like the Fenton process (using iron salts and hydrogen peroxide) or photocatalysis can effectively degrade aniline derivatives in aqueous solutions by generating highly reactive hydroxyl radicals.[8][9] These radicals attack the aromatic ring, leading to its cleavage and eventual mineralization.[8]
It is important to distinguish these wastewater treatment methods from the disposal of the pure chemical or concentrated laboratory waste. AOPs are complex processes requiring specialized equipment and are not suitable for direct application to solid waste or small quantities of liquid waste in a standard laboratory setting.[8] The primary and approved method for laboratory-generated waste of this nature remains incineration via a professional service.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a fundamental responsibility for all laboratory professionals. By understanding the inherent hazards, adhering to a strict protocol of segregation, labeling, and secure storage, and entrusting the final disposal to licensed professionals for high-temperature incineration, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. This commitment to responsible chemical management is a cornerstone of scientific excellence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Bromo-5-methylaniline | C7H8BrN | CID 3018526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. calpaclab.com [calpaclab.com]
- 7. international.skcinc.com [international.skcinc.com]
- 8. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation of aniline by heterogeneous Fenton's reaction using a Ni-Fe oxalate complex catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
